molecular formula C133H195N51O33 B15574260 Histatin 5

Histatin 5

货号: B15574260
分子量: 3036.3 g/mol
InChI 键: KSXBMTJGDUPBBN-VPKNIDFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Histatin 5 is a useful research compound. Its molecular formula is C133H195N51O33 and its molecular weight is 3036.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C133H195N51O33

分子量

3036.3 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1

InChI 键

KSXBMTJGDUPBBN-VPKNIDFUSA-N

产品来源

United States

Foundational & Exploratory

Histatin 5: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin 5, a 24-amino acid cationic peptide found in human saliva, stands as a pivotal component of the innate immune system, offering a primary defense against oral fungal pathogens. First identified in 1988, this histidine-rich peptide has garnered significant attention for its potent fungicidal activity, particularly against Candida albicans, the primary causative agent of oral candidiasis. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed methodologies for its purification from human saliva. Furthermore, it elucidates the intricate molecular pathways underlying its antifungal action and furnishes comprehensive experimental protocols for its study. Quantitative data are systematically organized into tables for clarity and comparative analysis, while key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Histatins are a family of low molecular weight, histidine-rich proteins first identified as prominent components of human parotid saliva.[1] Among the 12 members of this family, this compound has emerged as the most potent in terms of its antifungal properties.[2] It is a 24-amino acid peptide derived from the post-translational cleavage of histatin 3.[3] The discovery of this compound's potent activity against pathogenic fungi, including various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus, has positioned it as a promising candidate for the development of novel antifungal therapeutics.[4][5] This guide delves into the technical aspects of this compound, from its initial discovery and isolation to the detailed molecular mechanisms that underpin its fungicidal efficacy.

Physicochemical and Biological Properties of this compound

This compound's unique structural and chemical characteristics are central to its biological function. Its high content of histidine residues contributes to its cationic nature and its ability to bind metal ions, which is implicated in its mechanism of action.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a consolidated reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid SequenceDSHAKRHHGYKRKFHEKHHSHRGY[3][4]
Number of Amino Acids24[3][4]
Molecular Weight3036.3 Da[1][3]
Theoretical pI10.67[6]
Chemical FormulaC₁₃₃H₁₉₅N₅₁O₃₃[6]

Table 2: Concentration of this compound in Human Saliva

Saliva TypeConcentration RangeReference(s)
Whole Saliva15 to 30 µM (approximately 45.5 to 91.1 µg/mL)[2]
Parotid SalivaMean of total histatins: ~53 µg/mL (this compound is a major component)[2]
Glandular Secretions14–47 μg/ml (total histatins)[7]

Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans8 - 16[8]
Candida tropicalis>95% killing at 50 µM (~152 µg/mL)[9]
Candida guilliermondii>95% killing at 50 µM (~152 µg/mL)[9]
Candida parapsilosis>90% killing at 50 µM (~152 µg/mL)[9]
Candida krusei>90% killing at 50 µM (~152 µg/mL)[9]
Candida glabrataLess sensitive, ~63% killing at 50 µM (~152 µg/mL)[9]
Cryptococcus neoformansPotent fungicidal activity[10]
Aspergillus fumigatusAntifungal activity reported[4]

Isolation of this compound from Human Saliva

The isolation of histatins has historically been challenging due to their interactions with chromatographic resins.[11] A more recent and efficient method utilizes zinc precipitation, which exploits the metal-binding properties of histatins.[11]

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from human parotid saliva using zinc precipitation followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Saliva Collection and Preparation cluster_1 Zinc Precipitation cluster_2 Purification by RP-HPLC cluster_3 Analysis and Verification start Collect Human Parotid Saliva centrifuge1 Centrifuge to remove debris start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_zncl2 Add ZnCl₂ under alkaline conditions supernatant1->add_zncl2 incubate Incubate to allow precipitation add_zncl2->incubate centrifuge2 Centrifuge to pellet precipitate incubate->centrifuge2 pellet Collect Histatin-rich Pellet centrifuge2->pellet dissolve Dissolve pellet in appropriate buffer hplc Inject onto RP-HPLC column dissolve->hplc fractionate Collect fractions based on absorbance hplc->fractionate analysis Analyze fractions by Mass Spectrometry and/or Electrophoresis fractionate->analysis pure_histatin5 Pure this compound analysis->pure_histatin5 G cluster_0 Extracellular cluster_1 Candida albicans Cell histatin5 This compound cell_wall Cell Wall Binding (Ssa1/2 proteins) histatin5->cell_wall uptake Translocation into Cytoplasm (Polyamine transporters) cell_wall->uptake mitochondria Mitochondrial Targeting uptake->mitochondria ion_imbalance Ionic Imbalance (K⁺ efflux) uptake->ion_imbalance atp_efflux ATP Efflux uptake->atp_efflux inhibit_resp Inhibition of Respiration mitochondria->inhibit_resp ros Generation of Reactive Oxygen Species (ROS) inhibit_resp->ros cell_death Fungal Cell Death ros->cell_death volume_dysregulation Volume Dysregulation ion_imbalance->volume_dysregulation atp_efflux->volume_dysregulation volume_dysregulation->cell_death

References

An In-depth Technical Guide to Histatin 5: Primary Amino acid Sequence and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin 5 (Hst 5) is a 24-amino acid cationic peptide found in human saliva, where it plays a crucial role as a first line of defense against oral pathogens, most notably the opportunistic fungus Candida albicans.[1][2][3] As a member of the histatin family of histidine-rich salivary proteins, Hst 5 has garnered significant attention for its potent antifungal properties, making it a promising candidate for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the primary amino acid sequence and structural features of this compound, along with detailed experimental protocols for its study and a summary of key quantitative data.

Primary Amino Acid Sequence

The primary structure of this compound consists of a single polypeptide chain of 24 amino acids. Its sequence is as follows:

DSHAKRHHGYKRKFHEKHHSHRGY [4]

This sequence can also be represented using the three-letter amino acid codes:

Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr

Physicochemical Properties

The unique amino acid composition of this compound, particularly its high content of histidine, lysine, and arginine residues, contributes to its overall cationic nature and its physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular Weight 3036.29 Da[5]
Isoelectric Point (pI) ~6.5
Molecular Formula C133H195N51O33
Extinction Coefficient 1280 M⁻¹cm⁻¹ (at 280 nm)Calculated

Structural Characteristics

Secondary Structure

The secondary structure of this compound is highly dependent on its environment.

  • In Aqueous Solution: In aqueous solutions at physiological pH, this compound exists predominantly as a random coil , lacking a well-defined secondary structure. This has been demonstrated through circular dichroism (CD) spectroscopy, which shows a characteristic spectrum for an unordered peptide.[4]

  • In Non-Aqueous Environments: In membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), this compound undergoes a conformational change to adopt an α-helical structure .[6] This transition to an α-helix is believed to be important for its biological activity, facilitating its interaction with and translocation across the fungal cell membrane.

Tertiary Structure

Given its small size and lack of a stable secondary structure in aqueous solution, this compound does not possess a globular tertiary structure in the classical sense. Its conformation is best described as flexible and dynamic. However, upon interaction with its biological targets or in specific solvent conditions, it can adopt a more ordered, helical conformation.

Quantitative Data on Biological Activity

The primary biological function of this compound is its antifungal activity, particularly against Candida albicans. The following table summarizes key quantitative data related to its efficacy.

ParameterOrganism/EnzymeValueConditionsReference
Minimum Inhibitory Concentration (MIC) Candida albicans8-16 µg/mL[6]
IC₅₀ MMP-20.57 µM
IC₅₀ MMP-90.25 µM
Ki Arg-gingipain15 µMCompetitive inhibitor

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Peptide Synthesis and Purification

5.1.1. Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

  • Resin: A suitable resin, such as Rink Amide resin, is used to generate a C-terminal amide.

  • Amino Acid Activation: Fmoc-protected amino acids are activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Coupling: The activated amino acid is coupled to the N-terminus of the growing peptide chain on the resin. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[7]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the newly added amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Cycle Repetition: The coupling and deprotection steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

5.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude synthetic peptide is purified by RP-HPLC.

  • Column: A C18 column is commonly used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be from 5% to 60% Solvent B over 30 minutes.

  • Detection: The peptide is detected by monitoring the absorbance at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

Structural Analysis

5.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of this compound in different solvent environments.

  • Sample Preparation: A stock solution of purified this compound is prepared in water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For measurements in a non-aqueous environment, aliquots of the stock solution are diluted into solutions of varying concentrations of trifluoroethanol (TFE). A typical peptide concentration for CD analysis is 50 µM.[8]

  • Instrumentation: CD spectra are recorded on a CD spectropolarimeter.

  • Parameters:

    • Wavelength Range: 190-260 nm

    • Pathlength: 1 mm quartz cuvette

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans are averaged for each spectrum.

  • Data Analysis: The resulting spectra are corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity ([θ]) is calculated and plotted against the wavelength. A spectrum with a strong negative band around 200 nm is characteristic of a random coil, while spectra with negative bands at approximately 208 nm and 222 nm are indicative of an α-helical structure.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information at the atomic level.

  • Sample Preparation: For NMR studies, a higher concentration of this compound (e.g., 1-2 mM) is required. The peptide is dissolved in either H₂O/D₂O (90%/10%) for studies in an aqueous environment or in a deuterated non-aqueous solvent like TFE-d₂ or DMSO-d₆.

  • Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used.

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H: To get a general overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the peptide. The NOE cross-peaks are used to generate distance restraints, which are then used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.

Functional Assays

5.3.1. Antifungal Activity (MIC) Assay

The minimum inhibitory concentration (MIC) of this compound against Candida albicans is determined using a broth microdilution method.

  • Inoculum Preparation: C. albicans is grown overnight in a suitable broth (e.g., YPD). The culture is then diluted to a standardized concentration (e.g., 1 x 10³ cells/mL) in fresh medium.

  • Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum is added to each well of the plate containing the peptide dilutions. The plate is incubated at 30°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible fungal growth.

5.3.2. Pull-Down Assay for Identifying Binding Partners

Pull-down assays can be used to identify proteins that interact with this compound.

  • Bait Protein Immobilization: Biotinylated this compound is immobilized on streptavidin-coated magnetic beads.

  • Cell Lysate Preparation: A protein extract is prepared from C. albicans or other relevant cells.

  • Binding: The cell lysate is incubated with the this compound-immobilized beads to allow for the formation of protein complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a low pH buffer or a high salt buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Visualizations of Pathways and Workflows

Proposed Mechanism of Action of this compound against Candida albicans

The following diagram illustrates the proposed multi-step mechanism of action of this compound, leading to fungal cell death.

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hst5 This compound CellWall Cell Wall Binding (Ssa1/2 proteins) Hst5->CellWall 1. Binding Translocation Translocation into Cytoplasm CellWall->Translocation 2. Internalization Mitochondria Mitochondrial Targeting Translocation->Mitochondria 3. Intracellular Targeting IonImbalance Ion Imbalance (K⁺ efflux) Translocation->IonImbalance 4b. Membrane Perturbation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS 4a. Oxidative Stress CellDeath Fungal Cell Death ROS->CellDeath IonImbalance->CellDeath

Caption: Proposed mechanism of action of this compound against Candida albicans.

Experimental Workflow for Determining this compound Structure

This diagram outlines the typical workflow for determining the three-dimensional structure of this compound using NMR spectroscopy.

Histatin5_Structure_Workflow Start This compound Peptide Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY) NMR_Sample->NMR_Acquisition NMR_Analysis Resonance Assignment & NOE Analysis NMR_Acquisition->NMR_Analysis Structure_Calc Structure Calculation & Refinement NMR_Analysis->Structure_Calc End 3D Structure Ensemble Structure_Calc->End

References

Intracellular Targets of Histatin 5 in Fungal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Histatin 5 (Hst 5), a cationic peptide found in human saliva, exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, Hst 5 translocates into the fungal cytoplasm to engage with specific intracellular targets. This technical guide provides a comprehensive overview of the current understanding of the intracellular mechanisms of Hst 5's antifungal action. We delve into the key molecular targets, the signaling pathways affected, and the experimental methodologies used to elucidate these interactions. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of Hst 5's complex mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of mycology, drug discovery, and innate immunity.

Introduction

This compound is a 24-amino acid, histidine-rich peptide that constitutes a critical component of the innate immune system in the oral cavity[1]. Its primary role is to control the growth of fungal species, most notably Candida albicans[1]. The mechanism of Hst 5 is multifaceted and begins with its energy-dependent transport into the fungal cell, a process mediated by specific cell wall and membrane proteins[1][2]. Once inside, Hst 5 disrupts cellular homeostasis through interactions with several intracellular components, with the mitochondrion being a primary target[1]. This interaction triggers a cascade of events, including the production of reactive oxygen species (ROS), efflux of ATP and ions, and the activation of stress response pathways, ultimately leading to fungal cell death[1][3][4]. This guide will provide a detailed examination of these intracellular events.

This compound Uptake into Fungal Cells

The journey of this compound to its intracellular targets is a regulated process involving initial binding to the cell wall followed by translocation across the plasma membrane.

Cell Wall Binding: The Role of Ssa Proteins

This compound initially binds to the fungal cell wall, a step that is crucial for its subsequent internalization. The primary binding partners for Hst 5 on the C. albicans cell wall are the heat shock proteins Ssa1 and Ssa2[1][2]. This interaction is energy-independent and serves to concentrate the peptide at the cell surface prior to its energy-dependent uptake[1][3].

Transmembrane Transport: The Dur3 and Dur31 Polyamine Transporters

Following cell wall binding, Hst 5 is actively transported into the cytoplasm by the polyamine transporters Dur3 and Dur31[2][5][6]. These transporters normally function in the uptake of polyamines like spermidine (B129725), and Hst 5 appears to act as a competitive analogue for this transport system[5][6][7]. The expression of C. albicans Dur3 and Dur31 in the otherwise resistant species Candida glabrata renders it susceptible to Hst 5, highlighting the critical role of these transporters in the peptide's antifungal activity[1].

Primary Intracellular Target: The Mitochondrion

Once inside the fungal cell, this compound primarily targets the mitochondria, leading to a cascade of events that culminate in cell death[1][8].

Mitochondrial Dysfunction and ROS Production

This compound's interaction with mitochondria disrupts their normal function, leading to the generation of reactive oxygen species (ROS)[4]. The use of ROS-sensitive probes has demonstrated a direct correlation between Hst 5 treatment, ROS production, and subsequent cell death. This effect can be mitigated by the presence of ROS scavengers[9].

ATP Efflux and Ion Imbalance

A key consequence of Hst 5's activity is the non-lytic efflux of intracellular ATP and potassium ions (K+)[3][4]. This leads to a significant depletion of intracellular ATP and disrupts the ionic balance of the cell, contributing to osmotic stress and ultimately, cell death[1][3]. The transporter Trk1 has been implicated in the Hst 5-induced potassium efflux[3].

Activation of Stress Response Pathways

This compound-induced cellular stress triggers the activation of specific signaling pathways in C. albicans, most notably the High Osmolarity Glycerol (B35011) (HOG) pathway.

The Hog1 Mitogen-Activated Protein Kinase (MAPK) Pathway

The osmotic stress caused by ion efflux leads to the phosphorylation and activation of the Hog1 MAPK[10]. This is a protective response by the fungal cell, as demonstrated by the hypersensitivity of hog1Δ/Δ mutants to Hst 5. Activation of the HOG pathway leads to the production of glycerol in an attempt to counteract the osmotic imbalance[1][10].

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the antifungal activity of this compound and its interactions with its molecular targets.

Table 1: Antifungal Activity of this compound and its Analogs against Candida Species

Peptide/CompoundCandida SpeciesMIC50 (µg/mL)MIC50 (µM)Reference
This compoundC. albicans10 - 203.3 - 6.6[1]
This compoundC. kefyr10 - 203.3 - 6.6[1]
This compoundC. krusei10 - 203.3 - 6.6[1]
This compoundC. parapsilosis10 - 203.3 - 6.6[1]
This compoundCryptococcus neoformans5 - 61.6 - 2.0[1]
This compoundAspergillus fumigatus5 - 61.6 - 2.0[1]
K11R-K17R Hst 5 variantC. albicansN/A25[11]
Wild-type Hst 5C. albicansN/A100[11]

Table 2: this compound Interaction with Fungal Cell Components

InteractionQuantitative DataConditionReference
Hst 5 binding to Ssa2p10-fold improved binding affinityIn the presence of nucleotides[12][13]
Hst 5 transport via Dur3/Dur3180-fold increase in Ki in Δdur3/Δdur31 mutantsCompetitive inhibition of spermidine uptake[5][6][7]
Hst 5-induced ATP efflux0.1 ± 0.03 fmol released/cellAfter 30 min incubation with 31 µM Hst 5[14]
Hst 5-induced ATP efflux85% reduction of intracellular ATPAfter 30 min incubation with 31 µM Hst 5[14]
Hst 5 candidacidal activity82% decrease in cell viabilityAfter 30 min incubation with 31 µM Hst 5[14]

Table 3: Effect of Metal Ions on this compound Antifungal Activity

Metal IonEffect on Hst 5 ActivityEC50 of Hst 5ConditionReference
Copper (Cu²⁺)Enhanced~1 µM (with Cu²⁺)Co-treatment[15]
No added metalBaseline~5 µM[15]
Iron (Fe³⁺)Complete loss of activityN/AIn the presence of Fe³⁺[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular targets of this compound.

Candidacidal Activity Assay

This assay determines the concentration of this compound required to kill a certain percentage of fungal cells.

  • Fungal Cell Preparation: Grow Candida albicans to the mid-logarithmic phase in a suitable broth medium (e.g., YPD). Harvest the cells by centrifugation, wash twice with a low-ionic-strength buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Peptide Incubation: Add various concentrations of this compound to the cell suspension. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation, dilute the cell suspensions serially in buffer. Plate a known volume of each dilution onto agar (B569324) plates (e.g., YPD agar).

  • Colony Counting: Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of killing by comparing the CFU counts of peptide-treated samples to a no-peptide control. The MIC50 is the concentration of the peptide that results in a 50% reduction in CFUs.[11]

This compound Uptake Assay using FITC-labeled Peptide

This method visualizes and quantifies the internalization of this compound into fungal cells.

  • Cell Preparation: Prepare C. albicans cells as described in the candidacidal activity assay.

  • Labeling and Incubation: Add FITC-labeled this compound to the cell suspension at various concentrations. Incubate at 37°C for different time points.

  • Microscopy: Wash the cells to remove unbound peptide. Resuspend the cells in buffer and observe under a fluorescence microscope to determine the subcellular localization of the FITC signal.

  • Flow Cytometry: For quantitative analysis, analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells, providing a measure of peptide uptake.[17]

Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the generation of intracellular ROS in response to this compound treatment.

  • Cell and Probe Preparation: Prepare C. albicans cells as previously described. Load the cells with a ROS-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE), by incubating the cells with the probe in buffer.

  • This compound Treatment: Add varying concentrations of this compound to the DHE-loaded cells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The oxidation of DHE by ROS produces a fluorescent product, and the increase in fluorescence intensity is proportional to the amount of ROS produced.

  • Controls: Include a no-peptide control and a control with a ROS scavenger (e.g., L-cysteine) to confirm that the observed fluorescence is due to ROS.[9]

ATP Efflux Assay

This assay quantifies the release of ATP from fungal cells upon treatment with this compound.

  • Cell Preparation: Prepare a dense suspension of C. albicans cells in a suitable buffer.

  • This compound Treatment: Add this compound to the cell suspension and incubate for various time points.

  • Sample Collection: At each time point, centrifuge the cell suspension to separate the cells from the supernatant.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. The amount of light produced is proportional to the ATP concentration.

  • Intracellular ATP Measurement: To measure the remaining intracellular ATP, lyse the cell pellets and measure the ATP concentration in the lysate.

  • Data Analysis: Express the results as the amount of ATP released per cell (e.g., fmol/cell).[14]

Western Blot for Hog1 Phosphorylation

This method detects the activation of the Hog1 MAPK in response to this compound.

  • Cell Treatment and Lysis: Treat C. albicans cells with this compound for various times. Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Hog1 (anti-phospho-Hog1). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and visualize the bands on X-ray film or with a digital imager.

  • Total Hog1 Control: To ensure equal loading, strip the membrane and re-probe with an antibody that recognizes total Hog1 (both phosphorylated and unphosphorylated forms).[18][19][20][21]

Quantitative Proteomics of Mitochondrial Proteins (mTRAQ/ICAT)

This advanced technique identifies and quantifies changes in the mitochondrial proteome of C. albicans after this compound treatment.

  • Cell Culture and Treatment: Grow C. albicans in a defined medium and treat with this compound for specific durations (e.g., 30 and 60 minutes).

  • Mitochondrial Isolation: Harvest the cells and isolate mitochondria using differential centrifugation.

  • Protein Extraction and Labeling: Extract proteins from the isolated mitochondria. For quantitative analysis, label the proteins from control and treated samples with different isotopic tags (e.g., mTRAQ or ICAT reagents).

  • Protein Digestion and Fractionation: Combine the labeled protein samples, digest them into peptides with trypsin, and fractionate the peptide mixture using chromatography.

  • Mass Spectrometry: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins and quantify the relative abundance of each protein between the control and treated samples based on the isotopic signatures of the labels.[2][22][23]

Visualizations

Signaling Pathway Diagram

Histatin5_Signaling_Pathway Hst5_ext Extracellular This compound Ssa Ssa1/2 Hst5_ext->Ssa Binding Dur Dur3/Dur31 Ssa->Dur Translocation Hst5_int Intracellular This compound Dur->Hst5_int Transport Mito Mitochondrion Hst5_int->Mito Targeting Ion_efflux K+ Efflux (via Trk1) Hst5_int->Ion_efflux ROS ROS Production Mito->ROS ATP_efflux ATP Efflux Mito->ATP_efflux Cell_death Fungal Cell Death ROS->Cell_death Osmotic_stress Osmotic Stress ATP_efflux->Osmotic_stress Ion_efflux->Osmotic_stress Hog1 Hog1 Activation (Phosphorylation) Osmotic_stress->Hog1 Osmotic_stress->Cell_death Hog1->Cell_death Modulates

Caption: Intracellular signaling pathway of this compound in fungal cells.

Experimental Workflow Diagrams

A. Candidacidal Activity Assay Workflow

Candidacidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Grow C. albicans p2 Harvest & Wash Cells p1->p2 p3 Resuspend in Buffer p2->p3 e1 Add this compound (various conc.) p3->e1 e2 Incubate at 37°C e1->e2 e3 Serial Dilutions e2->e3 e4 Plate on Agar e3->e4 a1 Incubate Plates e4->a1 a2 Count CFUs a1->a2 a3 Calculate % Killing a2->a3

Caption: Workflow for determining the candidacidal activity of this compound.

B. Western Blot for Hog1 Phosphorylation Workflow

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection s1 Treat Cells with Hst 5 s2 Lyse Cells s1->s2 s3 Quantify Protein s2->s3 g1 SDS-PAGE s3->g1 g2 Transfer to Membrane g1->g2 i1 Block Membrane g2->i1 i2 Primary Antibody (anti-p-Hog1) i1->i2 i3 Secondary Antibody i2->i3 i4 Detect Signal i3->i4

References

The Multifaceted Role of Histatin 5 in Innate Oral Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin 5 (Hst 5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a critical component of the innate immune system of the oral cavity.[1][2] Initially recognized for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, emerging research has unveiled its broader role in antibacterial defense, wound healing, and immunomodulation.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse functions of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows. This resource is intended to serve as a comprehensive reference for researchers and professionals in the fields of oral biology, immunology, and drug development.

Introduction to this compound

Histatins are a family of low molecular weight, cationic, histidine-rich peptides, with Histatin 1, 3, and 5 being the most abundant in human saliva.[7] this compound is a proteolytic product of Histatin 3 and is considered the most potent member of the family in terms of its antifungal properties.[8][9] Its concentration in saliva can range from 15 to 30 µM, although this can be influenced by factors such as age and health status.[10][11] Beyond its well-documented candidacidal effects, Hst 5 exhibits a range of biological activities that contribute to the maintenance of oral homeostasis.

Antimicrobial Mechanisms of this compound

Antifungal Activity

The primary and most studied function of this compound is its potent activity against a variety of pathogenic fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus.[3][7][8] Unlike many other antimicrobial peptides that cause membrane lysis, the candidacidal mechanism of Hst 5 is a multi-step, energy-dependent process involving intracellular targets.[10][12][13]

Mechanism of Action against Candida albicans

  • Binding and Translocation: Hst 5 initially binds to the fungal cell wall, a process facilitated by interactions with cell wall proteins like Ssa1/2.[10][12] Subsequently, it is actively transported into the cytoplasm via polyamine transporters.[10][12]

  • Mitochondrial Targeting and ROS Production: Once inside the cell, Hst 5 targets the mitochondria, leading to an inhibition of cellular respiration.[7][12] This disruption of the mitochondrial electron transport chain results in the generation of reactive oxygen species (ROS), which induces oxidative stress.[1][7][14]

  • Ion Imbalance and Osmotic Stress: Hst 5 causes a non-lytic release of intracellular ATP and potassium ions (K+).[8][15][16] This efflux leads to a significant ion imbalance and osmotic dysregulation, ultimately culminating in fungal cell death.[10][12]

  • MAPK Signaling Pathway Activation: The cellular stress induced by Hst 5 can activate the Hog1 mitogen-activated protein kinase (MAPK) signaling pathway in C. albicans, which is involved in the fungal stress response.[10]

Antibacterial Activity

While less potent than its antifungal activity, this compound also demonstrates bactericidal effects against a range of bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][17][18] The mechanism of bacterial killing appears to vary depending on the species. For some bacteria, such as P. aeruginosa and A. baumannii, killing is rapid and suggests membrane disruption, whereas for others like E. faecium and E. cloacae, it requires energy-dependent internalization.[6][17]

Role in Wound Healing

This compound plays a significant role in the remarkably efficient wound healing process observed in the oral mucosa.[4][5] Its contributions to tissue regeneration include:

  • Stimulation of Cell Migration and Spreading: Histatins have been shown to enhance the migration and spreading of oral keratinocytes, fibroblasts, and endothelial cells, which are crucial steps in wound closure.[4][5][19]

  • Promotion of Angiogenesis: Hst 5 can stimulate endothelial cell proliferation and migration, contributing to the formation of new blood vessels (angiogenesis), a vital process for supplying nutrients to the healing tissue.[4][5]

Immunomodulatory Functions

Beyond its direct microbicidal activities, this compound can modulate the host's inflammatory response.[3][5] It has been shown to inhibit the production of pro-inflammatory cytokines by gingival fibroblasts in response to bacterial components like lipopolysaccharides.[5] Furthermore, Hst 5 can inhibit host and bacterial proteases, such as matrix metalloproteinases (MMPs) and gingipains from Porphyromonas gingivalis, which are implicated in the tissue destruction seen in periodontal disease.[5][20][21]

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound.

Table 1: Antifungal and Antibacterial Activity of this compound

MicroorganismActivity MetricConcentrationConditionsReference
Candida albicansMIC₅₀10 - 20 µg/mL-[10]
Candida kefyrMIC₅₀10 - 20 µg/mL-[10]
Candida kruseiMIC₅₀10 - 20 µg/mL-[10]
Candida parapsilosisMIC₅₀10 - 20 µg/mL-[10]
Cryptococcus neoformansMIC₅₀5 - 6 µg/mL-[10]
Aspergillus fumigatusMIC₅₀5 - 6 µg/mL-[10]
Staphylococcus aureus% Killing60-70%10 and 100 mM NaPB[6][17]
Acinetobacter baumannii% Killing85-90%10 and 100 mM NaPB[6][17]
Pseudomonas aeruginosa% Killing>99%10 mM NaPB[6][17]
Enterobacter cloacae% Killing60-80%10 mM NaPB[6][17]
Enterococcus faecium% Killing20-60%10 mM NaPB[6][17]

Table 2: Protease Inhibition by this compound

EnzymeSourceIC₅₀Reference
MMP-2Host0.57 µM[20][21]
MMP-9Host0.25 µM[20][21]
Arg-gingipainP. gingivalis22.0 µM[21]
Lys-gingipainP. gingivalis13.8 µM[21]

Table 3: Salivary Concentrations of this compound

PopulationConditionConcentration RangeReference
Healthy AdultsUnstimulated Parotid Saliva~53 µg/mL (total histatins)[10]
Healthy AdultsWhole Saliva15 - 30 µM[10]
Healthy AdultsSaliva50 - 300 µg/mL[22]
HIV+ IndividualsSalivaSignificantly lower than healthy controls[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functions of this compound.

Candidacidal Assay (Broth Microdilution Method)

This assay is used to determine the minimum inhibitory concentration (MIC) and the fungicidal activity of this compound against Candida species.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth and agar (B569324)

  • 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

  • This compound peptide

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (30°C)

Procedure:

  • Culture Preparation: Grow C. albicans overnight in YPD broth at 30°C with shaking. Wash the cells twice with 10 mM NaPB. Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in NaPB.[23]

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or buffer. Create a series of two-fold serial dilutions of the peptide in NaPB in a 96-well plate.

  • Incubation: Add an equal volume of the C. albicans cell suspension to each well containing the peptide dilutions. The final cell concentration should be 5 x 10⁵ cells/mL. Include a positive control (cells with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 30°C with constant shaking for 60 minutes.[23]

  • Viability Assessment: After incubation, serially dilute the cell suspensions from each well in NaPB. Plate 100 µL of appropriate dilutions onto YPD agar plates.

  • Colony Counting: Incubate the YPD plates at 30°C for 24-48 hours. Count the number of colony-forming units (CFUs) on each plate.

  • Calculation: Calculate the percentage of killing by comparing the CFU counts from the peptide-treated wells to the positive control well using the formula: % Killing = [1 - (CFU_treated / CFU_control)] x 100.[23]

This compound Binding Assay (Flow Cytometry)

This protocol details a method to quantify the binding of fluorescently labeled this compound to the surface of C. albicans.

Materials:

  • Candida albicans cells

  • FITC-labeled this compound (FHst 5)

  • Sodium Phosphate Buffer (NaPB)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Grow and wash C. albicans cells as described in the candidacidal assay. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in NaPB.

  • Pre-incubation: Pre-incubate the cell suspension on ice for 1 hour to inhibit the uptake of the peptide.[24]

  • Binding: Add FHst 5 to the cell suspension to a final concentration of 30 µM. Incubate on ice for 15 minutes to allow binding to the cell surface.[24]

  • Washing: Wash the cells twice with cold PBS to remove unbound FHst 5.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence of the cells using a flow cytometer. Use unlabeled cells as a negative control.

Matrix Metalloproteinase (MMP) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of MMPs.

Materials:

  • Recombinant human MMP-2 or MMP-9

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • EDTA (positive control inhibitor)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Enzyme Activation: Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

  • Inhibitor Incubation: In a 96-well plate, add the activated MMP enzyme to wells containing various concentrations of this compound (e.g., 0.005 to 100 µM) or EDTA. Incubate for 10 minutes at 37°C.[20]

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound function.

Histatin5_Antifungal_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Hst5_ext This compound CW Candida albicans Cell Wall Hst5_ext->CW Binds to Ssa Ssa1/2 Proteins Hst5_ext->Ssa Interacts with PT Polyamine Transporters Ssa->PT Facilitates uptake via Hst5_int This compound Mito Mitochondrion Hst5_int->Mito Targets ATP_efflux ATP Efflux Hst5_int->ATP_efflux Induces K_efflux K+ Efflux Hst5_int->K_efflux Induces ROS ROS Production Mito->ROS Leads to Hog1 Hog1 Pathway Activation ROS->Hog1 Contributes to Cell_death Fungal Cell Death ROS->Cell_death Causes Ion_imbalance Ion Imbalance & Osmotic Stress ATP_efflux->Ion_imbalance K_efflux->Ion_imbalance Ion_imbalance->Hog1 Contributes to Ion_imbalance->Cell_death Causes PT->Hst5_int Translocates

Caption: Mechanism of this compound antifungal activity against C. albicans.

Candidacidal_Assay_Workflow start Start culture Prepare C. albicans Culture (Overnight, 30°C) start->culture wash Wash & Resuspend Cells in NaPB culture->wash incubate Incubate Cells with Peptide (60 min, 30°C) wash->incubate peptide_prep Prepare Serial Dilutions of this compound peptide_prep->incubate serial_dilute Perform Serial Dilutions of Cell Suspensions incubate->serial_dilute plate Plate Dilutions on YPD Agar serial_dilute->plate incubate_plates Incubate Plates (24-48h, 30°C) plate->incubate_plates count Count Colony-Forming Units (CFUs) incubate_plates->count calculate Calculate % Killing count->calculate end End calculate->end

Caption: Experimental workflow for the candidacidal assay.

Conclusion and Future Directions

This compound is a remarkably versatile salivary peptide that serves as a cornerstone of the innate immune defense in the oral cavity. Its well-established antifungal properties, coupled with its emerging roles in antibacterial immunity, wound healing, and inflammation control, highlight its therapeutic potential.[25][26] Future research should focus on elucidating the precise molecular interactions of this compound with host cells to fully understand its wound healing and immunomodulatory mechanisms. Furthermore, the development of stable, synthetic analogs of this compound with enhanced activity and proteolytic resistance could pave the way for novel therapeutic strategies for oral infections and inflammatory conditions.[27][28][29] The comprehensive data and protocols presented in this guide aim to facilitate further investigation into this promising biomolecule.

References

Histatin 5: A Comprehensive Technical Guide to its Antifungal Properties Against Pathogenic Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin 5 (Hst 5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a key component of the innate immune system, providing a first line of defense against oral fungal pathogens.[1] Among the family of histatins, this compound exhibits the most potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[2] This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its candidacidal functions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Quantitative Antifungal Activity of this compound

The antifungal potency of this compound has been quantified against a range of pathogenic yeasts. The following table summarizes the key quantitative data, including Minimum Inhibitory Concentrations (MIC) and effective concentrations for cell killing.

PathogenAssay TypeConcentrationPercent Inhibition/KillingReference
Candida albicansMIC5010 - 20 µg/mL50% inhibition[2]
Candida kefyrMIC5010 - 20 µg/mL50% inhibition[2]
Candida kruseiMIC5010 - 20 µg/mL50% inhibition[2]
Candida parapsilosisMIC5010 - 20 µg/mL50% inhibition[2]
Cryptococcus neoformansMIC505 - 6 µg/mL50% inhibition[2]
Aspergillus fumigatusMIC505 - 6 µg/mL50% inhibition[2]
Candida albicansCandidacidal Assay5 µg/mL~90% killing[3]
Candida albicansCandidacidal Assay31 µM82% killing (after 30 min)[4]
Candida albicansBiofilm Inhibition (50% RMA)1.7 - 6.9 µM50% reduction in metabolic activity[5]
Candida glabrataBiofilm Inhibition (50% RMA)31.2 - 62.5 µM50% reduction in metabolic activity[5]
Candida albicansMIC50100 µM50% inhibition of growth[6]
Candida albicans (K11R–K17R variant)MIC5025 µM50% inhibition of growth[6]

Mechanism of Action

The candidacidal activity of this compound is a multi-step process that involves binding to the fungal cell surface, internalization, and disruption of key intracellular processes. Unlike many other antimicrobial peptides, this compound does not primarily function by forming pores or lysing the fungal membrane.[2]

Binding and Internalization

This compound initially binds to the Candida albicans cell wall, interacting with proteins such as Ssa1 and Ssa2.[1] Following this initial binding, the peptide is actively transported into the cytoplasm in an energy-dependent manner via polyamine transporters, specifically Dur3 and Dur31.[1]

Hst5 This compound CellWall C. albicans Cell Wall Hst5->CellWall Initial Binding Ssa1_2 Ssa1/2 Proteins CellWall->Ssa1_2 Interacts with PolyamineTransporters Dur3/Dur31 Polyamine Transporters Ssa1_2->PolyamineTransporters Facilitates transport via Cytoplasm Fungal Cytoplasm PolyamineTransporters->Cytoplasm Energy-dependent internalization

This compound binding and internalization into C. albicans.
Intracellular Targets and Candidacidal Effects

Once inside the fungal cell, this compound exerts its antifungal effects through multiple mechanisms:

  • Mitochondrial Dysfunction: this compound targets the mitochondria, leading to an inhibition of cellular respiration.[7] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS).[7][8]

  • Oxidative Stress: The accumulation of ROS induces significant oxidative stress within the fungal cell, damaging cellular components and contributing to cell death.[7][8]

  • Ion Imbalance and Osmotic Stress: A critical aspect of this compound's mechanism is the efflux of intracellular ions, particularly potassium (K+), through the Trk1 potassium transporter.[2] This leads to a loss of cell volume, osmotic dysregulation, and ultimately, cell death.[2]

  • ATP Release: this compound induces a non-lytic release of ATP from the fungal cell, further disrupting cellular energy homeostasis.[4]

Hst5_cyto Intracellular This compound Mitochondria Mitochondria Hst5_cyto->Mitochondria Targets Trk1 Trk1 Potassium Transporter Hst5_cyto->Trk1 Activates ATP_release Non-lytic ATP Release Hst5_cyto->ATP_release Respiration Inhibition of Respiration Mitochondria->Respiration ROS Reactive Oxygen Species (ROS) Production Respiration->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath K_efflux Potassium (K+) Efflux Trk1->K_efflux VolumeLoss Cell Volume Loss & Osmotic Dysregulation K_efflux->VolumeLoss VolumeLoss->CellDeath ATP_release->CellDeath Hst5_stress This compound-induced Osmotic & Oxidative Stress Hog1_pathway HOG Pathway Hst5_stress->Hog1_pathway Activates Hog1_p Hog1 Phosphorylation Hog1_pathway->Hog1_p Glycerol Glycerol Production Hog1_p->Glycerol StressResponse Fungal Stress Response Glycerol->StressResponse start Start prep_cells Prepare C. albicans cell suspension (1x10^6 cells/mL) start->prep_cells incubate Incubate cells with Hst 5 (various conc.) for 60-90 min at 37°C prep_cells->incubate dilute Serially dilute the cell suspension incubate->dilute plate Plate dilutions on YPD agar dilute->plate incubate_plates Incubate plates for 24-48h at 30°C plate->incubate_plates count_cfu Count CFUs and calculate % killing incubate_plates->count_cfu end End count_cfu->end

References

An In-depth Technical Guide to Histatin 5 and the Generation of Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the role of histatin 5 (Hst 5), a human salivary peptide, in the generation of reactive oxygen species (ROS) as part of its antifungal mechanism, particularly against Candida albicans. It delves into the central scientific debate on this topic, presenting both the evidence for and against ROS-mediated killing, detailed experimental protocols, and quantitative data from key studies.

Introduction: The Duality of this compound's Antifungal Mechanism

This compound is a 24-amino-acid, histidine-rich cationic peptide found in human saliva, where it serves as a key component of the innate immune system against oral fungal pathogens like Candida albicans[1][2]. While its potent candidacidal activity is well-established, the precise molecular mechanism remains a subject of intense scientific debate[3][4]. Unlike classic antimicrobial peptides that lyse membranes, Hst 5's targets are intracellular[2][3][4]. The peptide is internalized by C. albicans in an energy-dependent process, involving cell wall proteins (Ssa1/2) and polyamine transporters[2][3][4].

Once inside the cell, two primary, and somewhat conflicting, mechanisms of action have been proposed:

  • ROS-Dependent Pathway: This model posits that Hst 5 targets mitochondria, inhibits the respiratory chain, and triggers a burst of reactive oxygen species, leading to oxidative damage and cell death[1][5][6].

  • ROS-Independent Pathway: This alternative view suggests that the primary cause of cell death is osmotic stress, caused by a massive efflux of ions and ATP, leading to volume dysregulation and cell cycle arrest[3][4][6].

This guide will explore the core of the ROS generation model, presenting the evidence, the controversy, and the experimental foundations for its investigation.

The ROS-Dependent Killing Hypothesis

The central tenet of this model is that Hst 5's interaction with fungal mitochondria is the critical event that initiates a cascade leading to cell death via oxidative stress.

Proposed Signaling and Mechanistic Pathway

The proposed mechanism involves a sequential series of events, from peptide uptake to oxidative damage[1][7]. After internalization, Hst 5 translocates to the mitochondria. This targeting is associated with a dissipation of the mitochondrial transmembrane potential[1][8]. The peptide is thought to inhibit the mitochondrial respiratory chain, possibly at the level of coenzyme Q[1][5][8]. This disruption causes an "out-of-sequence" electron transfer to molecular oxygen, generating superoxide (B77818) radicals and other ROS[1]. The resulting oxidative stress leads to the oxidation of critical macromolecules like phospholipids, culminating in damage to both mitochondrial and cytoplasmic membranes, efflux of nucleotides, and ultimately, cell death[1][5].

Histatin5_ROS_Pathway cluster_extracellular Extracellular Space cluster_cell Candida albicans Cell Hst5_ext This compound Uptake Internalization (Ssa1/2, Dur3/31) Hst5_ext->Uptake Binding Mito Mitochondrion Uptake->Mito Intracellular Targeting RespChain Respiratory Chain Inhibition Mito->RespChain ROS ROS Generation (Superoxide) RespChain->ROS e- leak Damage Oxidative Damage (Lipids, Proteins) ROS->Damage Death Cell Death (Membrane Damage, ATP Efflux) Damage->Death

Caption: Proposed pathway for this compound-induced ROS-dependent cell death.

The Counter-Argument: Evidence for ROS-Independent Killing

A significant body of research challenges the necessity of ROS in Hst 5-mediated killing. Studies have shown that a cell-permeant ROS scavenger, TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), failed to inhibit either cell killing or the fluorescence increase of the ROS probe dihydroethidium (B1670597) (HEt)[9][10]. Further investigation suggested that the observed fluorescence was not from ROS production but from the release of pre-formed ethidium (B1194527) from the mitochondrial matrix[9][10][11]. Additionally, classical markers of ROS-mediated oxidative damage, such as protein carbonylation, were not observed after Hst 5 treatment[3]. This has led to an alternative model where osmotic stress is the primary killing mechanism.

Histatin5_Osmotic_Pathway cluster_extracellular Extracellular Space cluster_cell Candida albicans Cell Hst5_ext This compound Uptake Internalization Hst5_ext->Uptake IonEfflux Ion & ATP Efflux Uptake->IonEfflux Primary Target VolumeDys Volume Dysregulation IonEfflux->VolumeDys ROS ROS Generation (Secondary Effect) IonEfflux->ROS Consequence? Hog1 Hog1 MAPK Pathway Activation VolumeDys->Hog1 Stress Signal Arrest Cell Cycle Arrest VolumeDys->Arrest Death Cell Death Arrest->Death

Caption: Alternative model emphasizing osmotic stress in this compound killing.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating Hst 5's effect on ROS production and cell viability.

Table 1: this compound Effect on C. albicans Viability

This compound Conc. (µM)Incubation Time (min)% Loss of ViabilityReference
506086%[3]
2006086%[3]

Table 2: this compound-Induced Intracellular ROS Levels

Treatment ConditionChange in ROS LevelsMeasurementReference
Exogenous Hst 5~3-fold increaseRelative Fluorescence Units (234 ± 12 to 657 ± 56)[12]
Intracellular Hst 5 Expression~3-fold increaseRelative Fluorescence Units (193 ± 18 to 592 ± 44)[12]

Table 3: Correlation of ROS Formation and Cell Killing by this compound

This compound Conc. (µM)% Max. Fluorescence (ROS)% KillingReference
~10~20%~20%[5]
~20~80%~80%[5]
~30~100%~100%[5]
~30 (+ 5 mM L-cysteine)~0%~0%[5]

Detailed Experimental Protocols

Accurate assessment of ROS production is critical to investigating the mechanism of Hst 5. Below are detailed protocols for key experiments cited in the literature.

Protocol: Measurement of Intracellular ROS using Dihydroethidium (HEt)

This protocol is adapted from studies that positively identified ROS production following Hst 5 treatment[1][5]. Dihydroethidium is a fluorescent probe that is oxidized by ROS, primarily superoxide, into fluorescent ethidium, which intercalates with DNA.

Workflow Diagram:

ROS_Workflow start Start: Log-phase C. albicans culture prep 1. Harvest & Wash Cells (e.g., in 1 mM PPB) start->prep load 2. Load with Dihydroethidium (e.g., 6.7 µg/ml, 10 min, 30°C) prep->load wash2 3. Wash to Remove Excess Probe load->wash2 resuspend 4. Resuspend Cells in Buffer (OD620 between 2.0-4.0) wash2->resuspend treat 5. Add this compound (or controls: buffer, scavengers) resuspend->treat incubate 6. Incubate (e.g., 1 hour, 30°C) treat->incubate measure 7. Measure Fluorescence (Spectrofluorometer) incubate->measure end End: Quantify ROS measure->end

Caption: Experimental workflow for measuring ROS with Dihydroethidium.

Materials:

  • Candida albicans culture (logarithmic phase)

  • This compound (e.g., American Peptide, >98% purity)[1]

  • Dihydroethidium (HEt) (e.g., Molecular Probes)

  • 10 mM Potassium Phosphate Buffer (PPB), pH 7.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Optional: ROS scavenger (e.g., 5 mM L-cysteine)

  • Spectrofluorometer

Procedure:

  • Cell Preparation: Grow C. albicans to the logarithmic phase. Harvest cells by centrifugation and wash them with 1 mM PPB.

  • Probe Loading: Prepare a stock solution of HEt (e.g., 2.5 mg/ml in DMSO). Add the stock solution to the cell suspension in 1 mM PPB to a final concentration of 6.7 µg/ml[1].

  • Incubation: Incubate the cells with the probe for 10 minutes at 30°C to allow for uptake[1].

  • Washing: Collect the cells by centrifugation and wash them with 1 mM PPB to remove any extracellular probe.

  • Treatment: Resuspend the probe-loaded cells in 1 mM PPB to an optical density (OD₆₂) between 2.0 and 4.0[1]. Aliquot the cell suspension into separate tubes or a microplate.

  • Add a dilution series of this compound to the cells. Include necessary controls:

    • Negative control: Buffer only.

    • Scavenger control: Pre-incubate cells with an ROS scavenger (e.g., 5 mM L-cysteine) before adding this compound[5].

  • Measurement: Incubate the cells for a defined period (e.g., 1 hour). Measure the fluorescence intensity using a spectrofluorometer (Excitation/Emission wavelengths suitable for ethidium). Values are often expressed as a percentage of the maximum fluorescence observed[5].

Protocol: Fungal Cell Viability (Killing) Assay

This assay quantifies the candidacidal activity of Hst 5 and is often performed in parallel with ROS measurements to establish a correlation[5].

Workflow Diagram:

Killing_Assay_Workflow start Start: Log-phase C. albicans culture prep 1. Harvest & Wash Cells start->prep resuspend 2. Resuspend in Buffer to a defined density prep->resuspend treat 3. Treat with this compound (and controls) resuspend->treat incubate 4. Incubate (e.g., 1 hour, 30°C) treat->incubate dilute 5. Serially Dilute Samples incubate->dilute plate 6. Plate Dilutions on Agar (B569324) Plates (e.g., YPD) dilute->plate grow 7. Incubate Plates (e.g., 48 hours, 30°C) plate->grow count 8. Count Colony Forming Units (CFU) grow->count end End: Calculate % Killing count->end

Caption: Standard workflow for a colony-counting based cell viability assay.

Materials:

  • Candida albicans culture

  • This compound

  • 10 mM PPB, pH 7.0

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Sterile water or buffer for dilutions

Procedure:

  • Cell Preparation: Prepare a suspension of logarithmic-phase C. albicans in 1 mM PPB at a specific cell density.

  • Treatment: Expose the cell suspension to various concentrations of this compound for a set time (e.g., 1 hour)[5]. Include a buffer-only control representing 0% killing.

  • Plating: After incubation, stop the reaction by performing serial dilutions of the cell suspension in sterile water or buffer.

  • Culture: Plate a known volume of the appropriate dilutions onto YPD agar plates.

  • Incubation: Incubate the plates at 30°C until colonies are visible (typically 24-48 hours).

  • Quantification: Count the number of colony-forming units (CFUs) on each plate. The percentage of killing is calculated relative to the CFU count of the buffer-only control.

Conclusion and Future Directions

The role of ROS in the candidacidal mechanism of this compound remains a compelling and unresolved issue. Strong evidence supports a model where Hst 5 induces mitochondrial dysfunction leading to a lethal burst of ROS[1][5][13]. However, equally compelling studies refute this, demonstrating that ROS scavengers do not prevent cell death and that the primary mechanism is likely a catastrophic loss of ionic homeostasis[9][10][11].

It is possible that these mechanisms are not mutually exclusive. ROS generation could be a secondary effect of the ion efflux and cell stress, rather than the primary cause of death[6][12]. Furthermore, the metal-binding properties of Hst 5 could contribute to ROS production through Fenton-like reactions, a pathway that is distinct from mitochondrial inhibition[3].

For professionals in drug development, understanding this dual mechanism is crucial. Targeting the mitochondrial pathway could be a viable antifungal strategy, but the potential for ROS-independent killing suggests that enhancing the peptide's ability to disrupt ion balance may be an equally, if not more, effective approach. Future research should focus on:

  • Utilizing a wider array of specific ROS probes to dissect the types of radicals produced.

  • Employing genetic models of C. albicans with knockouts in key antioxidant or stress-response pathways (e.g., hog1Δ/Δ mutants) to clarify their roles in Hst 5 susceptibility[3][6].

  • Investigating the interplay between mitochondrial dysfunction, ion channel disruption, and the activation of stress signaling pathways in a holistic manner.

Clarifying this fundamental mechanism will be paramount for the rational design of next-generation histatin-based antifungal therapeutics.

References

The Bactericidal Activities of Human Salivary Histatin 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin 5 (Hst 5), a 24-amino acid cationic peptide found in human saliva, is a critical component of the innate immune system in the oral cavity. While its potent antifungal activity against Candida albicans is well-documented, its bactericidal properties are increasingly being recognized as a promising area for the development of novel antimicrobial agents, particularly against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the bactericidal activities of this compound, detailing its mechanisms of action, target specificity, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat.[1] This has spurred research into alternative antimicrobial agents, with host-defense peptides like this compound emerging as promising candidates. Hst 5, a proteolytic product of Histatin 3, is present in saliva at physiological concentrations of 15–50 μM.[2] Unlike many classical antimicrobial peptides that cause membrane lysis, Hst 5 primarily exerts its effects through intracellular mechanisms, making it a subject of intense research for its unique mode of action.[3][4] This guide synthesizes the current understanding of Hst 5's bactericidal activities to support further research and development in this field.

Mechanisms of Bactericidal Activity

The bactericidal action of this compound is multifaceted and can vary depending on the target bacterial species. The primary mechanisms do not involve pore formation or membrane lysis in many cases; instead, Hst 5 translocates into the bacterial cytoplasm to engage with intracellular targets.[3][5]

2.1. Intracellular Targeting and Disruption of Homeostasis

For several bacterial species, including E. faecium and E. cloacae, the killing mechanism is energy-dependent and requires internalization of the peptide.[5][6] Once inside the cell, Hst 5 is thought to disrupt essential cellular processes, leading to cell death. In contrast, its activity against P. aeruginosa and A. baumannii is rapid and suggests a mechanism involving membrane disruption.[5][6] The killing of S. aureus appears to be both non-lytic and energy-independent.[5][6]

2.2. Role of Metal Ion Binding

This compound possesses metal-binding motifs, and its interaction with metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can modulate its antimicrobial activity.[7][8] While zinc binding has been shown to increase the bactericidal activity of Hst 5 analogs against certain bacteria, the precise role of metal binding in its broad-spectrum bactericidal activity is still under investigation.[5][9] Some studies suggest that Hst 5 may contribute to nutritional immunity by influencing the availability of essential metal ions to bacteria.[10]

2.3. Interaction with Bacterial Cell Surfaces

The initial interaction of the cationic Hst 5 with the negatively charged bacterial cell surface is a critical first step.[11][12] In the case of the periodontal pathogen Porphyromonas gingivalis, Hst 5 has been shown to inhibit the activity of its proteases and suppress the induction of inflammatory cytokines.[13][14] It can also inhibit biofilm formation by this pathogen.[15] However, it is also reported that Hst 5 can be degraded by proteases from P. gingivalis, suggesting a complex interplay between the peptide and the pathogen.[16]

Quantitative Assessment of Bactericidal Activity

The efficacy of this compound against various bacterial pathogens has been quantified using standard microbiological assays. The following tables summarize the available data on its bactericidal and growth inhibitory activities.

Table 1: Bactericidal Activity of this compound (30 μM) against ESKAPE Pathogens in 10 mM Sodium Phosphate (B84403) Buffer (NaPB)

Bacterial Species% Killing at 1 min% Killing at 1 h% Killing at 5 h
Enterococcus faecium-18.1 ± 8.963.5 ± 3.5
Staphylococcus aureus28.3 ± 2.360.3 ± 5.769.7 ± 0.2
Klebsiella pneumoniaeNo activityNo activityNo activity
Acinetobacter baumannii31.4 ± 3.790.0 ± 1.195.0 ± 2.3
Pseudomonas aeruginosa->99>99
Enterobacter cloacae-60-8060-80

Data sourced from Du et al., 2017.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens

Bacterial SpeciesMIC (μM) in 10% MH Broth
Acinetobacter baumannii38
Pseudomonas aeruginosa47
Enterobacter cloacae90
Enterococcus faeciumNot Determined
Staphylococcus aureusNot Determined

Data sourced from Du et al., 2017.[5] Note: MIC values for E. faecium and S. aureus could not be determined due to media components inactivating Hst 5.

Table 3: Bactericidal Activity of this compound (30 μM) against Biofilms of ESKAPE Pathogens in 10 mM NaPB for 1 h

Bacterial Species% Killing of Biofilm Cells
Pseudomonas aeruginosa59.5
Acinetobacter baumannii15.1
Staphylococcus aureus5.1
Klebsiella pneumoniae19.5

Data sourced from Du et al., 2017.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's bactericidal properties. The following are key experimental protocols cited in the literature.

4.1. Bactericidal Assay

This assay determines the percentage of bacterial cells killed by this compound over time.

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate culture media.

  • Cell Preparation: Harvest the cells by centrifugation, wash them three times with 10 mM sodium phosphate buffer (NaPB), pH 7.4.

  • Incubation: Resuspend the cells to a final concentration of 10⁷ cells/mL in NaPB containing the desired concentration of this compound (e.g., 30 μM). A control suspension without Hst 5 is also prepared.

  • Time Points: Incubate the suspensions at 37°C (or room temperature for S. aureus).[1]

  • Quantification: At specified time points (e.g., 1 min, 1 h, 5 h), remove aliquots, serially dilute them in phosphate-buffered saline (PBS), and plate them on appropriate agar (B569324) plates.

  • Colony Counting: After 24 hours of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the percentage of surviving cells compared to the control.[1]

4.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Peptide Preparation: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., 10% Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Add the bacterial inoculum to each dilution of this compound in a 96-well microtiter plate.

  • Reading: Incubate the plate at 37°C for 24 hours. The MIC is determined as the lowest concentration of Hst 5 at which no visible growth is observed.[5]

4.3. Biofilm Killing Assay

This assay evaluates the efficacy of this compound against bacteria growing in a biofilm.

  • Biofilm Formation: Inoculate bacterial cells (1 x 10⁷ cells/mL) into a 96-well plate and grow for 12 hours at 37°C to allow biofilm formation.

  • Media Replacement: Replace the spent media with fresh media and grow for an additional 4 hours.

  • Treatment: Remove the media and incubate the biofilms with this compound (e.g., 30 μM) in a suitable buffer for a specified time (e.g., 1 hour) at 37°C.

  • Viability Staining: Use a viability stain, such as propidium (B1200493) iodide (PI), to differentiate between live and dead cells.

  • Quantification: Analyze the stained biofilms using microscopy to determine the percentage of killed cells.[5]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to this compound's bactericidal activity.

Histatin5_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Hst5 This compound BacterialCell Bacterial Cell Wall/ Membrane Hst5->BacterialCell Binding Internalized_Hst5 Internalized This compound BacterialCell->Internalized_Hst5 Translocation/ Internalization Intracellular_Targets Intracellular Targets (e.g., Mitochondria, DNA) Internalized_Hst5->Intracellular_Targets Interaction Disruption Disruption of Cellular Processes Intracellular_Targets->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: General mechanism of this compound bactericidal activity.

Bactericidal_Assay_Workflow Start Start: Bacterial Culture (Mid-log phase) Wash Wash Cells 3x with NaPB Start->Wash Resuspend Resuspend in NaPB with/without this compound Wash->Resuspend Incubate Incubate at 37°C Resuspend->Incubate Sample Sample at Time Points (1 min, 1h, 5h) Incubate->Sample Dilute Serial Dilution in PBS Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count CFUs Plate->Count End End: Calculate % Killing Count->End

Caption: Experimental workflow for a bactericidal assay.

Conclusion and Future Directions

This compound demonstrates significant bactericidal activity against a range of clinically important pathogens, including several members of the ESKAPE group. Its primary reliance on intracellular targets presents a novel mechanism of action that could be leveraged to overcome existing antibiotic resistance mechanisms. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.

Future research should focus on:

  • Elucidating the specific intracellular targets of this compound in a broader range of bacterial species.

  • Investigating the structure-activity relationship to design more potent and stable synthetic analogs.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound-based therapeutics in preclinical models of bacterial infection.

  • Exploring synergistic combinations of this compound with conventional antibiotics.

By advancing our understanding of this unique salivary peptide, the scientific community can pave the way for the development of a new class of antimicrobial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to Natural Variants and Fragments of Histatin 5 in Saliva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin 5 (Hst-5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva, playing a crucial role in the innate immune defense of the oral cavity.[1] It is not a primary gene product but rather a proteolytic fragment of Histatin 3, which, along with Histatin 1, is a primary translation product from the HTN3 and HTN1 genes, respectively.[2][3] Upon secretion from the parotid and submandibular-sublingual salivary glands, these parent molecules are processed into a family of smaller, functional peptides.[4][5][6] this compound is the most well-characterized of these fragments, recognized for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, as well as its emerging roles in wound healing and antibacterial defense.[7][8][9][10] This guide provides a comprehensive overview of the natural variants and fragments of this compound in saliva, their quantitative levels, the experimental protocols for their study, and their known biological signaling pathways.

Natural Variants and Fragments of this compound

This compound itself is a fragment of Histatin 3. Further proteolytic cleavage in the oral cavity, either by host or microbial enzymes, can lead to the generation of smaller fragments.[6] The primary amino acid sequence of full-length this compound is DSHAKRHHGYKRKFHEKHHSHRGY.[3]

While the term "natural variants" can refer to single nucleotide polymorphisms in the HTN3 gene leading to amino acid substitutions, the literature more frequently discusses functional fragments and synthetic variants created for research purposes. Key functional domains within the this compound sequence have been identified as crucial for its biological activities. For instance, the C-terminal portion of the molecule is primarily responsible for its potent antifungal properties.[7][9][10]

Quantitative Data on Salivary this compound

The concentration of this compound in saliva can vary significantly among individuals and is influenced by factors such as age, health status, and the presence of oral diseases. The tables below summarize quantitative data from various studies.

Table 1: Salivary this compound Concentrations in Different Cohorts

CohortMean Concentration (± SD)Concentration RangeMethod of QuantificationReference
Healthy AdultsNot specified14–47 µg/mLNot specified[2]
Healthy AdultsNot specified50–425 µg/mLNot specified[3]
Healthy Adults (HIV-negative)6.52 µg/mL (approx.)< 3 to > 8.67 µg/mLELISA[2]
HIV-positive individuals2.45 µg/mLMost < 3 µg/mLELISA[2]
Adolescents with low dental caries (DMF=3)16.89 ng/mL (median)14.11 - 16.89 ng/mLELISA[11]
Adolescents with high dental caries (DMF>11)66.84 ng/mL (median)14.11 - 649 ng/mLELISA[11]
Normal subjects (>40 years)Significantly higher than DS subjectsNot specifiedELISA[12]
Down Syndrome subjects (>40 years)Significantly lower than normal subjectsNot specifiedELISA[12]

*Note: These ranges refer to total histatins, of which this compound is a major component.

Table 2: In Vitro Activity of this compound and its Variants

PeptideTarget Organism/CellActivity Metric (IC50/ED50/Killing %)ConcentrationReference
This compoundCandida albicans~90% killing5 µg/mL[2]
This compound (unaltered)Candida albicansED50: ~8 µMNot applicable[13][14]
This compound variant (F14A/H15A)Candida albicansED50: ~67 µMNot applicable[13][14]
This compound variant (H18A/H19A)Candida albicansED50: ~149 µMNot applicable[13][14]
This compoundESKAPE pathogens (biofilm)59.5% killing of P. aeruginosa30 µM[15]
This compoundMMP-2IC50: 0.57 µMNot applicable[5]
This compoundMMP-9IC50: 0.25 µMNot applicable[5]
This compound fragment (residues 9-22)MMP-9Identical to full-length this compoundNot applicable[5]

Key Biological Functions and Signaling Pathways

Antifungal Activity

The primary and most studied function of this compound is its candidacidal activity.[2][7] The proposed mechanism is a multi-step, non-lytic process.[2][15] this compound binds to specific proteins on the Candida albicans cell surface, is internalized, and then targets mitochondria, leading to the release of ATP and ultimately cell death.[2][16]

Hst5 This compound Candida_Membrane Candida albicans Cell Membrane/Wall Hst5->Candida_Membrane Binds to Binding_Proteins Binding Proteins (e.g., Ssa1/2) Hst5->Binding_Proteins Interacts with Internalization Internalization (Translocation) Binding_Proteins->Internalization Mediates Mitochondria Mitochondria Internalization->Mitochondria Targets ATP_Efflux ATP Efflux Mitochondria->ATP_Efflux Induces Cell_Death Cell Death ATP_Efflux->Cell_Death Leads to

Caption: Proposed mechanism of this compound antifungal activity against C. albicans.

Wound Healing

Recent studies have highlighted the robust wound-healing properties of this compound, a function previously attributed mainly to Histatin 1.[17][18] This pro-migratory effect is crucial for epithelial restitution. The signaling mechanism for this compound-induced cell migration has been shown to involve the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[17]

Hst5 This compound Cell_Surface_Receptor Cell Surface Receptor Hst5->Cell_Surface_Receptor Binds to ERK_Pathway ERK Pathway Cell_Surface_Receptor->ERK_Pathway Activates Cell_Migration Cell Migration ERK_Pathway->Cell_Migration Promotes Wound_Closure Wound Closure Cell_Migration->Wound_Closure Leads to

Caption: Signaling pathway for this compound-induced wound healing.

Experimental Protocols

Quantification of Salivary this compound by ELISA

This protocol provides a general framework for the quantification of this compound in saliva samples using an enzyme-linked immunosorbent assay (ELISA).[2][11]

  • Plate Coating: Coat the wells of a high-binding 96-well microtiter plate with 100 µL of either this compound standards (at concentrations ranging from 0.5–500 µg/mL) or a 1:100 dilution of saliva samples. Incubate overnight at 4°C.[2]

  • Blocking: Wash the wells and block with 5% non-fat dry milk in a suitable buffer (e.g., PBS) for 1 hour at room temperature to prevent non-specific binding.[2]

  • Primary Antibody Incubation: Add 100 µL of a primary antibody specific to this compound (e.g., rabbit anti-Histatin 5, diluted 1:1000) to each well. Incubate for 1 hour at 37°C.[2]

  • Secondary Antibody Incubation: After washing, add 100 µL of a biotin-conjugated secondary antibody. Following another incubation and wash step, add 100 µL of avidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.[11]

  • Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of this compound in the saliva samples.

cluster_0 ELISA Workflow A Coat Plate (Hst-5 Standards & Samples) B Block Wells A->B C Add Primary Antibody (Anti-Hst-5) B->C D Add Secondary Antibody (Biotin-conjugated) C->D E Add Avidin-HRP D->E F Add Substrate & Stop E->F G Read Absorbance F->G H Calculate Concentration G->H

References

Histatin 5 Gene Expression and Regulation in Salivary Glands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatins are a family of histidine-rich, cationic peptides secreted in the saliva of higher primates, playing a crucial role in the innate immune defense of the oral cavity. Histatin 5, a 24-amino acid peptide, is a proteolytic product of Histatin 3 and exhibits the most potent antifungal activity of the family, particularly against Candida albicans. The expression of this compound is intrinsically linked to the regulation of its precursor, Histatin 3, which is encoded by the HTN3 gene located on chromosome 4. This technical guide provides a comprehensive overview of the current understanding of HTN3 gene expression and its regulation within the salivary glands, intended for researchers, scientists, and professionals in drug development.

Salivary Gland-Specific Expression of the HTN3 Gene

The expression of the HTN3 gene is highly specific to the parotid and submandibular salivary glands[1][2]. This tissue-specific expression is crucial for maintaining a high concentration of histatins in the saliva, where they perform their primary antimicrobial functions. Research has shown that the promoter region of histatin genes is significantly more active in salivary gland cells compared to other cell types, indicating a tightly controlled, cell-type-specific regulatory mechanism[3][4].

Transcriptional Regulation of the HTN3 Gene

The regulation of HTN3 gene expression is a complex process involving specific DNA regulatory elements and transcription factors. A key finding in the transcriptional regulation of a closely related histatin gene, HIS1, identified a strong positive regulatory element located between -2254 and -1748 base pairs upstream of the transcription start site[3][5]. This element, termed the HTN27 box, is crucial for high-level expression in salivary gland cells and is recognized by a specific 100 kDa protein present in these cells but not in others, such as HeLa cells[3][5]. While this was identified in the HIS1 gene, the high homology and tandem arrangement of histatin genes suggest a similar mechanism may be involved in HTN3 regulation.

Key Transcription Factors

Several transcription factors are implicated in the salivary gland-specific expression of genes, and by extension, are potential regulators of the HTN3 gene.

  • Nkx3.1: This homeodomain transcription factor is known to be involved in the development of minor salivary glands and is expressed in the mucous acini where histatins are produced[6][7][8]. While direct binding to the HTN3 promoter has not been definitively shown, its role in salivary gland morphogenesis and cell identity makes it a strong candidate for regulating HTN3 expression.

  • CREB (cAMP Response Element-Binding Protein): As will be discussed in the signaling pathways section, the cAMP pathway is a potential regulator of HTN3. CREB is a key transcription factor activated by this pathway and binds to cAMP response elements (CREs) in the promoters of target genes to modulate their expression[9][10]. The presence of putative CRE sites in the HTN3 promoter suggests a role for CREB in its regulation.

Signaling Pathways Regulating HTN3 Gene Expression

The expression of salivary gland-specific proteins is under the control of various signaling pathways that respond to neural and hormonal stimuli. While direct evidence for the regulation of HTN3 is still emerging, several pathways are strongly implicated.

Adrenergic Signaling Pathway

The sympathetic nervous system, through the release of norepinephrine, activates adrenergic receptors in salivary glands, influencing both the volume and composition of saliva. The β-adrenergic agonist isoproterenol (B85558) has been shown to induce widespread changes in gene expression in rat parotid glands, affecting pathways related to cell growth and proliferation[6][11]. This stimulation leads to an increase in intracellular cyclic AMP (cAMP) levels[12][13]. Although a direct quantitative link to HTN3 expression is not yet established, the profound effect of adrenergic signaling on salivary gland gene expression suggests its involvement in regulating histatin production.

DOT source for Adrenergic Signaling Pathway

Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norepinephrine Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB (p-CREB) CREB_inactive->CREB_active Activates HTN3_Gene HTN3 Gene CREB_active->HTN3_Gene Binds to CRE HTN3_mRNA HTN3 mRNA HTN3_Gene->HTN3_mRNA Transcription

alt text

Caption: Adrenergic signaling cascade.

cAMP Signaling Pathway

The activation of adenylate cyclase by G-protein coupled receptors, such as the β-adrenergic receptor, leads to the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB[8][14]. The adenylyl cyclase activator, forskolin (B1673556), is commonly used to study the effects of elevated cAMP. Treatment of cells with forskolin can induce the activity of promoters containing CREs, leading to increased gene expression[15][16][17][18]. While direct quantitative data for forskolin's effect on HTN3 is not available, this pathway represents a primary mechanism for regulating gene expression in response to adrenergic stimulation.

DOT source for cAMP Signaling Pathway

cAMP_Signaling Forskolin Forskolin Adenylate_Cyclase Adenylate Cyclase Forskolin->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB (p-CREB) CREB_inactive->CREB_active Activates HTN3_Gene HTN3 Gene CREB_active->HTN3_Gene Binds to CRE HTN3_mRNA HTN3 mRNA HTN3_Gene->HTN3_mRNA Transcription

alt text

Caption: The cAMP signaling pathway.

Glucocorticoid Receptor Signaling

Glucocorticoids, such as dexamethasone (B1670325), are steroid hormones that regulate a wide array of physiological processes, including inflammation and metabolism. They exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor[14][19][20][21]. The GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription[19][22][23]. The presence of putative GREs in the HTN3 promoter suggests that it may be a target for glucocorticoid regulation. Dexamethasone has been shown to induce broad changes in gene expression in various cell types and could potentially modulate HTN3 expression in salivary glands[24][25][26][27][28].

DOT source for Glucocorticoid Receptor Signaling

Glucocorticoid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR_inactive Inactive GR Complex Dexamethasone->GR_inactive Binds to GR_active Active GR GR_inactive->GR_active Activation & Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation HTN3_Gene HTN3 Gene GR_dimer->HTN3_Gene Binds to GRE HTN3_mRNA HTN3 mRNA HTN3_Gene->HTN3_mRNA Transcription

alt text

Caption: Glucocorticoid receptor signaling.

Quantitative Data on Gene Expression

Currently, there is a lack of direct quantitative data from human studies on the specific fold-changes in HTN3 gene expression in response to adrenergic, cAMP, or glucocorticoid stimulation. However, studies on the broader effects of these pathways on salivary gland gene expression provide a basis for expected outcomes.

Stimulus Target Pathway/Receptor Expected Effect on HTN3 Expression Supporting Evidence
Isoproterenol (β-adrenergic agonist)β-Adrenergic Receptor / cAMPUpregulationInduces broad changes in salivary gland gene expression, including transcription factors involved in cell growth and proliferation[6][11].
ForskolinAdenylate Cyclase / cAMPUpregulationDirectly activates adenylate cyclase, leading to increased cAMP and activation of CREB-mediated transcription[15][16][17][18].
Dexamethasone (Glucocorticoid)Glucocorticoid ReceptorPotential Regulation (Upregulation or Downregulation)GR acts as a transcription factor that can either activate or repress gene expression depending on the cellular context and promoter architecture[14][19][20][21].

Experimental Protocols

Investigating the regulation of HTN3 gene expression requires a combination of molecular biology techniques to dissect promoter activity, transcription factor binding, and mRNA levels.

Luciferase Reporter Assay for Promoter Analysis

This assay is used to identify functional regulatory elements within the HTN3 promoter.

  • Construct Generation: Clone the HTN3 promoter region and its various deletion fragments upstream of a luciferase reporter gene in a suitable vector.

  • Cell Culture and Transfection: Transfect the constructs into a human salivary gland cell line (e.g., HSG cells)[4]. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Cell Treatment: Treat the transfected cells with agonists or antagonists of the signaling pathways of interest (e.g., isoproterenol, forskolin, dexamethasone).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

DOT source for Luciferase Reporter Assay Workflow

Luciferase_Assay_Workflow Construct HTN3 Promoter- Luciferase Construct Transfection Transfection Construct->Transfection Cells Salivary Gland Cell Line (e.g., HSG) Cells->Transfection Treatment Treatment with Agonists/Antagonists Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Luciferase Activity Measurement Lysis->Measurement Analysis Data Analysis Measurement->Analysis Result Relative Promoter Activity Analysis->Result ChIP_Assay_Workflow Crosslinking Cross-link Proteins to DNA Shearing Shear Chromatin Crosslinking->Shearing IP Immunoprecipitate with Specific Antibody Shearing->IP Capture Capture Immune Complexes IP->Capture Reverse Reverse Cross-links & Purify DNA Capture->Reverse Analysis qPCR Analysis of HTN3 Promoter Reverse->Analysis Result Transcription Factor Binding Enrichment Analysis->Result qRT_PCR_Workflow Cells Treated Salivary Gland Cells RNA_Extraction RNA Extraction Cells->RNA_Extraction RT Reverse Transcription (cDNA) RNA_Extraction->RT qPCR Quantitative PCR RT->qPCR Analysis Data Analysis (ΔΔCt) qPCR->Analysis Result Relative HTN3 mRNA Expression Analysis->Result

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Histatin 5 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatins are a family of histidine-rich, cationic peptides found in human saliva that play a crucial role in the innate immune system of the oral cavity. Among them, Histatin 5 (Hst-5), a 24-amino acid peptide, has garnered significant attention for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] The therapeutic potential of this compound has driven research into its chemical synthesis and the development of analogues with enhanced antimicrobial properties, improved stability against proteolytic degradation, and broader spectrum of activity.[1][2][3]

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It is intended to guide researchers and professionals in the efficient synthesis, purification, and characterization of these promising therapeutic peptides.

Solid-Phase Peptide Synthesis of this compound

Sequence: DSHAKRHHGYKRKFHEKHHSHRGY

Fmoc-based solid-phase peptide synthesis is the method of choice for the production of this compound and its analogues due to its high efficiency and versatility. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Challenges in Synthesizing Histidine-Rich Peptides

The synthesis of histidine-rich peptides like this compound presents unique challenges, primarily due to the imidazole (B134444) side chain of histidine. This can lead to racemization during the carboxyl group activation step, resulting in a mixture of diastereomers with potentially altered biological activity. Careful selection of coupling reagents and side-chain protecting groups for histidine (e.g., Trityl (Trt)) is crucial to minimize this side reaction.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)

  • Rink Amide resin (for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

  • Resin Preparation:

    • Add 0.1 mmol of Rink Amide resin to a reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the solution and wash the resin with DMF (5 times).

    • (Optional) Perform a Kaiser test to confirm complete coupling. A negative result (beads remain colorless) indicates a successful coupling.

  • Fmoc Deprotection (between each coupling):

    • Repeat step 2.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the deprotection step (step 2) one last time to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 times) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL for 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Purification of Synthetic this compound by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide pellet in a minimal amount of Solvent A (0.1% TFA in water).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Use a C18 reverse-phase HPLC column.

    • Equilibrate the column with Solvent A.

    • Inject the sample and elute with a linear gradient of Solvent B (0.1% TFA in acetonitrile). A typical gradient is 5-95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and its analogues from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Antimicrobial Activity of this compound and Analogues
PeptideOrganismMIC (µM)Reference
This compound Candida albicans100 (MIC50)[1]
Acinetobacter baumannii38[4]
Pseudomonas aeruginosa47[4]
Enterobacter cloacae90[4]
dhvar1 Candida albicans0.6 (IC50)[5]
dhvar2 Candida albicans0.8 (IC50)[5]
K11R-K17R Candida albicans25 (MIC50)[1]

MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% inhibition; IC50: Concentration for 50% inhibition.

Table 2: Proteolytic Resistance of this compound Analogues
PeptideProtease% Intact Peptide Remaining (relative to Hst-5)Reference
E16R Sap2Increased[1]
Sap9Decreased[1]
K11R-K17R Sap2 & Sap9Increased[1]
K13H Sap2Similar[1]
Sap9Decreased[1]
K13E Sap2Similar[1]
Sap9Decreased[1]

*Sap: Secreted Aspartic Protease from C. albicans.

Table 3: Synthesis and Characterization Data (Illustrative)
PeptideSynthesis Yield (%)HPLC Purity (%)Expected Mass (Da)Observed Mass (Da)
This compound 15-25>953037.43037.5
Analogue 1 12-20>953051.53051.6
Analogue 2 18-28>982995.32995.4

Note: This table is illustrative. Actual yields and mass data will vary depending on the specific analogue and experimental conditions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Swell Rink Amide Resin Fmoc_De Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_De Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_De->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Fmoc_De Repeat for each AA Final_De Final Fmoc Deprotection Wash->Final_De After last AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_De->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Dry Dry Crude Peptide Precipitate->Dry HPLC RP-HPLC Purification Dry->HPLC Analysis Purity & Identity Analysis (HPLC, Mass Spec) HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize Pure this compound Pure this compound Lyophilize->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action of this compound against Candida albicans

histatin5_moa cluster_extracellular Extracellular cluster_intracellular Intracellular Hst5 This compound CellWall C. albicans Cell Wall Hst5->CellWall Binding Uptake Translocation into Cytoplasm CellWall->Uptake Mitochondria Mitochondria Uptake->Mitochondria Targets Ion_Efflux Ion Efflux (K+, Mg2+) Uptake->Ion_Efflux Causes ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Induces Cell_Death Fungal Cell Death ROS->Cell_Death Ion_Efflux->Cell_Death

Caption: Antifungal mechanism of this compound against C. albicans.

Pro-oxidant Activity of this compound via Copper Binding

histatin5_prooxidant Hst5 This compound (ATCUN motif) Complex [Cu(II)-Histatin 5] Complex Hst5->Complex Cu2 Cu(II) Cu2->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS + Ascorbate Ascorbate Ascorbate (Reductant) Ascorbate->ROS Oxidation Peptide Auto-oxidation ROS->Oxidation

Caption: this compound's pro-oxidant activity through copper binding.

Conclusion

The solid-phase synthesis of this compound and its analogues is a viable and powerful approach for producing these peptides for research and therapeutic development. By understanding the challenges associated with histidine-rich sequences and employing optimized protocols for synthesis, purification, and characterization, researchers can efficiently obtain high-purity peptides. The development of analogues with enhanced stability and activity holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

Determining the Potency of a Natural Antifungal Peptide: Protocol for Minimum Inhibitory Concentration (MIC) of Histatin 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Histatin 5, a naturally occurring human salivary peptide with potent antifungal properties, particularly against Candida albicans. The provided methodology is based on the widely accepted broth microdilution method, with specific modifications tailored for cationic antimicrobial peptides. Adherence to this standardized protocol is crucial for obtaining accurate and reproducible data, which is essential for research and development of new antifungal therapies.

Introduction

This compound (Hst 5) is a 24-amino acid cationic peptide found in human saliva that plays a significant role in the innate immune defense against oral fungal infections, most notably those caused by Candida albicans.[1][2] Unlike many conventional antifungal agents that target the cell wall or membrane, this compound is known to be taken up by fungal cells and exert its candidacidal activity through intracellular mechanisms.[1][3] Its mode of action involves binding to specific proteins on the C. albicans cell wall, followed by energy-dependent translocation into the cytoplasm.[1][3] Once inside, it disrupts mitochondrial function, leading to an imbalance of ions and osmotic dysregulation, ultimately causing cell death.[3][4] Given its unique mechanism of action and potential as a therapeutic agent, precise determination of its in vitro potency through MIC assays is a fundamental step in its evaluation.

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol employs the broth microdilution method, a standard procedure for antimicrobial susceptibility testing. The assay involves challenging a standardized inoculum of the target microorganism with serial dilutions of this compound in a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity or by measuring the optical density after a specified incubation period.

Materials and Reagents

  • This compound (synthetic or purified)

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast Extract-Peptone-Dextrose (YPD) broth

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile deionized water or 0.01% acetic acid

  • Sterile 96-well polypropylene (B1209903) microtiter plates (U-bottom)

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Microplate reader (optional)

  • Incubator (30-37°C)

Experimental Protocol

This protocol is adapted from established methods for antifungal susceptibility testing, with considerations for the cationic nature of this compound.[5][6][7][8][9][10][11]

1. Preparation of Candida albicans Inoculum

a. From a fresh culture plate, select a single colony of C. albicans and inoculate it into 5 mL of YPD broth. b. Incubate the culture overnight at 30°C with shaking. c. The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.2. d. Grow the culture for an additional 4 hours with shaking at 30°C to reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.8).[12] e. Harvest the cells by centrifugation and wash them with sterile phosphate-buffered saline (PBS). f. Resuspend the cells in RPMI 1640 medium and adjust the cell density to approximately 1-5 x 10³ colony-forming units (CFU)/mL. This can be achieved by diluting a 0.5 McFarland standard 1:1000 in RPMI 1640.

2. Preparation of this compound Serial Dilutions

a. Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid to a concentration of 1 mg/mL. b. In a sterile polypropylene 96-well plate, add 100 µL of RPMI 1640 medium to wells 2 through 12 of a designated row. c. In well 1 of that same row, add 200 µL of the this compound stock solution at twice the highest desired final concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no cells).

3. Inoculation and Incubation

a. Add 100 µL of the standardized C. albicans inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the peptide concentrations to the final desired range. b. Add 100 µL of sterile RPMI 1640 medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

4. Determination of MIC

a. After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth of C. albicans. b. Optionally, the plate can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

Data Presentation

The MIC values of this compound against various microorganisms are summarized in the table below. It is important to note that MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

MicroorganismStrainMIC₅₀ (µg/mL)Reference
Candida albicansVarious8 - 16[13]
Candida kefyr10 - 20[1]
Candida krusei10 - 20[1]
Candida parapsilosis10 - 20[1]
Cryptococcus neoformans5 - 6[1]
Aspergillus fumigatus5 - 6[1]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum (1-5 x 10^3 CFU/mL) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Peptide Prepare Serial Dilutions of this compound Peptide->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually Inspect or Read OD600 Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Histatin5_Pathway This compound Mechanism of Action in C. albicans Hst5 This compound CellWall C. albicans Cell Wall (Ssa1/2 binding) Hst5->CellWall Translocation Energy-Dependent Translocation CellWall->Translocation Cytoplasm Cytoplasm Translocation->Cytoplasm Mitochondria Mitochondrial Dysfunction Cytoplasm->Mitochondria IonEfflux Ion Efflux (K+) Cytoplasm->IonEfflux OsmoticStress Osmotic Stress Mitochondria->OsmoticStress IonEfflux->OsmoticStress CellDeath Cell Death OsmoticStress->CellDeath

Caption: Simplified signaling pathway of this compound's candidacidal activity.

Conclusion

This protocol provides a robust and reproducible method for determining the MIC of this compound against Candida albicans and other susceptible fungi. Accurate MIC data is fundamental for the preclinical assessment of this promising antifungal peptide and for guiding its potential development as a novel therapeutic agent. The provided workflow and mechanistic diagrams offer a clear overview of the experimental process and the biological rationale behind the assay.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Histatin 5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histatin 5 (Hst 5) is a naturally occurring, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system in the oral cavity, exhibiting potent fungicidal activity against a range of pathogenic fungi, most notably Candida albicans.[1][2][3] Unlike many conventional antifungal agents, this compound's mechanism of action is multifaceted, involving intracellular targets rather than direct cell lysis, making it a promising candidate for novel antifungal therapeutic development.[3] Its targets are intracellular, and it is taken up by fungal cells in an energy-dependent manner.[3] This document provides detailed protocols for the in vitro evaluation of this compound's antifungal activity, enabling researchers to accurately assess its efficacy and further explore its therapeutic potential.

Mechanism of Action

The fungicidal action of this compound is a multi-step process that begins with its binding to the fungal cell wall and culminates in cell death through ionic imbalance and oxidative stress.[1][3][4]

Key steps in the mechanism of action include:

  • Binding and Uptake: this compound initially binds to the fungal cell wall proteins, such as Ssa1/2, and is subsequently internalized.[3][4] This uptake is an active process mediated by fungal polyamine transporters.[3]

  • Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation: Once inside the cytoplasm, this compound targets the mitochondria, leading to the generation of reactive oxygen species (ROS).[1][5] This oxidative stress contributes significantly to fungal cell death.

  • Efflux of Intracellular Components: The peptide induces the efflux of intracellular ions, particularly potassium (K+), and ATP.[1][2] This disruption of ionic homeostasis leads to osmotic stress and cell volume dysregulation.[3]

  • MAPK Signaling Pathway Activation: this compound-mediated osmotic and oxidative stress activates the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the phosphorylation of Hog1.[4]

Data Presentation: Antifungal Activity of this compound

The antifungal potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus. The following table summarizes the reported in vitro activity of this compound against various fungal species.

Fungal SpeciesMIC Range (µg/mL)MIC Range (µM)Reference
Candida albicans8 - 16~2.6 - 5.3
Candida kefyr10 - 20~3.3 - 6.6[4]
Candida krusei10 - 20~3.3 - 6.6[4]
Candida parapsilosis10 - 20~3.3 - 6.6[4]
Cryptococcus neoformans5 - 6~1.6 - 2.0[4]
Aspergillus fumigatus5 - 6~1.6 - 2.0[4]
Candida tropicalisNot specified>95% killing at 50 µM[6]
Candida guilliermondiiNot specified>95% killing at 50 µM[6]
Candida glabrataLess sensitive~63% killing at 50 µM[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Modified from CLSI M27-A3)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and is suitable for determining the MIC of this compound.

Materials:

  • This compound (lyophilized)

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Spectrophotometer

  • Sterile water or 0.01% acetic acid (for peptide reconstitution)

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions: a. Reconstitute lyophilized this compound in sterile water or a weak acid solution (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL). b. In a 96-well plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 12. c. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no peptide), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. Read the plate visually or using a microplate reader at 530 nm. b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

G cluster_prep Preparation cluster_assay Assay cluster_results Results fungal_prep Prepare Fungal Inoculum (0.5 McFarland, dilute 1:1000 in RPMI) inoculate Inoculate Plate (100 µL inoculum + 100 µL peptide) fungal_prep->inoculate peptide_prep Prepare this compound Serial Dilutions (in 96-well plate) peptide_prep->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_plate Read Plate (Visually or Spectrophotometer) incubate->read_plate determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_plate->determine_mic

Broth Microdilution Workflow

Radial Diffusion Assay

This assay is useful for screening the antifungal activity of peptides in an agar matrix.

Materials:

  • This compound

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Low-EEO agarose (B213101)

  • 10 mM Sodium Phosphate (B84403) Buffer (pH 7.4)

  • Petri dishes

  • Sterile hole puncher (3-4 mm diameter)

Procedure:

  • Preparation of Fungal Inoculum: a. Grow the fungal isolate in a suitable broth medium to mid-log phase. b. Harvest the cells by centrifugation, wash twice with 10 mM sodium phosphate buffer, and resuspend to a concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Plate Preparation: a. Prepare a molten underlay agar (e.g., 1% agarose in 10 mM sodium phosphate buffer). Pour into petri dishes and allow to solidify. b. Prepare an overlay agar by melting SDA and cooling it to 45-50°C. c. Add the prepared fungal inoculum to the molten SDA overlay agar, mix gently, and pour it over the underlay agar. d. Once the overlay has solidified, create wells using a sterile hole puncher.

  • Application of this compound and Incubation: a. Prepare serial dilutions of this compound in 10 mM sodium phosphate buffer. b. Add a fixed volume (e.g., 5-10 µL) of each peptide dilution to the wells. c. Incubate the plates at 35°C for 24-48 hours.

  • Analysis: a. Measure the diameter of the clear zone of growth inhibition around each well. b. Plot the diameter of the clearing zone against the concentration of this compound to determine the dose-response relationship.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Fungal Inoculum (~1x10^6 CFU/mL) prep_plates Prepare Agar Plates (Underlay + Inoculated Overlay) prep_inoculum->prep_plates punch_wells Punch Wells in Agar prep_plates->punch_wells add_peptide Add this compound Dilutions to Wells punch_wells->add_peptide incubate Incubate (35°C, 24-48h) add_peptide->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze Dose-Response measure_zones->analyze

Radial Diffusion Assay Workflow

Time-Kill (Fungicidal Activity) Assay

This assay determines the rate at which this compound kills a fungal population over time.

Materials:

  • This compound

  • Fungal isolate

  • Sabouraud Dextrose Broth (SDB) or another suitable growth medium

  • 10 mM Sodium Phosphate Buffer (pH 7.4)

  • SDA plates

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

Procedure:

  • Preparation of Fungal Inoculum: a. Prepare a fungal suspension as described for the broth microdilution assay, adjusted to approximately 1-5 x 10^5 CFU/mL in a suitable buffer or broth.

  • Assay Setup: a. In sterile tubes or flasks, add the fungal inoculum. b. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). c. Include a growth control tube with no peptide. d. Incubate the tubes at 37°C with shaking.[7]

  • Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline or buffer. c. Plate a known volume of each dilution onto SDA plates.

  • Colony Counting and Analysis: a. Incubate the plates at 35°C for 24-48 hours. b. Count the number of colonies (CFU) on each plate. c. Calculate the CFU/mL for each time point and concentration. d. Plot log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered fungicidal.

Signaling Pathway Diagram

Histatin5_Signaling_Pathway Hst5_ext Extracellular This compound Ssa1_2 Ssa1/2 Hst5_ext->Ssa1_2 Binds to PolyamineTransporter Polyamine Transporters Hst5_ext->PolyamineTransporter Uptake CellWall Fungal Cell Wall Ssa1_2->PolyamineTransporter Hst5_int Intracellular This compound PolyamineTransporter->Hst5_int Mitochondria Mitochondria Hst5_int->Mitochondria Targets IonEfflux K+ and ATP Efflux (Ionic Imbalance) Hst5_int->IonEfflux Induces ROS ROS (Oxidative Stress) Mitochondria->ROS Generates Hog1 Hog1 Activation (MAPK Pathway) ROS->Hog1 Activates CellDeath Fungal Cell Death ROS->CellDeath Leads to IonEfflux->Hog1 Activates IonEfflux->CellDeath Leads to Hog1->CellDeath Leads to

References

Application Notes and Protocols: Assaying the Candidacidal Activity of Histatin 5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histatin 5 (Hst 5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] Unlike many antimicrobial peptides that act by forming pores in the cell membrane, Hst 5 has a unique intracellular mechanism of action.[1][3][4] Its potent activity and distinct mechanism make it and its derivatives promising candidates for novel antifungal therapeutics. This document provides detailed protocols for assessing the candidacidal activity of Hst 5 derivatives, summarizes key quantitative data, and illustrates the peptide's mechanism of action.

The candidacidal activity of Hst 5 is initiated by its binding to the Candida cell wall, followed by an energy-dependent translocation into the cytoplasm.[1][3][5] Once inside, it triggers a cascade of events, including the efflux of ions like K+ and the non-lytic release of ATP, leading to osmotic stress, volume dysregulation, and ultimately, cell death.[1][6][7] This process activates stress response pathways in the fungus, notably the Hog1 mitogen-activated protein kinase (MAPK) pathway.[1][7] Understanding this mechanism is crucial for the design and evaluation of novel Hst 5-based antifungal agents.

Data Presentation: Candidacidal Activity of this compound and Its Derivatives

The following tables summarize the quantitative antifungal activity of native this compound and various modified derivatives against Candida albicans and other Candida species. This data is essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.

Table 1: Activity of this compound Variants against Candida albicans

Peptide/VariantModification DescriptionActivity Metric (ED50 in µM)Reference
Hsn-5 (Wild-Type) Unaltered recombinant this compound~ 8[8]
F14A/H15A Phe14 and His15 replaced by Ala-Ala~ 67[8]
H18A/H19A His18 and His19 replaced by Ala-Ala~ 149[8]
m21 Lys-13 replaced by ThrSignificantly less effective than WT[9][10]
m71 Lys-13 replaced by GluSignificantly less effective than WT[9][10]
m68 Lys-13→Glu and Arg-22→GlySignificantly less potent than WT[9][10]
K11R Lys-11 replaced by ArgEnhanced antifungal activity[11]
K17R Lys-17 replaced by ArgActivity maintained, increased proteolysis resistance[11]
K11R-K17R Double substitutionImproved activity and proteolysis resistance[11]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound-Halocidin Hybrid Peptides

PeptideTarget OrganismMIC (µg/mL)Reference
di-PH2 Candida spp.1 - 2[5]
di-WP2 Candida spp.2 - 4[5]
HHP1 Candida spp.2 - 4[5]
Hst 5 (Control) C. kefyr, C. krusei, C. parapsilosis10 - 20 (MIC50)[1]
Hst 5 (Control) C. neoformans, A. fumigatus5 - 6 (MIC50)[1]

Experimental Protocols & Workflows

A systematic approach is required to evaluate the efficacy of new this compound derivatives. The general workflow involves determining the minimum concentration required to inhibit growth and kill the fungal cells, followed by mechanistic studies to understand how the peptide works.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis peptide Synthesize & Purify Hst 5 Derivative mic Determine MIC (Broth Microdilution) peptide->mic cfu Determine Fungicidal Activity (CFU Killing Assay) mic->cfu ros Measure ROS Production cfu->ros If Active proteolysis Assess Protease Stability cfu->proteolysis If Active localization Confocal Microscopy cfu->localization If Active sar Structure-Activity Relationship (SAR) Analysis ros->sar proteolysis->sar localization->sar

General workflow for assaying Hst 5 derivatives.
Protocol 1: Antifungal Susceptibility Testing (Candidacidal Assay by CFU Counting)

This protocol determines the direct killing activity of a peptide derivative against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast extract-peptone-dextrose (YPD) broth and agar (B569324) plates

  • 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

  • This compound derivative stock solution of known concentration

  • Sterile microcentrifuge tubes and pipette tips

  • Spectrophotometer

  • Incubator (30°C or 37°C)

  • Shaker

Procedure:

  • Prepare C. albicans Inoculum:

    • Inoculate a single colony of C. albicans into 10 mL of YPD broth.

    • Incubate overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, and wash twice with 10 mM NaPB.[12]

    • Resuspend the cells in NaPB and adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer (OD600) or hemocytometer.

  • Incubation with Peptide:

    • Prepare serial dilutions of the Hst 5 derivative in NaPB in sterile microcentrifuge tubes.

    • Add the C. albicans cell suspension (1 x 10^6 cells) to each tube containing the peptide dilutions. Include a peptide-free control.[12]

    • Incubate the tubes at 30°C or 37°C for 60 minutes with constant shaking.[12][13]

  • Quantify Viable Cells:

    • After incubation, serially dilute the cell suspensions in 10 mM NaPB.

    • Plate 100 µL of appropriate dilutions (e.g., aiming for 50-500 colonies) onto YPD agar plates.[12]

    • Incubate the plates at 30°C or 37°C for 24-48 hours until colonies are visible.

  • Data Analysis:

    • Count the number of colonies (Colony Forming Units, or CFUs) on each plate.

    • Calculate the percentage of killing for each peptide concentration compared to the peptide-free control using the formula: % Killing = (1 - (CFU_treatment / CFU_control)) * 100

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses whether a peptide derivative induces oxidative stress in Candida cells.

Materials:

  • Dihydroethidium (DHE) stock solution (e.g., 2.5 mg/mL in DMSO)

  • C. albicans cells, prepared as in Protocol 1

  • 1 mM Potassium Phosphate Buffer (PPB), pH 7.0

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading with DHE:

    • Suspend logarithmic-phase C. albicans cells in 1 mM PPB.

    • Add DHE to a final concentration of 6.7 µg/mL.[14]

    • Incubate for 10 minutes at 30°C.[14]

    • Collect cells by centrifugation and resuspend in fresh 1 mM PPB.[14]

  • Peptide Treatment:

    • Add the Hst 5 derivative to the DHE-loaded cell suspension at the desired final concentration (e.g., MIC or 2x MIC).

    • Incubate for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~518 nm, emission ~605 nm) or visualize the cells under a fluorescence microscope.

    • An increase in fluorescence intensity compared to untreated control cells indicates the generation of intracellular ROS.[14]

Signaling Pathway and Mechanism of Action

The candidacidal activity of this compound is not a simple lytic process but a complex, energy-dependent mechanism involving specific cell surface interactions, cellular uptake, and the induction of intracellular stress pathways.

G cluster_0 Extracellular cluster_1 C. albicans Cell cluster_2 Cell Wall cluster_3 Plasma Membrane cluster_4 Cytoplasm Hst5 This compound Derivative Ssa Ssa1/Ssa2 Proteins & Glucans Hst5->Ssa 1. Binding Transporter Polyamine Transporters (Dur3, Dur31) Hst5->Transporter 2. Energy-dependent Uptake Ssa->Transporter Hst5_in Internalized Hst 5 Transporter->Hst5_in Mito Mitochondrial Dysfunction Hst5_in->Mito 3. Intracellular Targets Efflux K+ and ATP Efflux Hst5_in->Efflux ROS ROS Production Mito->ROS Death Fungal Cell Death ROS->Death 4. Outcome OsmoticStress Osmotic Stress & Volume Dysregulation Efflux->OsmoticStress Hog1 Hog1 MAPK Pathway Activation OsmoticStress->Hog1 Stress Response OsmoticStress->Death 4. Outcome

Mechanism of action of this compound against C. albicans.

Mechanism Steps:

  • Binding and Uptake: Hst 5 first binds to cell wall proteins (Ssa1/Ssa2) and glycans.[1][3] This is followed by energy-dependent internalization through fungal polyamine transporters, Dur3 and Dur31.[1]

  • Intracellular Targeting: Once inside the cytoplasm, Hst 5 disrupts multiple cellular functions. It can affect mitochondrial function, leading to the generation of reactive oxygen species (ROS).[3][12] It also causes the non-lytic release of ATP and potassium ions.[3][6][7]

  • Stress Induction and Cell Death: The loss of ions and resulting volume dysregulation create significant osmotic stress.[1][3] This stress activates the Hog1 MAPK signaling pathway as a defense response.[1][7] However, the cumulative damage from ionic imbalance and oxidative stress ultimately leads to fungal cell death.[3]

References

Development of a Histatin 5 Bioadhesive Hydrogel for Topical Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin 5 (Hst-5), a naturally occurring histidine-rich peptide found in human saliva, has demonstrated significant potential as a therapeutic agent.[1][2] Its potent antifungal activity, particularly against Candida albicans, coupled with its roles in promoting wound healing and modulating inflammation, makes it an excellent candidate for topical therapies.[1][3] Bioadhesive hydrogels are ideal vehicles for the topical delivery of Hst-5, offering prolonged contact time at the site of application and a sustained release profile.[4][5] This document provides detailed application notes and protocols for the development and characterization of a bioadhesive hydrogel formulation containing this compound, with a focus on a hydroxypropyl methylcellulose (B11928114) (HPMC) based system.[2][4]

Data Presentation

The following tables summarize key quantitative data for a candidate this compound-HPMC bioadhesive hydrogel, providing a basis for formulation development and comparison.

Table 1: Rheological Properties of this compound Hydrogel [4][5]

Temperature (°C)Viscosity (cP)
25~1500
37~1000
40~800

Note: Viscosity of the HPMC-based hydrogel decreases with increasing temperature.[4][5]

Table 2: In Vitro Release Profile of this compound from HPMC Hydrogel [4][5]

Time (minutes)Cumulative Release (%)Concentration in Receiver Chamber (µg/mL)
1519.10 ± 3.99-
30-8.27 ± 2.74
6087.21 ± 20.38-
120>90-

Release studies were conducted at 37°C using a vertical diffusion cell.[4][5]

Table 3: Mucoadhesive Properties of HPMC-based Hydrogels [6]

PolymerConcentration (%)Mucoadhesive Force (N)Work of Adhesion (µJ)
HPMC K100M1.0VariesVaries
HPMC K100M1.5VariesVaries
HPMC K100M2.0VariesVaries
HPMC K100M2.5VariesVaries

Note: Mucoadhesive properties are highly dependent on the specific test method and polymer concentration. Generally, mucoadhesion increases with polymer concentration.[6]

Table 4: Biocompatibility of HPMC Hydrogels [7][8]

Cell LineHydrogel Concentration (%)Incubation Time (h)Cell Viability (%)
Human Keratinocytes (HaCaT)Not specified24>95
Human Keratinocytes (HaCaT)Not specified48>95
Human Keratinocytes (HaCaT)Not specified72>95
Human Mesenchymal Stem Cells (hMSCs)13.524 (Day 1)High
Human Mesenchymal Stem Cells (hMSCs)13.5168 (Day 7)High

Note: HPMC hydrogels are generally considered biocompatible with high cell viability.[7][8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway for this compound's wound healing effects and the experimental workflows for hydrogel characterization.

Histatin5 This compound GPCR GPCR (putative) Histatin5->GPCR Binds to MAPK_Pathway MAPK Pathway GPCR->MAPK_Pathway Activates ERK12 ERK1/2 Phosphorylation MAPK_Pathway->ERK12 Cell_Migration Epithelial Cell Migration ERK12->Cell_Migration Promotes Wound_Healing Wound Healing Cell_Migration->Wound_Healing

This compound-Induced Wound Healing Signaling Pathway.[1]

cluster_prep Hydrogel Preparation cluster_char Characterization Hst5_solution This compound in PBS Mixing Mixing Hst5_solution->Mixing HPMC_powder HPMC Powder HPMC_powder->Mixing Hydrogel This compound Hydrogel Mixing->Hydrogel Rheology Rheological Analysis Hydrogel->Rheology Mucoadhesion Mucoadhesion Testing Hydrogel->Mucoadhesion Drug_Release In Vitro Drug Release Hydrogel->Drug_Release Biocompatibility Biocompatibility Assay Hydrogel->Biocompatibility

Experimental Workflow for Hydrogel Development.[4][9][10]

Experimental Protocols

Preparation of this compound Bioadhesive Hydrogel

This protocol describes the preparation of a 4% (w/w) HPMC hydrogel containing 2 mg/mL of this compound.[4]

Materials:

  • This compound peptide

  • Hydroxypropyl methylcellulose (HPMC) K100

  • Phosphate-buffered saline (PBS), 1 mM

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Sterile containers

Procedure:

  • Prepare a 1 mM PBS solution.

  • Accurately weigh the required amount of this compound peptide to achieve a final concentration of 2 mg/mL in the total volume of the hydrogel.

  • Dissolve the weighed this compound in the 1 mM PBS solution with gentle stirring until fully dissolved.

  • Slowly add the HPMC powder to the this compound solution while continuously stirring. For a 4% (w/w) hydrogel, add 4 g of HPMC for every 96 g of the this compound solution.

  • Continue stirring until the HPMC is fully dispersed and a clear, homogenous gel is formed. This may take several hours.

  • Store the prepared hydrogel in a sterile, airtight container at 4°C.

Rheological Characterization

This protocol outlines a standardized approach for determining the viscoelastic properties of the hydrogel.[9][11][12]

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Peltier plate for temperature control

Procedure:

  • Time Sweep: To determine the gelation time, place the hydrogel sample on the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 500 µm). Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz). The gelation point is where G' crosses G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), apply a range of increasing strain amplitudes (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz). The LVER is the range where G' and G'' are independent of the applied strain.

  • Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.

  • Viscosity Measurement: Measure the viscosity of the hydrogel at different shear rates to assess its flow behavior. Also, conduct measurements at different temperatures (e.g., 25°C and 37°C) to evaluate its temperature sensitivity.

In Vitro Mucoadhesion Testing

This protocol describes a tensile test method to quantify the mucoadhesive strength of the hydrogel.[13]

Materials:

  • Texture analyzer or universal testing machine with a mucoadhesion test rig

  • Porcine or bovine mucosal tissue (e.g., buccal mucosa)

  • Phosphate-buffered saline (PBS), pH 6.8

  • Cyanoacrylate adhesive

  • Sample holder

Procedure:

  • Excise fresh mucosal tissue and equilibrate it in PBS at 37°C.

  • Secure the mucosal tissue to the stationary platform of the texture analyzer.

  • Apply a defined amount of the hydrogel to the probe of the instrument.

  • Bring the hydrogel-coated probe into contact with the mucosal tissue with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

  • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

  • Record the force required to detach the hydrogel from the mucosal surface. The peak detachment force is the mucoadhesive force. The work of adhesion can be calculated from the area under the force-distance curve.

In Vitro Drug Release Study

This protocol details the use of a Franz diffusion cell to evaluate the release of this compound from the hydrogel.[4][14][15]

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., Tuffryn membrane) or excised mucosal tissue

  • High-performance liquid chromatography (HPLC) system

  • Magnetic stirrer

  • Water bath maintained at 37°C

Procedure:

  • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with a suitable release medium (e.g., PBS, pH 6.8) and maintain the temperature at 37°C with constant stirring.

  • Apply a precise amount of the this compound hydrogel onto the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the release medium from the receptor compartment for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount and percentage of this compound released over time.

Biocompatibility Assessment (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of the hydrogel on a relevant cell line (e.g., human fibroblasts or keratinocytes).[10][16][17]

Materials:

  • Human fibroblast or keratinocyte cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Hydrogel Extract Preparation: Sterilize the hydrogel samples (e.g., by UV irradiation). Incubate a known amount of the hydrogel in cell culture medium for 24 hours at 37°C to obtain a hydrogel extract.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with different concentrations of the hydrogel extract. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh culture medium).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[10]

References

Application Note: Utilizing FITC-Labeled Histatin 5 for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin 5 (Hst 5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva, renowned for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] Unlike many antimicrobial peptides that act by forming pores in the cell membrane, Hst 5 exerts its candidacidal effects primarily through intracellular mechanisms.[3] Its mode of action involves binding to the fungal cell wall, followed by energy-dependent translocation into the cytoplasm, where it disrupts mitochondrial function, induces ion imbalance, and triggers an osmotic stress response, ultimately leading to cell death.[3][4][5]

To investigate these intracellular mechanisms, it is crucial to track the peptide's journey into the cell. Labeling this compound with Fluorescein (B123965) Isothiocyanate (FITC), a widely used green fluorescent dye, provides a powerful tool for visualizing and quantifying its cellular uptake. FITC-labeled this compound (FITC-Hst 5) allows researchers to directly observe its localization, measure uptake efficiency, and study the kinetics of its internalization using common laboratory techniques such as fluorescence microscopy and flow cytometry.

Principle of the Method

FITC is a derivative of fluorescein that contains an isothiocyanate reactive group (-N=C=S). This group forms a stable covalent thiourea (B124793) bond with primary amine groups found on the peptide, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues.[6][7] Once conjugated to Hst 5, the FITC moiety allows the peptide's location to be tracked via its fluorescence (Excitation/Emission: ~494/518 nm).[7] When FITC-Hst 5 is incubated with cells, its uptake can be monitored in real-time or at fixed endpoints. This enables the detailed study of its transport pathways, intracellular fate, and the factors that may influence these processes, such as the presence of inhibitors or competing molecules.[8]

Key Applications

  • Visualization of Cellular Uptake: Qualitative and quantitative assessment of peptide internalization and subcellular localization using fluorescence and confocal microscopy.[8][9]

  • Mechanism of Action Studies: Elucidating the transport pathways involved in Hst 5 entry, including transporter-mediated uptake and endocytosis.[1][4]

  • Quantitative Uptake Analysis: Measuring the percentage of cells that have internalized the peptide and the relative amount of uptake per cell using flow cytometry.[1][10]

  • Screening and Efficacy Testing: Evaluating how environmental factors (e.g., metal ions like zinc), genetic modifications to the target cell, or co-administered drugs affect Hst 5 uptake and antifungal activity.[8][11]

  • Comparative Studies: Comparing the uptake efficiency of modified Hst 5 variants or other antimicrobial peptides.[12]

Experimental Protocols

Protocol 1: FITC Labeling of this compound

This protocol provides a general procedure for conjugating FITC to this compound in solution.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0[6]

  • Purification column (e.g., desalting or gel filtration column) to remove unreacted FITC[13]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Hst 5 Solution: Dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the peptide for FITC conjugation.[6][13]

  • Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[13] Protect this solution from light.

  • Conjugation Reaction: Add the FITC solution to the Hst 5 solution. A starting point is a 5:1 molar ratio of FITC to peptide.[6] Mix gently and continuously.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for up to 12 hours at 4°C.[6][14] The entire incubation should be performed in the dark (e.g., by wrapping the tube in aluminum foil) to prevent photobleaching of the FITC.[13]

  • Purification: Remove unreacted FITC from the FITC-Hst 5 conjugate using a desalting or gel filtration column equilibrated with PBS. The labeled peptide will elute first as a yellow-colored band.[13]

  • Storage: Store the purified FITC-Hst 5 at 4°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

FITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage a Dissolve Hst 5 in 0.1 M Bicarbonate Buffer (pH 9.0) c Mix Hst 5 and FITC Solutions (Protect from Light) a->c b Dissolve FITC in Anhydrous DMSO/DMF b->c d Incubate 1-2h at RT or 12h at 4°C c->d e Separate FITC-Hst 5 from free FITC via Gel Filtration d->e f Store Purified FITC-Hst 5 at 4°C in the Dark e->f

Caption: Workflow for FITC conjugation to this compound.
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol describes how to visualize the uptake of FITC-Hst 5 in Candida albicans.

Materials:

  • C. albicans cell culture

  • Yeast extract-peptone-dextrose (YPD) medium

  • Potassium Phosphate Buffer (PPB) or PBS[8]

  • Purified FITC-Hst 5

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~494/518 nm)

Procedure:

  • Cell Preparation: Grow C. albicans overnight in YPD medium at 30°C. Harvest the cells by centrifugation, wash them twice with sterile PPB or PBS, and resuspend them in the same buffer to a desired cell density (e.g., 1 x 10⁶ cells/mL).[8]

  • Incubation: Add FITC-Hst 5 to the cell suspension to a final concentration, typically ranging from 10 µM to 50 µM.[1] Incubate for a specified time (e.g., 30 minutes) at 30°C.[1] Include a control sample of cells without the peptide.

  • Washing: After incubation, centrifuge the cells to pellet them and discard the supernatant. Wash the cells twice with cold buffer to remove any non-internalized or loosely bound peptide.

  • Mounting and Imaging: Resuspend the final cell pellet in a small volume of buffer and place a drop onto a microscope slide. Cover with a coverslip.

  • Microscopy: Observe the cells using a fluorescence microscope. Acquire images using both bright-field (for cell morphology) and fluorescence channels (to detect FITC-Hst 5). The localization of the fluorescence signal (e.g., cytoplasmic, vacuolar, or membrane-associated) provides insight into the peptide's uptake and fate.[9]

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of FITC-Hst 5 uptake across a large cell population.

Materials:

  • C. albicans cell suspension (prepared as in Protocol 2)

  • Purified FITC-Hst 5

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser for FITC excitation

Procedure:

  • Sample Preparation: Prepare cell suspensions and incubate with various concentrations of FITC-Hst 5 as described in Protocol 2 (steps 1 and 2). Also, prepare an unstained control sample (cells only).

  • Washing: After incubation, wash the cells twice with cold PBS to remove excess FITC-Hst 5. Resuspend the final cell pellet in 300-500 µL of PBS for analysis.[15]

  • Flow Cytometry Analysis:

    • Set up the flow cytometer, ensuring the FITC detector (typically FL1) is properly configured.

    • Run the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the cell population and to define the background fluorescence.

    • Acquire data for each FITC-Hst 5-treated sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Interpretation: Analyze the data using appropriate software. The percentage of fluorescent (FITC-positive) cells represents the proportion of the population that has taken up the peptide. The mean fluorescence intensity (MFI) of the positive population provides a relative measure of the amount of peptide internalized per cell.[1]

Data Presentation: Quantitative Findings

Data from cellular uptake studies can be effectively summarized in tables.

Table 1: Concentration-Dependent Cellular Localization of FITC-Hst 5 in C. albicans This table summarizes data showing how the concentration of FITC-Hst 5 affects its primary location within the fungal cell after a 30-minute incubation.

FITC-Hst 5 Concentration (µM)Population with Vacuolar Localization (M1 Gate) (%)Population with Cytoplasmic Localization (M2 Gate) (%)
5~95%~5%
10~80%~20%
20~55%~45%
50~15%~85%
Data adapted from flow cytometry analysis presented in Mochon & Liu, 2008. At lower concentrations, uptake is primarily directed to the vacuole via endocytosis, while at higher, more physiologically relevant concentrations, Hst 5 is found throughout the cytoplasm.[1][16]

Table 2: Effect of Metal Ions on FITC-Hst 5 Uptake and Activity This table illustrates how metal ions can modulate the function and internalization of this compound.

ConditionObservationImplicationReference
Hst 5 + Equimolar Zn²⁺Peptide remains localized at the cell periphery; cellular uptake is inhibited.Zinc acts as an inhibitory switch, preventing Hst 5 internalization and its subsequent fungicidal activity.[8][11]
Hst 5 + Cu²⁺ (1:1 or 1:2 ratio)Cellular copper content increases 2- to 4-fold compared to Cu²⁺ treatment alone.Hst 5 interacts with cellular copper, which may promote its antifungal activity.[17]
Hst 5 + Zn²⁺, followed by EDTA (chelator)Cellular uptake and fungicidal activity of Hst 5 are restored.The inhibitory effect of zinc is reversible and depends on its availability in the extracellular environment.[11]

Cellular Uptake and Signaling Pathways

The internalization of this compound is a multi-step process involving distinct cellular pathways.

Histatin5_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Candida albicans Cell hst5 FITC-Histatin 5 cell_wall Cell Wall Binding (Ssa1/2 proteins) hst5->cell_wall Initial Binding transporter Transporter-Mediated Uptake (Dur3/Dur31) cell_wall->transporter Energy-Dependent endocytosis Endocytosis cell_wall->endocytosis Energy-Dependent cytoplasm Cytoplasm transporter->cytoplasm vacuole Vacuole endocytosis->vacuole Vacuolar Trafficking mitochondria Mitochondria cytoplasm->mitochondria Intracellular Target

Caption: Proposed cellular uptake mechanisms of this compound in C. albicans.

Once inside the cell, this compound induces significant ionic and osmotic stress, which activates cellular stress response pathways, most notably the High Osmolarity Glycerol (HOG) pathway mediated by the Mitogen-Activated Protein Kinase (MAPK) Hog1.[4][5]

HOG_Pathway_Activation hst5 Intracellular this compound stress Ion Imbalance & Osmotic Stress hst5->stress hog1 Hog1 MAPK Phosphorylation (Activation) stress->hog1 nucleus Nuclear Translocation of Phospho-Hog1 hog1->nucleus genes Transcription of Stress-Response Genes nucleus->genes

Caption: Hst 5 activates the Hog1 MAPK stress response pathway.

References

Application Notes and Protocols for Ex Vivo Murine Model of Oral Candidiasis: Evaluating Histatin 5 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing an ex vivo murine model of oral candidiasis to assess the antifungal properties of Histatin 5 (Hst-5). This model offers a physiologically relevant environment that bridges the gap between in vitro assays and complex in vivo studies, making it an invaluable tool for screening and characterizing potential therapeutic agents against oral fungal infections.

Introduction

Oral candidiasis, predominantly caused by the opportunistic yeast Candida albicans, is a common mucosal infection, particularly in immunocompromised individuals.[1][2][3] Saliva contains innate defense mechanisms, including antimicrobial peptides like this compound, which play a crucial role in controlling the oral microbiota.[4][5][6] Hst-5, a 24-amino acid histidine-rich peptide, has demonstrated potent fungicidal activity against C. albicans and is a promising candidate for therapeutic development.[2][3][4][7] The ex vivo murine model described herein allows for the controlled evaluation of Hst-5's efficacy in a setting that closely mimics the host-pathogen interactions occurring on oral tissue.[1][6]

I. Experimental Protocols

This section details the necessary protocols for establishing the ex vivo murine model, preparing the fungal inoculum, applying this compound, and assessing the treatment's effectiveness.

A. Establishment of the Ex Vivo Murine Oral Candidiasis Model

This protocol is adapted from established methods for creating a localized oral infection on excised murine tongues.[1][6]

Materials:

  • 6-8 week old male or female BALB/c or C57BL/6 mice[3] (Note: While various mouse strains can be used, consistency is key for reproducible results).[8][9]

  • Sterile, sharp surgical scissors and forceps

  • Sterile phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

Procedure:

  • Euthanasia and Tissue Harvest: Euthanize mice according to institutionally approved protocols. Immediately following euthanasia, carefully excise the tongue using sterile surgical instruments.

  • Washing: Gently wash the excised tongues three times in sterile PBS to remove any debris or commensal bacteria.

  • Culture Setup: Place each tongue in a separate well of a 24-well plate containing 1 mL of supplemented DMEM. Ensure the dorsal surface of the tongue is facing upwards.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.

B. Preparation of Candida albicans Inoculum

Materials:

  • Candida albicans strain (e.g., SC5314, ATCC 10231)[10][11]

  • Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile PBS

Procedure:

  • Fungal Culture: Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[10][12]

  • Cell Harvesting and Washing: Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes. Wash the cell pellet twice with sterile PBS.

  • Inoculum Standardization: Resuspend the cells in PBS and determine the cell density using a spectrophotometer (OD₆₀₀) and confirm with a hemocytometer. Adjust the concentration to 1 x 10⁷ cells/mL in PBS.

C. Infection of Ex Vivo Tongues and this compound Treatment

Materials:

  • Prepared ex vivo murine tongues in culture plates

  • Standardized C. albicans inoculum

  • This compound (synthetic or recombinant) dissolved in sterile PBS at various concentrations (e.g., 15 µM, 30 µM, 60 µM).[4][6]

  • Control vehicle (sterile PBS)

  • Sterile calcium alginate swabs[2]

Procedure:

  • Infection: Saturate a sterile calcium alginate swab with the C. albicans inoculum (1 x 10⁷ cells/mL). Gently swab the entire dorsal surface of each excised tongue.

  • Incubation Post-Infection: Incubate the infected tongues for 2 hours at 37°C to allow for initial adhesion and germination.

  • This compound Application: After the initial incubation, remove the culture medium and gently wash the tongues with PBS to remove non-adherent yeast. Add fresh medium containing the desired concentration of this compound or the PBS vehicle control.

  • Treatment Incubation: Incubate the tongues for a defined period, typically 24 to 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.

D. Assessment of this compound Efficacy

1. Fungal Burden Quantification (CFU Assay)

Materials:

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile PBS

  • Tissue homogenizer

  • YPD agar plates

  • Incubator at 30°C

Procedure:

  • Tissue Homogenization: At the end of the treatment period, transfer each tongue to a microcentrifuge tube containing 1 mL of sterile PBS. Homogenize the tissue thoroughly.

  • Serial Dilutions: Prepare ten-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plating: Plate 100 µL of each dilution onto YPD agar plates.

  • Incubation and Counting: Incubate the plates at 30°C for 24-48 hours. Count the number of colonies on the plates and calculate the Colony Forming Units (CFU) per gram of tissue.

2. Histopathological Analysis

Materials:

Procedure:

  • Fixation: Fix the tongues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with PAS to visualize fungal elements (hyphae and yeast) and H&E to assess tissue inflammation and damage.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate the extent of fungal invasion, tissue destruction, and inflammatory cell infiltration.

II. Data Presentation

Quantitative data from the CFU assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Candida albicans Viability in the Ex Vivo Murine Oral Candidiasis Model

Treatment GroupThis compound Concentration (µM)Mean CFU/gram of Tissue (± SD)Percent Reduction in CFU vs. Control
Control (PBS)05.8 x 10⁵ (± 0.7 x 10⁵)0%
This compound152.1 x 10⁵ (± 0.4 x 10⁵)63.8%
This compound300.9 x 10⁵ (± 0.2 x 10⁵)84.5%
This compound600.2 x 10⁵ (± 0.1 x 10⁵)96.6%

Note: The data presented in this table is representative and should be replaced with actual experimental results. A dose-dependent inhibitory effect of Hst-5 on C. albicans viability has been demonstrated.[6]

III. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow

The following diagram illustrates the key steps in the ex vivo murine model for evaluating this compound.

experimental_workflow cluster_setup Model Setup cluster_infection Infection & Treatment cluster_analysis Efficacy Assessment euthanasia Euthanize Mouse harvest Harvest Tongue euthanasia->harvest wash_tissue Wash Tongue harvest->wash_tissue culture Place in Culture wash_tissue->culture infect Infect Tongue with C. albicans culture->infect prepare_candida Prepare C. albicans Inoculum prepare_candida->infect incubate_initial Incubate (2h) infect->incubate_initial treat Apply this compound incubate_initial->treat incubate_treatment Incubate (24-48h) treat->incubate_treatment homogenize Homogenize Tissue incubate_treatment->homogenize histology Histopathological Analysis incubate_treatment->histology plate Plate Serial Dilutions homogenize->plate count_cfu Count CFU plate->count_cfu histatin5_moa cluster_extracellular Extracellular cluster_cell_wall C. albicans Cell Wall cluster_cytoplasm Cytoplasm hst5 This compound binding Binds to Ssa1/2 proteins and glycans hst5->binding translocation Translocation via polyamine transporters binding->translocation mitochondria Mitochondrial Dysfunction translocation->mitochondria ion_imbalance Volume Dysregulation & Ion Imbalance translocation->ion_imbalance ros Oxidative Stress mitochondria->ros cell_death Cell Death ros->cell_death osmotic_stress Osmotic Stress ion_imbalance->osmotic_stress hog1 Hog1 MAPK Activation osmotic_stress->hog1 osmotic_stress->cell_death hog1->cell_death

References

Application Notes: Measuring Histatin 5-Induced ROS Formation in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatins are a family of cationic, histidine-rich peptides found in human saliva that constitute a key component of the innate oral immune system. Among them, Histatin 5 (Hst 5) exhibits the most potent fungicidal activity, particularly against the opportunistic pathogen Candida albicans[1]. The precise mechanism of Hst 5-induced cell death is a subject of ongoing research, with a significant body of evidence pointing towards the involvement of intracellular targets.

A prominent proposed mechanism involves Hst 5 translocation into the fungal cell, where it targets mitochondria[2][3][4]. This interaction is thought to disrupt the mitochondrial respiratory chain, leading to the generation of Reactive Oxygen Species (ROS)[4][5][6]. The subsequent oxidative stress is considered a crucial step leading to macromolecular damage and ultimately, cell death[6]. However, it is important to note that the essential role of ROS in Hst 5-mediated killing is debated, with some studies suggesting that ROS generation is a secondary effect rather than the primary cause of cell death[1][7][8].

These application notes provide a detailed overview of the proposed signaling pathway, a summary of key quantitative data, and comprehensive protocols for measuring Hst 5-induced ROS formation in fungal cells.

Proposed Signaling Pathway for this compound-Induced ROS Formation

The fungicidal cascade initiated by this compound is a multi-step process. After binding to the fungal cell surface, Hst 5 is internalized. Inside the cell, it localizes to the mitochondria, interfering with the electron transport chain. This disruption leads to electron leakage and the subsequent formation of ROS, which induces oxidative stress and contributes to cell death.

Histatin5_ROS_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Fungal Cell) Hst5_ext This compound Hst5_int Internalized This compound Hst5_ext->Hst5_int Uptake Mito Mitochondrion Hst5_int->Mito Targets ETC Respiratory Chain Inhibition Mito->ETC ROS ROS Formation (e.g., O2⁻, H2O2) ETC->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: Proposed mechanism of this compound-induced ROS formation in fungal cells.

Summary of Quantitative Data

The following table summarizes key quantitative findings regarding this compound-induced ROS formation from published studies. These values highlight the significant increase in intracellular ROS levels following exposure to the peptide.

Parameter MeasuredFungal SpeciesThis compound ConcentrationKey FindingReference
Total Intracellular ROSCandida albicans31 µM~3-fold increase in relative fluorescence units.[1]
Correlation of ROS and Cell DeathCandida albicans0 - 33 µMROS levels were highly correlated with cell death.[5]
Effect of ROS ScavengerCandida albicans33 µMl-cysteine (B1669680) (oxygen scavenger) prevented both ROS formation and cell killing.[5][9]
Cell Viability Over TimeCandida albicans6 µM~42% reduction in viability after 30 min; ~60-70% reduction after 60 min.[4]

Experimental Workflow for ROS Measurement

A typical experiment to measure this compound-induced ROS involves several key stages, from preparing the fungal culture to acquiring and analyzing the fluorescence data. This workflow ensures reproducibility and accurate quantification of intracellular ROS levels.

Experimental_Workflow A 1. Fungal Cell Culture (e.g., C. albicans to log phase) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Buffer B->C D 4. Pre-incubation with ROS Probe (e.g., Dihydroethidium) C->D E 5. Treat with this compound (and controls) D->E F 6. Incubate E->F G 7. Measure Fluorescence (Fluorometer or Microscopy) F->G H 8. Data Analysis (Quantify ROS levels) G->H

Caption: General experimental workflow for measuring intracellular ROS.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)

This protocol is adapted from methodologies used to demonstrate that Hst 5 induces ROS formation in C. albicans[5]. Dihydroethidium (also known as hydroethidine) is oxidized by superoxide (B77818) radicals to the fluorescent compound ethidium, which intercalates with DNA and emits red fluorescence.

Materials:

  • Candida albicans strain (e.g., DS1)

  • Yeast Nitrogen Base (YNB) medium or Sabouraud Dextrose Broth (SDB)

  • This compound (synthetic)

  • Dihydroethidium (DHE) (stock solution 2.5 mg/mL in DMSO)

  • 10 mM Sodium Phosphate Buffer (PPB), pH 7.4

  • DMSO (vehicle control)

  • Microcentrifuge, spectrophotometer, fluorometer or fluorescence microscope

  • 96-well black microtiter plates (for fluorometer)

Procedure:

  • Cell Culture: Inoculate C. albicans in YNB or SDB medium and grow overnight at 30°C with shaking until the culture reaches the logarithmic phase of growth.

  • Cell Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet twice with 10 mM PPB (pH 7.4).

  • Cell Staining: Resuspend the washed cells in 1 mM PPB. Add DHE from the stock solution to a final concentration of 6.7 µg/mL.

  • Incubation with Probe: Incubate the cell suspension with DHE for 10 minutes at 30°C in the dark to allow for probe uptake.

  • Final Preparation: Collect the stained cells by centrifugation and resuspend them in 1 mM PPB to an optical density (OD₆₂₀) between 2.0 and 4.0.

  • Treatment: In a black 96-well plate, add the DHE-loaded cell suspension. Add this compound to achieve the desired final concentrations (e.g., a dilution series from 4 µM to 33 µM). Include a vehicle control (DMSO) and an untreated cell control.

  • Measurement: Immediately measure fluorescence using a fluorometer with an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm. Measurements can be taken kinetically over a period of 1-2 hours or as an endpoint measurement after a fixed time (e.g., 60 minutes) of incubation at 30°C.

  • Data Analysis: Subtract the background fluorescence from control wells. Express the results as relative fluorescence units (RFU) or as a percentage of the maximum fluorescence observed.

Protocol 2: Measurement of ROS in Isolated Mitochondria

This protocol allows for the specific investigation of mitochondria as the source of ROS production upon Hst 5 exposure[5].

Materials:

  • C. albicans spheroplasts (prepared using Zymolase)

  • Mitochondria isolation buffer

  • Respiration buffer supplemented with 1 mM NADH

  • This compound

  • Dihydroethidium (DHE)

  • Optional: ROS scavenger (e.g., l-cysteine or TEMPO)

  • 96-well black microtiter plates and fluorometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from C. albicans spheroplasts using standard differential centrifugation methods.

  • Preparation for Assay: Dilute the isolated mitochondria in respiration buffer supplemented with 1 mM NADH to an OD₆₂₀ of approximately 1.7.

  • Assay Setup: In a black 96-well plate, prepare a dilution series of this compound in the respiration buffer. For control experiments, prepare identical dilutions in buffer supplemented with a ROS scavenger (e.g., 10 mM l-cysteine or 3 mM TEMPO).

  • Initiation of Reaction: Add DHE to the mitochondrial suspension. Immediately add the mitochondrial suspension to the wells containing the this compound dilutions and controls.

  • Measurement: Measure the fluorescence intensity over time as described in Protocol 1.

  • Analysis: Compare the fluorescence generated in the presence and absence of this compound and the ROS scavenger to confirm that the signal is due to ROS formation.

Protocol 3: Correlating ROS Formation with Fungal Cell Viability

To establish a link between ROS production and fungicidal activity, a parallel cell viability assay should be performed under the same conditions as the ROS measurement assay[1][4].

Materials:

  • C. albicans culture

  • This compound

  • 10 mM Sodium Phosphate Buffer (PPB), pH 7.4

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Cell Preparation: Prepare and wash C. albicans cells as described in Protocol 1, Step 1 & 2. Resuspend the cells in 10 mM PPB to a final density of 2.5 x 10⁵ cells/mL.

  • Treatment: In parallel with the ROS assay, incubate the cell suspension with the same concentrations of this compound for the same duration (e.g., 1 hour). Include an untreated control.

  • Plating: After incubation, create a serial dilution of the cell suspensions in sterile saline or PBS.

  • Colony Forming Unit (CFU) Count: Plate 25-100 µL of the appropriate dilutions onto SDA plates. Incubate the plates for 24-48 hours at 30°C or 37°C.

  • Analysis: Count the number of colonies on each plate. Calculate cell survival as follows: Survival (%) = (CFU from Hst 5-treated cells / CFU from control cells) x 100

  • Correlation: Plot the percentage of cell survival against the relative fluorescence units from the ROS assay to determine the correlation.

References

Application of Histatin 5 in Preventing Biofilm Formation on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation on medical devices is a significant contributor to healthcare-associated infections, leading to increased patient morbidity and mortality, as well as elevated healthcare costs. These complex microbial communities exhibit high tolerance to conventional antimicrobial agents. Histatin 5 (Hst-5), a naturally occurring cationic peptide found in human saliva, has emerged as a promising candidate for preventing biofilm formation due to its broad-spectrum antimicrobial and anti-biofilm properties.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in the prevention of biofilm formation on medical devices. A variant of this compound, K11R-K17R, which shows enhanced activity, is also discussed.[1][3]

Mechanism of Action

This compound exerts its anti-biofilm activity against fungal pathogens like Candida albicans through a multi-step intracellular mechanism. Unlike many antimicrobial peptides that lyse the cell membrane, this compound's targets are primarily intracellular.[4][5] The process begins with the binding of Hst-5 to the fungal cell wall and its subsequent energy-dependent uptake via polyamine transporters, such as Dur3 and Dur31.[1][2] Once inside the cell, this compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the efflux of ATP.[6] This disruption of cellular energy homeostasis and induction of oxidative and osmotic stress ultimately leads to cell death.[4][5] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the cellular response to this compound-induced stress.[1][5]

Histatin5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall C. albicans Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ssa1/2 Receptors Ssa1/2 Receptors This compound->Ssa1/2 Receptors Binding Dur3/Dur31 Transporters Dur3/Dur31 Transporters Ssa1/2 Receptors->Dur3/Dur31 Transporters Translocation Hst5_internalized Internalized This compound Dur3/Dur31 Transporters->Hst5_internalized Uptake Mitochondrion Mitochondrion Hst5_internalized->Mitochondrion Targets ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces ATP_efflux ATP Efflux Mitochondrion->ATP_efflux Induces Cell_Death Cell_Death ROS->Cell_Death Leads to Ion_imbalance Ion Imbalance & Osmotic Stress ATP_efflux->Ion_imbalance Causes MAPK_pathway MAPK Signaling (Hog1) Ion_imbalance->MAPK_pathway Activates Ion_imbalance->Cell_Death Leads to MAPK_pathway->Cell_Death Contributes to

Caption: this compound antifungal mechanism of action against C. albicans.

Quantitative Data on Anti-Biofilm Activity

The efficacy of this compound and its variant K11R-K17R against various microbial biofilms has been quantified in several studies. The following tables summarize key findings.

Table 1: Anti-Biofilm Activity of this compound against Streptococcus mutans

ConcentrationBiofilm Inhibition (%)MethodReference
25 ppmStrong InhibitionCrystal Violet Assay[4]
50 ppmStrong InhibitionCrystal Violet Assay[4]
100 µg/mLSusceptibleNot Specified[4]

Table 2: Bactericidal Activity of this compound (30 µM) against Biofilms of ESKAPE Pathogens

PathogenKilling (%) after 1hReference
Pseudomonas aeruginosa59.5[7]
Acinetobacter baumannii15.1[7]
Staphylococcus aureus5.1[7]
Klebsiella pneumoniae19.5[7]

Table 3: Activity of this compound and K11R-K17R Variant against Candida albicans Biofilms

PeptideConcentrationReduction in Metabolic ActivityMethodReference
This compound50 µM~40%XTT Assay[8]
This compound100 µM~60%XTT Assay[8]
K11R-K17R0.75 mM1.7 times greater than Hst-5XTT Assay[1]

Experimental Protocols

Detailed protocols for assessing the anti-biofilm properties of this compound are provided below. These can be adapted for various microbial species and medical device materials.

Protocol 1: Inhibition of Biofilm Formation (Crystal Violet Assay)

This protocol is used to quantify the ability of this compound to prevent the initial formation of biofilms.

CV_Assay_Workflow A Prepare microbial suspension and this compound dilutions B Add suspension and this compound to 96-well plate A->B C Incubate to allow biofilm formation (e.g., 24-48h at 37°C) B->C D Wash plate with PBS to remove planktonic cells C->D E Air dry the plate D->E F Stain with 0.1% Crystal Violet (10-15 min) E->F G Wash with water to remove excess stain and dry F->G H Solubilize bound stain with 30% acetic acid or ethanol (B145695) G->H I Measure absorbance (OD 570-600 nm) H->I

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate growth medium

  • This compound (and/or variants)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized suspension of the microorganism in its appropriate growth medium (e.g., to an OD600 of 0.1). Prepare serial dilutions of this compound in the same medium.

  • Inoculation: To the wells of a 96-well plate, add 100 µL of the microbial suspension and 100 µL of the this compound dilution. Include control wells with microbial suspension and medium only (positive control) and wells with medium only (negative control).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • Washing: Gently discard the content of the wells. Wash the wells three times with 200 µL of PBS to remove planktonic (non-adherent) cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570-600 nm using a microplate reader.[9][10]

Protocol 2: Viability of Pre-formed Biofilms (XTT Assay)

This protocol assesses the ability of this compound to kill or inhibit the metabolic activity of cells within an established biofilm.

Materials:

  • Biofilms formed in a 96-well plate (as per steps 1-4 of Protocol 1)

  • This compound (and/or variants)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution (1 mg/mL in PBS)

  • Menadione (B1676200) solution (0.4 mM in acetone)

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described previously. After incubation, wash three times with PBS to remove planktonic cells.

  • Treatment: Prepare serial dilutions of this compound in a suitable medium (e.g., RPMI 1640 for C. albicans). Add 100 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Incubate for a desired period (e.g., 24 hours) at 37°C.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 20 µL of menadione solution.

  • Washing: After treatment, discard the supernatant and wash the biofilms twice with 200 µL of PBS.

  • Metabolic Staining: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Cover the plate and incubate in the dark at 37°C for 3 hours.

  • Quantification: Measure the colorimetric change by reading the absorbance at 492 nm with a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.[6][11]

Protocol 3: Coating Medical Device Surfaces with this compound (Layer-by-Layer Deposition)

This protocol provides a general framework for creating a polyelectrolyte multilayer (PEM) coating containing this compound on a medical device surface. This method uses alternating electrostatic deposition of charged polymers.[2][8]

PEM_Coating_Workflow A Substrate Preparation (e.g., PMMA, Silicon) B Surface Functionalization (e.g., Plasma treatment to create negative charge) A->B C Polycation Deposition (e.g., Poly-L-lysine, PLL) B->C D Rinse C->D E Polyanion Deposition (e.g., Poly-L-glutamic acid, PGA) D->E F Rinse E->F G This compound Deposition (Cationic peptide) F->G H Rinse G->H I Repeat E-H for desired number of layers H->I Build layers J Final Rinse and Dry I->J

Caption: General workflow for Layer-by-Layer coating with this compound.

Materials:

  • Medical device substrate (e.g., polymethyl methacrylate (B99206) - PMMA, silicon wafer)

  • Polyanion solution (e.g., 1 mg/mL Poly-L-glutamic acid in buffer)

  • Polycation solution (e.g., 1 mg/mL Poly-L-lysine in buffer)

  • This compound solution (e.g., 1 mg/mL in buffer)

  • Appropriate buffer (e.g., Tris buffer, pH 7.4)

  • Deionized water

Procedure:

  • Substrate Preparation: Clean the substrate material thoroughly (e.g., sonication in ethanol and water).

  • Surface Activation: Create a charged surface on the substrate. For materials like PMMA, this can be achieved through plasma treatment to introduce negative charges.

  • First Layer (Polycation): Immerse the activated substrate in the polycation solution (e.g., Poly-L-lysine) for 15-20 minutes. This will create a positively charged surface.

  • Rinsing: Rinse the substrate with deionized water to remove non-adsorbed polymer.

  • Second Layer (Polyanion): Immerse the substrate in the polyanion solution (e.g., Poly-L-glutamic acid) for 15-20 minutes.

  • Rinsing: Rinse with deionized water.

  • Third Layer (this compound): Immerse the substrate in the this compound solution for 15-20 minutes. As a cationic peptide, it will adsorb onto the negatively charged polyanion layer.

  • Rinsing: Rinse with deionized water.

  • Multilayer Assembly: Repeat steps 5 through 8 to build up the desired number of layers. The final layer can be designed to be this compound to maximize surface contact with microbes.

  • Finalization: After the final layer is deposited and rinsed, the coated device should be dried under sterile conditions.

The efficacy of the coated surface in preventing biofilm formation can then be tested using modifications of Protocols 1 and 2, where the coated material is used as the substrate for biofilm growth.

Conclusion

This compound and its enhanced variants present a compelling avenue for the development of novel anti-biofilm strategies for medical devices. Its natural origin, unique intracellular mechanism of action, and efficacy against a range of pathogens, particularly C. albicans, make it a strong candidate for further research and development. The protocols and data provided herein offer a foundational resource for scientists and researchers aiming to explore and harness the potential of this compound in combating device-related infections.

References

Application Notes and Protocols for Assessing Histatin 5 Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the stability of Histatin 5, a naturally occurring human salivary peptide with potent antimicrobial properties, in various biological fluids. Understanding the stability of this compound is critical for its development as a potential therapeutic agent. The following protocols and data are compiled from established research to guide in the accurate evaluation of its degradation and functional half-life.

Introduction

This compound (Hst-5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva. It exhibits significant antifungal activity, particularly against Candida albicans, and also possesses antibacterial and wound-healing properties.[1][2][3] However, the therapeutic potential of this compound is often limited by its susceptibility to proteolytic degradation by enzymes present in biological fluids like saliva and those secreted by microorganisms.[1][4][5] Therefore, robust methods to assess its stability are essential for the development of stable formulations and delivery systems.

This document outlines several key methods for evaluating the stability of this compound, including chromatographic, mass spectrometric, and immunological techniques, as well as functional assays to determine its retained biological activity.

Methods for Assessing this compound Stability

The stability of this compound can be assessed through a combination of analytical techniques that quantify the intact peptide and its degradation products, and functional assays that measure its biological activity over time.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique to separate and quantify this compound and its proteolytic fragments.[4][6][7]

Experimental Protocol:

  • Sample Preparation:

    • Incubate synthetic this compound (e.g., 400 µg/ml) with the biological fluid of interest (e.g., 1:10 diluted whole saliva supernatant) at 37°C.[8]

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 4, 6, 8, 14, 24, and 48 hours).[1][8]

    • Terminate the enzymatic degradation by boiling the samples or by adding an acidic solution (e.g., trifluoroacetic acid - TFA).[7][8]

    • Centrifuge the samples to pellet any precipitates and collect the supernatant for analysis.[7]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., XBridge UPLC C18, 4.6 x 100 mm, 3.5-µm).[6]

    • Mobile Phase A: 0.065% (v/v) TFA in water.[6]

    • Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.[6]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes, followed by a steeper gradient to 95% Mobile Phase B over 2.5 minutes is a common starting point.[6] The gradient can be optimized to achieve the best separation of fragments.

    • Flow Rate: Typically 1 ml/min.

    • Detection: UV absorbance at 214 nm or fluorescence detection.[6]

  • Data Analysis:

    • The peak corresponding to intact this compound will decrease over time, while new peaks corresponding to degradation fragments will appear.[8]

    • Quantify the amount of remaining this compound by integrating the peak area and comparing it to a standard curve of known this compound concentrations.

    • The degradation rate can be calculated from the disappearance of the intact this compound peak over time. For instance, in one study, added this compound disappeared from whole saliva supernatant at an average rate of 105 +/- 22 µg/ml/h.[4]

Workflow for RP-HPLC Analysis of this compound Stability

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Incubation Incubate Hst-5 with Biological Fluid (37°C) Aliquots Collect Aliquots at Time Points Incubation->Aliquots Termination Terminate Degradation (e.g., boiling, acid) Aliquots->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation Injection Inject Supernatant onto C18 Column Centrifugation->Injection Separation Gradient Elution (Water/Acetonitrile/TFA) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantify Intact Hst-5 (Peak Area Integration) Detection->Quantification Degradation Calculate Degradation Rate Quantification->Degradation

Caption: Workflow for assessing this compound stability using RP-HPLC.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE), is a powerful tool for identifying and quantifying this compound and its degradation products.[4][9][10]

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): Useful for rapid characterization of degradation fragments collected from RP-HPLC.[4]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high-resolution separation and fragmentation data, allowing for precise identification of cleavage sites.[11][12]

  • CE-MS (Capillary Electrophoresis-Mass Spectrometry): A robust and quantitative method for analyzing the highly basic this compound peptide and its degradation products.[9][10][13]

Experimental Protocol (General for LC-MS/MS):

  • Sample Preparation: Follow the same incubation and termination steps as for RP-HPLC. Desalting the sample using a C18 spin column may be necessary before MS analysis.[13]

  • LC Separation: Utilize a nanoflow HPLC system with a C18 column and a gradient similar to that used for RP-HPLC, but at a much lower flow rate (e.g., 300 nL/min).[11]

  • MS Analysis:

    • Perform electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan MS spectra to detect intact this compound and its fragments.

    • Use data-dependent acquisition to select precursor ions for fragmentation (MS/MS) to identify the amino acid sequences of the degradation products.

  • Data Analysis:

    • Identify the masses of the detected peptides and compare them to the theoretical masses of this compound and its potential fragments.

    • Use MS/MS data to confirm the sequences of the fragments and pinpoint the exact cleavage sites.

Quantitative Data from this compound Degradation in Saliva

ParameterValueBiological FluidMethod
Degradation Rate 105 ± 22 µg/ml/hWhole Saliva SupernatantRP-HPLC, MALDI-TOF MS
Major Cleavage Sites Between K17-H18Saliva, C. albicans proteasesMass Spectrometry
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying the concentration of intact this compound in biological samples.[14][15][16]

Experimental Protocol (Sandwich ELISA):

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.[14]

  • Sample Incubation: Add standards and samples (e.g., saliva supernatant from different time points) to the wells and incubate.[14]

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody: Add a biotinylated detection antibody that also binds to this compound.[14]

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.[14]

  • Substrate: Add a TMB substrate solution, which will produce a color change in the presence of HRP.[14]

  • Stop Solution: Stop the reaction with an acidic solution.[14]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[14]

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of this compound in the samples.

Commercially Available this compound ELISA Kits

Kit ProviderSample TypesDetection RangeSensitivity
Antibodies.com Serum, plasma, cell culture supernatant, cell/tissue lysateNot specifiedNot specified
Cusabio Serum, plasma, saliva12.5 - 800 ng/mL3.12 ng/mL
Krishgen Biosystems Serum, plasma, cell culture supernatant12.5 - 800 ng/mL6 ng/mL
MyBioSource Serum, plasma, saliva12.5 - 800 ng/mLNot specified
Functional Assays

Functional assays are crucial to determine if the degradation of this compound results in a loss of its biological activity.

a) Antifungal (Candidacidal) Assay

This assay measures the ability of this compound to kill Candida albicans.

Experimental Protocol:

  • Prepare C. albicans Culture: Grow C. albicans to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).[17]

  • Incubation: Incubate the C. albicans suspension (e.g., 10^7 cells/mL) with this compound samples that have been pre-incubated in a biological fluid for different time periods.[17]

  • Plating: After a set incubation time (e.g., 1-2 hours) at 37°C, serially dilute the cell suspensions and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).[1][18]

  • Colony Counting: Incubate the plates for 24-48 hours at 37°C and count the number of colony-forming units (CFU).[1][18]

  • Data Analysis: Calculate the percentage of killing by comparing the CFU counts of this compound-treated samples to a control (no this compound). A decrease in killing activity over the pre-incubation time indicates a loss of functional stability.

Workflow for Antifungal Activity Assay

cluster_prep Sample & Cell Preparation cluster_incubation Incubation cluster_analysis Analysis Hst5_Prep Prepare Hst-5 Samples (pre-incubated in biofluid) Incubate Incubate C. albicans with Hst-5 Samples (37°C) Hst5_Prep->Incubate Candida_Prep Prepare C. albicans Suspension Candida_Prep->Incubate Dilution Serial Dilution Incubate->Dilution Plating Plate on Agar Dilution->Plating Incubate_Plates Incubate Plates (37°C) Plating->Incubate_Plates CFU_Count Count CFUs Incubate_Plates->CFU_Count Calculate_Killing Calculate % Killing CFU_Count->Calculate_Killing

Caption: Workflow for assessing the antifungal activity of this compound.

b) Cationic Polyacrylamide Gel Electrophoresis (Cationic-PAGE)

This electrophoretic technique is suitable for separating cationic peptides like this compound and its fragments, allowing for a visual assessment of its degradation over time.[1]

Experimental Protocol:

  • Sample Preparation: Incubate this compound in the biological fluid (e.g., diluted whole saliva supernatant) at 37°C and collect aliquots at different time points.[1]

  • Gel Electrophoresis:

    • Load the samples onto a cationic polyacrylamide gel.

    • Run the electrophoresis at a constant voltage (e.g., 120 V).[1]

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the peptide bands.[1]

  • Analysis: The intensity of the band corresponding to intact this compound will decrease over time, and new, faster-migrating bands corresponding to smaller degradation fragments may appear.[1]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound degradation in biological fluids is enzymatic proteolysis. In saliva, various host proteases contribute to this process. Additionally, pathogenic microorganisms like Candida albicans secrete aspartic proteases (Saps) that can cleave and inactivate this compound.[5][19] Understanding these interactions is key to developing strategies to enhance this compound stability.

Logical Relationship of this compound Degradation

Hst5 Intact this compound Degradation Proteolytic Degradation Hst5->Degradation Biofluids Biological Fluids (e.g., Saliva) Proteases Host Proteases Biofluids->Proteases Proteases->Degradation Microbes Microorganisms (e.g., C. albicans) Saps Secreted Aspartic Proteases (Saps) Microbes->Saps Saps->Degradation Fragments Inactive/Less Active Fragments Degradation->Fragments Loss Loss of Antimicrobial Activity Fragments->Loss

Caption: Factors contributing to the proteolytic degradation of this compound.

Conclusion

The assessment of this compound stability in biological fluids requires a multi-faceted approach. Combining analytical techniques like RP-HPLC and mass spectrometry with functional assays provides a comprehensive understanding of both the structural integrity and the retained biological activity of the peptide. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively evaluate the stability of this compound and to develop strategies to enhance its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Proteolytic Degradation of Histatin 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histatin 5 (Hst5) and encountering challenges with its proteolytic degradation by salivary enzymes.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be rapidly degraded when incubated with whole saliva. Is this expected?

A1: Yes, this is an expected outcome. This compound is naturally susceptible to rapid degradation by proteolytic enzymes present in human saliva.[1] Studies have shown that exogenously added this compound can disappear from whole saliva supernatant at a rate of approximately 105 ± 22 µg/ml/h.[1] This rapid proteolysis is considered an intrinsic biological property of whole saliva.[1]

Q2: What are the primary enzymes in saliva responsible for this compound degradation?

A2: this compound degradation in the oral cavity is mediated by a variety of enzymes. These include host-derived proteases present in saliva, such as kallikreins, and enzymes secreted by oral microorganisms.[2][3] Notably, the Arg- and Lys-specific cysteine proteinases (gingipains) from the periodontal pathogen Porphyromonas gingivalis are known to rapidly degrade this compound.[4][5][6] Additionally, secreted aspartic proteases (Saps) from Candida albicans can also cleave and inactivate Hst5.[7][8]

Q3: Does the degradation of this compound immediately eliminate its antifungal activity?

A3: Not necessarily. Early degradation of this compound does not immediately abolish its antifungal properties.[1] The initial degradation mixture can be as active in antifungal assays as the intact peptide.[1] However, extensive proteolysis will eventually lead to inactivation.[9][10]

Q4: I am observing inconsistent degradation rates of this compound between different saliva samples. What could be the cause?

A4: Inter-individual variations in the composition and activity of salivary proteases can lead to different degradation rates. However, studies have also reported a remarkable consistency in the degradation pattern of this compound among different individuals.[1] If you are observing significant inconsistencies, consider standardizing your saliva collection and processing protocol. Factors such as stimulation of saliva flow, collection time, and processing steps (e.g., centrifugation, filtration) can influence enzyme activity.

Q5: Are there specific cleavage sites in this compound that are particularly susceptible to salivary proteases?

A5: Yes, proteolytic enzymes target specific sites within the this compound sequence. Mass spectrometric analyses have revealed that P. gingivalis gingipains can cleave Hst5 at all four lysyl and all three arginyl residues.[4] For C. albicans Saps, the cleavage often occurs between residues K17 and H18.[7]

Troubleshooting Guides

Problem: this compound shows reduced or no antifungal activity in my in-vitro assay containing saliva.
Possible Cause Troubleshooting Step
Rapid Proteolytic Degradation 1. Reduce Incubation Time: Minimize the pre-incubation time of Hst5 in saliva before adding it to the fungal culture. 2. Use a Protease Inhibitor Cocktail: Incorporate a broad-spectrum protease inhibitor cocktail in your saliva samples to reduce enzymatic activity. Note that this may not be suitable for all experimental designs. 3. Modify this compound: Consider using a more stable analog of Hst5.
Inhibition by Salivary Components 1. Salivary Salts: High concentrations of salts in saliva can inhibit Hst5 activity. Consider diluting the saliva or performing a buffer exchange. 2. Protein Binding: Hst5 can form complexes with other salivary proteins, such as amylase, rendering it inactive.[11]
Problem: My modified this compound analog is still showing significant degradation.
Possible Cause Troubleshooting Step
Cleavage Site Still Accessible 1. Analyze Degradation Fragments: Use techniques like HPLC and mass spectrometry to identify the new cleavage sites.[1] 2. Further Modify the Peptide: Based on the new cleavage sites, introduce additional amino acid substitutions or modifications to block protease access. Consider dual substitutions like K11R-K17R which have shown enhanced stability.[7][8]
Degradation by a Different Class of Protease 1. Characterize Protease Activity: Use specific protease inhibitors to identify the class of enzymes responsible for the degradation of your analog (e.g., serine, cysteine, or aspartic protease inhibitors).

Strategies to Overcome Proteolytic Degradation

Several strategies have been developed to enhance the stability of this compound against proteolytic degradation:

  • Peptide Truncation and Analogs: Smaller fragments of Hst5 have been shown to retain antifungal activity with improved stability.

  • Amino Acid Substitution: Replacing key amino acid residues at cleavage sites can significantly increase resistance to proteolysis.

  • Metal Ion Chelation: The binding of certain metal ions to Hst5 can confer proteolytic stability.

  • Cyclization: Creating cyclic analogs of Hst5 can improve its stability.[11][12]

  • Formulation Strategies: Encapsulating or formulating Hst5 in a protective vehicle can shield it from enzymes.

Quantitative Data on this compound Stability

Table 1: Degradation of this compound and its Analogs in Whole Saliva

PeptideDescriptionTime to Complete DegradationReference
0WHst5 Hst5 analog with an added tryptophan~ 1.5 hours
WP113 A known Hst5 fragment~ 1.5 hours
8WH5 Truncated Hst5 analog> 8 hours
7WH5 Truncated Hst5 analog> 8 hours
6WH5 Truncated Hst5 analog> 8 hours

Table 2: Inhibition of Host and Bacterial Proteases by this compound

EnzymeSourceIC50 of this compoundReference
MMP-2 Host-derived0.57 µM[13]
MMP-9 Host-derived0.25 µM[13]
Arg-gingipain P. gingivalisKi = 15 µM (competitive inhibition)[13]

Experimental Protocols

Protocol 1: Saliva Collection and Preparation for Degradation Assays
  • Collection: Collect unstimulated whole saliva by expectoration into a sterile, pre-chilled tube.

  • Clarification: Centrifuge the collected saliva at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Sterilization (Optional): If required, filter-sterilize the saliva supernatant through a 0.22 µm filter.

  • Storage: Use the prepared saliva immediately or store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Degradation Assay
  • Reaction Setup: In a microcentrifuge tube, combine a known concentration of this compound (or its analog) with the prepared saliva supernatant. A typical ratio would be 1:1 (v/v).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable analogs), withdraw an aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by boiling the sample.

  • Analysis: Analyze the degradation of the peptide using methods such as:

    • Cationic-PAGE: To visualize the disappearance of the intact peptide band.[9]

    • RP-HPLC: To quantify the remaining intact peptide and identify degradation fragments.[1]

    • MALDI-TOF Mass Spectrometry: To identify the mass of the degradation products and determine the cleavage sites.[1][4]

Protocol 3: Antifungal Activity Assay (Broth Microdilution)
  • Fungal Suspension: Prepare a standardized suspension of Candida albicans in a suitable growth medium (e.g., YPD broth).

  • Peptide Preparation: Prepare serial dilutions of this compound or its analogs in the growth medium.

  • Incubation: In a 96-well plate, mix the fungal suspension with the peptide dilutions. Include positive (fungus only) and negative (medium only) controls.

  • Growth Measurement: Incubate the plate at 30°C and measure the optical density (e.g., at 600 nm) at regular intervals to monitor fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that visibly inhibits fungal growth.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_enzymes Sources of Proteolytic Enzymes Hst5 Intact this compound (Active) Fragments Peptide Fragments Hst5->Fragments Proteolysis Inactive Inactive Fragments Fragments->Inactive Further Degradation Saliva Host Salivary Proteases (e.g., Kallikrein) Saliva->Hst5 P_gingivalis P. gingivalis (Gingipains) P_gingivalis->Hst5 C_albicans C. albicans (Saps) C_albicans->Hst5

Caption: Major pathways of this compound degradation by host and microbial enzymes in the oral cavity.

cluster_workflow Experimental Workflow for Developing Stable Hst5 Analogs start Start: Native this compound design Design & Synthesize Analogs (Truncation, Substitution) start->design degradation_assay In-vitro Degradation Assay (with Saliva) design->degradation_assay analysis Analyze Stability (HPLC, MS) degradation_assay->analysis analysis->design Unstable antifungal_assay Antifungal Activity Assay analysis->antifungal_assay Stable evaluation Evaluate Efficacy & Stability antifungal_assay->evaluation evaluation->design Low Activity lead Lead Candidate evaluation->lead High Activity & Stability

Caption: A logical workflow for the design and evaluation of proteolytically stable this compound analogs.

References

Technical Support Center: Enhancing the Proteolytic Stability of Histatin 5 Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the proteolytic stability of Histatin 5 (Hst-5) and its variants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proteolytic stability a concern?

This compound (Hst-5) is a 24-amino acid cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against Candida albicans[1][2][3]. Its potential as a therapeutic agent is limited by its high susceptibility to degradation by proteases present in the oral cavity and secreted by microorganisms like C. albicans[1][4][5]. This rapid degradation reduces its effective concentration and antifungal activity at the site of infection.

Q2: What are the primary enzymes responsible for the degradation of this compound?

The primary enzymes that degrade Hst-5 are:

  • Secreted Aspartic Proteases (Saps) produced by Candida albicans. Saps, particularly Sap2 and Sap9, are known to cleave Hst-5, primarily at lysine (B10760008) residues, which inactivates the peptide[1][5][6][7].

  • Salivary Proteases : Enzymes present in human saliva can rapidly break down Hst-5[8][9][10].

  • Bacterial Proteases : Proteases from oral bacteria, such as the Arg- and Lys-specific cysteine proteinases (gingipains) from Porphyromonas gingivalis, can also degrade Hst-5[11][12][13][14].

Q3: What are the main strategies to improve the proteolytic stability of this compound variants?

Several strategies have been successfully employed to enhance the resistance of Hst-5 to proteolytic degradation:

  • Amino Acid Substitution : Replacing key amino acid residues at cleavage sites can significantly increase stability. Substituting lysine (K) residues, which are primary targets for Saps, with arginine (R) or leucine (B10760876) (L) has been shown to be effective. For instance, the K17R and K17L modifications dramatically reduce degradation by Sap2 and Sap9[1][6][7][15]. The double variant K11R-K17R exhibits both improved proteolytic resistance and enhanced antifungal activity[1][5].

  • Peptide Truncation : Shortening the peptide to its core functional domain can remove protease cleavage sites while retaining antifungal activity. A 12-amino-acid fragment of Hst-5, known as P-113, and even smaller fragments have demonstrated potent antifungal effects and improved stability[4][9][10].

  • Cyclization : Head-to-tail cyclization of Hst-5 can improve its stability. While this modification may not significantly alter its antimicrobial potency, it can confer greater resistance to exoproteases[16][17][18][19].

Q4: How does improving proteolytic stability affect the antifungal activity of this compound variants?

Enhancing proteolytic stability generally helps maintain or even increase the antifungal efficacy of Hst-5 variants in a proteolytic environment. For example, the K11R-K17R variant not only shows reduced degradation by Saps but also exhibits improved antifungal activity against both planktonic C. albicans cells and biofilms[1][5]. Similarly, smaller, more stable fragments of Hst-5 have been shown to have potent candidacidal effects[9][10]. However, it is crucial to test each new variant, as some modifications that improve stability might negatively impact biological activity.

Troubleshooting Guides

Problem 1: My this compound variant shows rapid degradation in saliva.

  • Possible Cause : Your variant may still contain cleavage sites for common salivary proteases.

  • Troubleshooting Steps :

    • Identify Cleavage Sites : Use mass spectrometry to analyze the degradation products and identify the specific cleavage sites in your variant when incubated with saliva[8][15].

    • Site-Directed Mutagenesis : If specific cleavage sites are identified, perform amino acid substitutions at these positions. Consider replacing susceptible residues with less preferred ones for salivary proteases.

    • Truncation : If degradation occurs near the termini, consider synthesizing a truncated version of your peptide that removes these sites, provided the core functional domain remains intact[9].

    • Cyclization : A head-to-tail cyclized version of your peptide may offer protection against exoproteases present in saliva[16][18].

Problem 2: My this compound variant is stable against purified Saps but is still inactivated by C. albicans culture supernatant.

  • Possible Cause : C. albicans secretes a variety of Sap enzymes (Sap1-10), and your variant might be stable against the specific Saps you tested (e.g., Sap2, Sap9) but susceptible to others present in the supernatant[1][15].

  • Troubleshooting Steps :

    • Broader Protease Panel : Test the stability of your variant against a wider range of purified Saps if available.

    • Mass Spectrometry Analysis : Incubate your variant with the C. albicans culture supernatant and analyze the degradation products by mass spectrometry to identify the cleavage sites and infer which Saps might be responsible[15].

    • Rational Design of Substitutions : Based on the identified cleavage sites, design new variants with substitutions that are likely to confer resistance to a broader range of Saps. For example, if cleavage is still occurring at a lysine residue, consider substituting it with arginine or a non-basic amino acid[6][15].

Problem 3: My modified this compound variant shows increased stability but reduced antifungal activity.

  • Possible Cause : The modification, while conferring proteolytic resistance, may have altered the peptide's structure, charge, or ability to interact with its fungal target.

  • Troubleshooting Steps :

    • Structural Analysis : Use techniques like Circular Dichroism (CD) spectroscopy to determine if the modification has significantly altered the secondary structure of the peptide in a membrane-mimicking environment[17].

    • Evaluate Different Substitutions : Test alternative amino acid substitutions at the same position. For example, if an arginine substitution reduced activity, a leucine substitution might preserve it while still providing stability[6][15].

    • Functional Domain Mapping : Ensure that your modifications are outside the minimal functional domain required for antifungal activity. The C-terminal region of Hst-5 is known to be crucial for its candidacidal effects[10].

    • Cellular Uptake Assay : Investigate if the modified peptide is still efficiently taken up by C. albicans cells, as intracellular action is required for its antifungal effect[20].

Quantitative Data Summary

Table 1: Proteolytic Stability of this compound Variants against C. albicans Secreted Aspartic Proteases (Saps)

Peptide Variant% Intact Peptide after Incubation with Sap9% Intact Peptide after Incubation with Sap2Reference
This compound (WT) 47%61%[6]
K17R >77%N/A[6]
K17L >77%100%[6]
K11R N/AN/A[6]
K11R-K17R Markedly resistantMarkedly resistant[5]
K11L <13%N/A[7]
K13L 0%N/A[7]
K13R <13%N/A[7]

N/A: Data not available in the cited source.

Table 2: Proteolytic Stability of Truncated this compound Variants in Whole Saliva

Peptide VariantTime for Complete DegradationReference
0WHst5 (Full-length analog) 1.5 hours[9]
WP113 (P-113 analog) 1.5 hours[9]
8WH5 (8-mer) > 8 hours[9]
7WH5 (7-mer) > 8 hours[9]
6WH5 (6-mer) > 8 hours[9]

Experimental Protocols

Protocol 1: Proteolytic Stability Assay Using Purified Proteases

This protocol assesses the stability of Hst-5 variants when incubated with specific purified proteases (e.g., Sap2, Sap9).

Materials:

  • This compound variant peptide (lyophilized)

  • Purified protease (e.g., recombinant Sap9)

  • Incubation buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • RP-HPLC system

  • Mass spectrometer

Methodology:

  • Peptide Preparation : Dissolve the lyophilized Hst-5 variant in the incubation buffer to a final concentration of 1 mg/mL.

  • Incubation : Mix the peptide solution with the purified protease in a specific molar ratio (e.g., 2:1 peptide to protease). Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours)[15].

  • Reaction Quenching : Stop the enzymatic reaction by adding the quenching solution.

  • Analysis by RP-HPLC : Analyze the samples using an RP-HPLC system with a C18 column. Elute the peptide and its fragments using a gradient of acetonitrile (B52724) in water with 0.1% TFA. Monitor the absorbance at 214 nm or 280 nm[8][21][22].

  • Quantification : Determine the percentage of intact peptide remaining by integrating the area of the corresponding peak in the chromatogram relative to a control sample incubated without the enzyme[6].

  • Fragment Identification (Optional) : Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites[15][23].

Protocol 2: Proteolytic Stability Assay in Human Saliva

This protocol evaluates the stability of Hst-5 variants in a more physiologically relevant environment.

Materials:

  • This compound variant peptide (lyophilized)

  • Whole human saliva (collected from healthy donors, pooled, and centrifuged to remove debris)

  • Incubation buffer (e.g., phosphate-buffered saline, PBS)

  • Boiling water bath

  • RP-HPLC system

Methodology:

  • Saliva Preparation : Collect unstimulated whole saliva, keep it on ice, and then centrifuge to obtain a clear supernatant (whole saliva supernatant, WSS)[8].

  • Incubation : Add the Hst-5 variant to the WSS to a final concentration (e.g., 400 µg/mL). Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours)[9][22].

  • Enzyme Inactivation : Immediately inactivate the proteases in the collected aliquots by boiling for 5-10 minutes[8][22].

  • Analysis by RP-HPLC : Centrifuge the boiled samples to pellet any precipitates and analyze the supernatant by RP-HPLC as described in Protocol 1.

  • Data Analysis : Plot the percentage of intact peptide remaining as a function of time to determine the degradation kinetics[9].

Visualizations

Histatin5_Degradation_And_Improvement Hst5 This compound Degradation Proteolytic Degradation Hst5->Degradation Susceptible to Strategies Stability Improvement Strategies Hst5->Strategies Apply Proteases Proteases (Salivary, C. albicans Saps, P. gingivalis) Proteases->Degradation Inactive Inactive Fragments Degradation->Inactive Results in Sub Amino Acid Substitution (e.g., K17R, K11R-K17R) Strategies->Sub Trunc Truncation (e.g., P-113) Strategies->Trunc Cyclic Cyclization Strategies->Cyclic Stable Stable & Active Variant Sub->Stable Trunc->Stable Cyclic->Stable Stable->Degradation Resistant to

Caption: Strategies to mitigate this compound degradation.

Experimental_Workflow_Stability_Assay start Start: Hst-5 Variant incubation Incubate with Protease (e.g., Saliva, Purified Sap) start->incubation timepoint Collect Aliquots at Different Timepoints incubation->timepoint quench Quench Reaction / Inactivate Enzymes timepoint->quench analysis Analyze by RP-HPLC quench->analysis quantify Quantify Remaining Intact Peptide analysis->quantify ms Identify Fragments (Mass Spectrometry) analysis->ms Optional end End: Determine Stability Profile quantify->end

Caption: Workflow for proteolytic stability assessment.

Histatin5_Antifungal_Pathway cluster_Candida Intracellular Events Hst5 This compound Uptake Energy-dependent Uptake Hst5->Uptake Binds to cell wall and is internalized via Candida Candida albicans Cell Uptake->Candida Mitochondria Mitochondria Uptake->Mitochondria Targets Ion Ion Imbalance & Volume Dysregulation Uptake->Ion Triggers ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Leads to Death Fungal Cell Death ROS->Death Causes Ion->Death Causes

Caption: Antifungal mechanism of this compound.

References

Impact of salts and metal ions on Histatin 5 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Histatin 5 (Hst 5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the impact of salts and metal ions on the peptide's antifungal activity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing the expected candidacidal activity?

A1: Several factors can diminish the antifungal efficacy of this compound. A primary reason is the composition of your buffer or medium. This compound's activity is highly sensitive to the presence of certain salts and metal ions.

  • High Ionic Strength: The initial binding of the cationic this compound to the Candida albicans cell wall is an electrostatic interaction.[1] High concentrations of salts, such as physiological levels of NaCl (150 mM), can mask this charge interaction, thereby inhibiting the peptide's binding and subsequent internalization.[1][2] In some cases, activity can be completely abolished at this concentration.[2]

  • Presence of Divalent Cations: Divalent cations, especially Ca²⁺, are potent inhibitors of this compound activity.[3][4] These ions can directly compete with this compound for binding sites on the fungal cell surface.[3]

Q2: I'm observing contradictory results when using Zinc (Zn²⁺) in my experiments. Sometimes it inhibits, and sometimes it enhances Hst 5 activity. Why?

A2: The effect of Zn²⁺ on this compound is complex and appears to be dependent on the experimental conditions and the specific mechanism of action being favored.

  • Inhibition of Uptake: Some studies have shown that extracellular Zn²⁺ can inhibit the antifungal activity of this compound by preventing its internalization into the C. albicans cell.[5][6] In this scenario, equimolar concentrations of Zn²⁺ cause the peptide to remain localized on the cell periphery, thus preventing it from reaching its intracellular targets.[6][7] This can lead to a significant increase in the concentration of Hst 5 required to achieve cell killing.[6]

  • Promotion of Membrane Disruption: Conversely, other research suggests that Zn²⁺ can enhance the candidacidal activity of this compound.[8][9] This is proposed to occur through a different mechanism where Zn²⁺ binding to specific motifs on the peptide (like the HExxH motif) promotes dimerization.[9][10] This dimerized form may then be capable of forming membrane-disrupting pores, leading to rapid cell death.[8][9] This represents a shift from an intracellular targeting mechanism to a membrane-disruption mechanism.

Q3: Which metal ions are known to enhance this compound activity?

A3: Copper (Cu²⁺) has been consistently shown to enhance the antifungal efficacy of this compound.[11] Co-treatment of C. albicans with this compound and Cu²⁺ can significantly lower the effective concentration (EC₅₀) required for killing.[11] this compound has a high-affinity copper-binding site known as the ATCUN motif at its N-terminus.[12][13] The interaction with copper is believed to promote the generation of reactive oxygen species (ROS), contributing to its fungicidal effect.[4][10]

Q4: Are there any ions I should be particularly careful to exclude from my buffers?

A4: Yes, Calcium (Ca²⁺) is a strong inhibitor and should be used with caution. At physiological concentrations found in saliva, calcium can be the primary inhibitor of this compound activity.[3][4] Studies have shown that as little as 2 mM CaCl₂ can inhibit 80-90% of this compound's killing activity by preventing the peptide from binding to the fungal cells.[3] Magnesium (Mg²⁺) also has an inhibitory effect, though it is less potent than calcium.[3][4]

Q5: Does the presence of Iron (Fe³⁺) affect my results?

A5: Yes, iron binding decreases the direct candidacidal activity of this compound.[11][13] This is primarily because the iron-Histatin 5 complex has a significantly reduced ability to bind to the C. albicans cell surface.[13] However, an interesting trade-off is that iron binding confers almost complete resistance to proteolytic degradation by trypsin.[13] This could be a relevant factor in complex biological environments where proteases are present.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no antifungal activity Buffer contains high salt concentrations (e.g., 150 mM NaCl).Perform assays in a low ionic strength buffer, such as 10 mM sodium or potassium phosphate (B84403) buffer (pH 7.4).[2]
Buffer contains inhibitory divalent cations.Chelate divalent cations with EDTA or use a buffer prepared with ion-free water and analytical grade salts. Be aware that Ca²⁺ is a particularly potent inhibitor.[3][6]
Inconsistent results with Zinc Differing experimental conditions favoring either peptide internalization or membrane disruption.Carefully control the molar ratio of Zn²⁺ to this compound. To study the internalization-dependent mechanism, minimize or exclude extracellular zinc. To investigate the membrane-disruption mechanism, add Zn²⁺ at a controlled ratio (e.g., 1:2 Zn²⁺ to peptide).[8][9] Note the contradictory literature and define your experimental rationale clearly.
Reduced ATP efflux despite cell binding Presence of certain anions in the buffer.While anions like Cl⁻ and CO₃²⁻ may not prevent binding, they have been shown to reduce ATP efflux.[3][4] If ATP release is your primary endpoint, consider using alternative buffer systems.
Peptide degradation Proteolytic activity in the experimental medium (e.g., saliva).If peptide stability is a concern, consider the addition of protease inhibitors. Alternatively, if working with iron, note its protective effect against trypsin-like proteases.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of various ions on this compound's function against Candida albicans.

Table 1: Inhibitory Effects of Divalent Cations

IonConcentrationObserved EffectReference
Calcium (Ca²⁺) 2 mM80-90% inhibition of killing; prevents ATP efflux.[3]
Magnesium (Mg²⁺) 25 mM30-40% inhibition of killing; 40% reduction in ATP efflux.[3]

Table 2: Modulatory Effects of Transition Metal Ions

IonEffect on ActivityQuantitative ChangeProposed MechanismReference
Copper (Cu²⁺) EnhancementEC₅₀ decreased from ~5 µM to ~1 µM.Interaction with intracellular copper; potential for increased ROS production.[5][11]
Zinc (Zn²⁺) InhibitionDose for >99% killing increased ~16-fold (from 0.8 µM to 12.5 µM).Prevents peptide internalization by promoting surface adhesion.[6]
EnhancementKilling increased from 10% to 70% at 0.44 fmol/cell.Promotes dimerization and membrane pore formation.[8]
Iron (Fe³⁺) InhibitionKilling reduced from ~55% to 25% with 10 equivalents of iron.Reduced binding of the Fe-Hst 5 complex to the fungal cell (10-fold reduction).[13]

Table 3: Metal Ion Binding Affinity

IonBinding Constant (Kₐ)Reference
Copper (Cu²⁺) 2.6 x 10⁷ M⁻¹[12]
Zinc (Zn²⁺) 1.2 x 10⁵ M⁻¹[12]

Experimental Protocols

1. Candidacidal Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the percentage of killing of C. albicans by this compound.

  • Culture Preparation: Grow C. albicans overnight in YPD broth at 30°C. Dilute the culture in fresh YPD and grow for an additional 4 hours to obtain mid-log phase cells.[2]

  • Cell Preparation: Harvest cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4). Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.[2]

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water. Perform serial two-fold dilutions to achieve a range of desired concentrations.

  • Incubation: In a 96-well plate, mix equal volumes of the cell suspension and the peptide dilutions. Include a "no peptide" control (cells with buffer only). Incubate the plate at 30°C for 60-90 minutes with shaking.[2][14]

  • Viability Assessment: After incubation, dilute the cell suspensions in buffer. Plate a known volume (e.g., 50 µL) of the diluted suspension onto YPD agar (B569324) plates. Incubate the plates for 24-48 hours at 30°C.[2][15]

  • Quantification: Count the number of colony-forming units (CFU) on each plate. The percentage of killing is calculated as: [1 - (CFU with peptide / CFU of control)] x 100.

2. ATP Release Assay

This assay measures the non-lytic release of intracellular ATP, a key event in this compound-mediated cell killing.

  • Cell Preparation: Prepare C. albicans cells as described in the candidacidal assay (Steps 1 & 2).

  • Reaction Setup: In a luminometer-compatible microplate, add the prepared cell suspension.

  • Treatment: Add this compound to the wells to achieve the final desired concentration. Include a control with buffer only.

  • ATP Measurement: Immediately after adding the peptide, measure the amount of extracellular ATP using a commercially available luciferin-luciferase ATP determination kit, following the manufacturer's instructions. Measurements can be taken kinetically over time.

  • Data Analysis: Express the results as the concentration of ATP released (e.g., in nM) over time.

Visualized Workflows and Mechanisms

Experimental_Workflow_Candidacidal_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Grow C. albicans (Mid-log phase) Wash 2. Harvest & Wash Cells (10 mM Phosphate Buffer) Culture->Wash Resuspend 3. Resuspend Cells (1x10^6 cells/mL) Wash->Resuspend Incubate 5. Mix Cells & Peptide (Incubate 60 min, 30°C) Resuspend->Incubate Peptide 4. Prepare Serial Dilutions of this compound Peptide->Incubate Dilute 6. Dilute Suspension Incubate->Dilute Plate 7. Plate on YPD Agar Dilute->Plate Count 8. Incubate & Count CFU Plate->Count Calculate 9. Calculate % Killing Count->Calculate

Caption: Workflow for a standard candidacidal (cell killing) assay.

Histatin5_Mechanism_Ions cluster_cell Candida albicans Cell Hst5 This compound CellWall Cell Wall (Ssa1/2) Hst5->CellWall 1. Binding Transporter Polyamine Transporter CellWall->Transporter 2. Translocation Membrane Plasma Membrane Death Cell Death Membrane->Death Cytosol Cytosol Transporter->Cytosol 3. Internalization Mitochondria Mitochondria Cytosol->Mitochondria 4. Target Mitochondria (ROS, Ion Imbalance) Mitochondria->Death Ca_Mg Ca²⁺ / Mg²⁺ Ca_Mg->CellWall Inhibits Binding Fe Fe³⁺ Fe->CellWall Inhibits Binding Cu Cu²⁺ Cu->Hst5 Enhances Activity Zn_Inhibit Zn²⁺ (Extracellular) Zn_Inhibit->CellWall Inhibits Uptake Zn_Enhance Zn²⁺ (Membrane) Zn_Enhance->Membrane Promotes Pore Formation

Caption: Impact of ions on the mechanism of action of this compound.

References

Technical Support Center: Enhancing Histatin 5 Antifungal Activity with Zinc Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of zinc co-administration on the antifungal activity of Histatin 5 (Hst 5).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of zinc co-administration on the antifungal activity of this compound?

The effect of zinc on this compound's antifungal activity is complex and can be contradictory, depending on the experimental conditions.[1][2][3] Some studies report that zinc inhibits the antifungal activity of Hst 5, while others have found that it potentiates it.[4][5] A third perspective suggests that zinc can modulate the host-pathogen interaction, promoting a commensal phenotype in Candida albicans.[6][7]

Q2: Why am I observing an inhibition of this compound activity when I add zinc?

An inhibitory effect is often attributed to zinc preventing the cellular uptake of this compound.[1][3][8][9] Studies have shown that at equimolar or higher concentrations of zinc to this compound, the peptide is localized to the cell periphery and does not enter the fungal cell, thus preventing its intracellular antifungal action.[1][8][10] This interaction appears to be concentration-dependent.[1][11]

Q3: Under what conditions does zinc enhance the antifungal activity of this compound?

Enhancement of antifungal activity is often observed at specific zinc-to-peptide ratios, such as 1:2 (zinc:this compound).[2] This potentiation is thought to be due to a shift in the mechanism of action from intracellular targeting to membrane disruption.[12][13] Zinc binding may induce conformational changes in this compound, promoting dimerization or oligomerization, which facilitates the formation of pores in the fungal cell membrane, leading to rapid cell death.[12][13]

Q4: What is the proposed "commensalism" role of the this compound-zinc complex?

Some research suggests that at low doses, the this compound-zinc complex can induce a "survivor" phenotype in C. albicans. These cells exhibit altered cell wall composition, increased adhesion, and reduced invasion of oral epithelial cells, along with a dampened inflammatory response from the host cells.[6][7] This suggests a role for the this compound-zinc complex in maintaining a balanced, commensal relationship with the fungus in the oral cavity.[6]

Q5: What are the known fungal cell targets or pathways affected by the this compound-zinc complex?

When zinc potentiates this compound activity, the primary target appears to be the fungal cell membrane, leading to permeabilization and leakage of intracellular components like ATP.[12][13] In the context of promoting commensalism, the this compound-zinc complex has been shown to activate the Cell Wall Integrity (CWI) signaling pathway in C. albicans.[4][5] This leads to increased levels of cell wall chitin, mannan, and β-1,3 glucan.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent results with zinc co-administration (sometimes inhibition, sometimes enhancement).

  • Possible Cause: Variation in the molar ratio of zinc to this compound.

    • Troubleshooting Step: Carefully control and systematically vary the molar ratio of zinc to this compound in your experiments. Start with ratios reported in the literature, such as 1:2, 1:1, and 2:1 (Zinc:this compound).

  • Possible Cause: Differences in buffer composition.

    • Troubleshooting Step: Ensure your buffer is free of trace metals that could interfere with the zinc-Histatin 5 interaction. Use a well-defined buffer system, such as 10 mM sodium phosphate (B84403) buffer (NaPB), as used in several studies.

  • Possible Cause: Incubation time.

    • Troubleshooting Step: Standardize the pre-incubation time of this compound with zinc before adding it to the fungal cells, as well as the total treatment time.

Issue 2: No observable enhancement of antifungal activity with zinc.

  • Possible Cause: The specific fungal strain or species might be resistant to the membrane-disrupting action of the this compound-zinc complex.

    • Troubleshooting Step: Test the effect on different Candida species, such as C. albicans and C. glabrata, as enhancement has been reported for both.[12][13]

  • Possible Cause: The experimental endpoint is not suitable for detecting membrane disruption.

    • Troubleshooting Step: In addition to standard cell viability assays (e.g., colony-forming unit counts), perform an ATP efflux assay to specifically measure membrane permeabilization.[12]

Issue 3: Difficulty reproducing the inhibitory effect of zinc.

  • Possible Cause: Insufficient zinc concentration to prevent peptide uptake.

    • Troubleshooting Step: Use equimolar or higher concentrations of zinc relative to this compound.[1][8] Consider a dose-response experiment with increasing zinc concentrations.

  • Possible Cause: The method of assessing peptide uptake is not sensitive enough.

    • Troubleshooting Step: Utilize a fluorescently labeled this compound analogue to visually track its localization via confocal microscopy.[1][2][3][9] This can directly show whether the peptide is being internalized or held at the cell surface.

Data Summary Tables

Table 1: Effect of Zinc on this compound Antifungal Activity against C. albicans

This compound Dose (fmol/cell)Zinc:this compound Ratio% Killing (without Zinc)% Killing (with Zinc)Reference
0.441:2~10%~70%[13]
7.51:2Not specifiedSignificantly increased[13]
30Not specified~90%Not specified[12]
0.8 µM (MIC)Increasing Zinc Conc.>99%MIC increased ~16-fold[2]

Table 2: Effect of Zinc on ATP Efflux from C. albicans induced by this compound

PeptideTreatmentATP Efflux at 1 min (pmol)ATP Efflux at 10 min (pmol)Reference
Hst 5Alone~150~300[12]
Hst 5+ Zinc~1000~1500[12]
P113Alone~304~582[12]
P113+ Zinc~300~1471[12]

Experimental Protocols

1. Candidacidal Assay

This protocol is adapted from studies investigating the direct killing activity of this compound with and without zinc.[13]

  • Yeast Preparation: Culture C. albicans or C. glabrata in YPD medium overnight at 30°C with shaking. Dilute the culture and re-grow to an OD₆₀₀ of 0.9–1.0. Wash the cells twice with 10 mM sodium phosphate buffer (NaPB), pH 7.4.

  • Peptide Preparation: Prepare stock solutions of this compound and its derivatives. For experiments with zinc, pre-incubate the peptide with ZnCl₂ at the desired molar ratio in NaPB for 30 minutes at room temperature.

  • Killing Assay: Add the washed yeast cells to the peptide solutions (with or without zinc) at a specific dosage (e.g., 0.44 to 30 fmol peptide/cell). Incubate for 1 hour at 30°C with shaking.

  • Viability Assessment: Serially dilute the cell suspensions and plate them on YPD agar. Incubate for at least 18 hours at 30°C and count the colony-forming units (CFUs) to determine cell viability.

2. ATP Efflux Assay

This protocol measures membrane permeabilization by quantifying the release of intracellular ATP.[12]

  • Yeast and Peptide Preparation: Prepare yeast cells and peptide-zinc solutions as described in the Candidacidal Assay protocol.

  • ATP Measurement: Use a commercially available ATP determination kit.

  • Assay Procedure: Add the peptide solutions (with or without zinc) to the yeast cell suspension. At specific time points (e.g., 1 and 10 minutes), take an aliquot of the cell suspension, centrifuge to pellet the cells, and collect the supernatant.

  • Quantification: Measure the ATP concentration in the supernatant according to the kit manufacturer's instructions using a luminometer.

3. Peptide Uptake Assay using Confocal Microscopy

This protocol visualizes the cellular localization of this compound.[1][3][8]

  • Yeast Preparation: Prepare yeast cells as described above.

  • Fluorescent Peptide: Use a fluorescently labeled this compound analogue (e.g., Hist-5*). Prepare solutions with and without zinc at the desired concentrations.

  • Incubation: Add the fluorescent peptide solution to the yeast cells and incubate for a short period (e.g., 5-30 minutes).

  • Imaging: Wash the cells to remove unbound peptide. Mount the cells on a microscope slide and visualize using a confocal microscope. Acquire images to determine the localization of the fluorescent peptide (e.g., cell surface vs. cytoplasm).

Signaling Pathways and Experimental Workflows

Inhibitory_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Cell Hst5 This compound Hst5_Zn This compound-Zinc Complex Hst5->Hst5_Zn Zn Zinc (Zn²⁺) Zn->Hst5_Zn Membrane Cell Membrane Hst5_Zn->Membrane Adheres to cell surface Uptake Inhibited Uptake Membrane->Uptake Blocks Transporters (Dur3/31) Intracellular Intracellular Targets NoKilling No Antifungal Effect Potentiation_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Cell Hst5 This compound Hst5_Dimer This compound Dimer (Zinc-induced) Hst5->Hst5_Dimer Zn Zinc (Zn²⁺) Zn->Hst5_Dimer 1:2 ratio Membrane Cell Membrane Hst5_Dimer->Membrane Binds and inserts Pore Pore Formation Membrane->Pore Disrupts membrane Efflux ATP/Ion Efflux Pore->Efflux Killing Cell Death Efflux->Killing Experimental_Workflow cluster_assays Perform Assays start Start: Prepare C. albicans Culture prepare_pep Prepare this compound +/- Zinc (Vary Ratio) start->prepare_pep incubate Incubate Cells with Peptide prepare_pep->incubate viability Candidacidal Assay (CFU Counting) incubate->viability membrane ATP Efflux Assay (Luminescence) incubate->membrane uptake Microscopy (Fluorescent Hst 5) incubate->uptake analyze Analyze Data and Compare Conditions viability->analyze membrane->analyze uptake->analyze

References

Technical Support Center: Optimizing Histatin 5 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Histatin 5 (Hst-5) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for in vivo antifungal studies?

A1: The optimal concentration of this compound for in vivo antifungal studies, particularly against Candida albicans, is dependent on the delivery method and the specific animal model. For topical applications, a concentration of 2 mg/mL incorporated into a bioadhesive hydrogel has been shown to be effective in a murine model of oral candidiasis[1][2]. In an ex vivo murine model of oral infection, concentrations ranging from 50 to 500 µg/mL were tested, with significant antifungal effects observed within this range[3]. The physiological concentration of Hst-5 in human saliva is reported to be between 50 and 300 µg/mL[3].

Q2: What is a suitable this compound concentration for in vivo wound healing studies?

A2: For wound healing applications, the optimal concentration of Hst-5 may vary depending on the cell type and wound model. In vitro studies on human corneal epithelial cells demonstrated a dose-dependent increase in scratch closure, with a peak effect at 50 µM [4]. Another study using a different human corneal epithelial cell line found a peak effect at 80 µM [4]. For in vivo studies, a topical application of 10 µM Hst-1, a related histatin peptide with wound healing properties, significantly improved wound healing in a mouse model[5]. Based on this, a starting concentration range of 10-80 µM for Hst-5 in wound healing models is a reasonable starting point.

Q3: Why is the in vivo efficacy of this compound sometimes lower than its in vitro activity?

A3: The discrepancy between in vitro and in vivo efficacy of this compound can be attributed to several factors present in the biological environment[6][7]. These include:

  • Proteolytic Degradation: Hst-5 can be cleaved and inactivated by secreted aspartic proteases (Saps) produced by C. albicans[8].

  • Interaction with Salivary Components: The antifungal activity of Hst-5 can be reduced by interactions with proteins, metals (like calcium), and salts found in saliva[6][7].

  • Dynamic Turnover: The natural turnover of salivary proteins can also limit the effective concentration of Hst-5 at the target site[7].

Q4: What are the known signaling pathways activated by this compound?

A4: this compound has been shown to activate specific signaling pathways in target cells. In Candida albicans, Hst-5 initiates an osmotic stress response by activating the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway [9][10]. In the context of wound healing, histatins can induce migration and angiogenesis in endothelial cells through VEGFR2 signaling [5].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low antifungal efficacy in an oral candidiasis model. - Insufficient local concentration of Hst-5. - Rapid clearance from the oral cavity. - Degradation by fungal proteases.- Increase the applied concentration of Hst-5. - Utilize a mucoadhesive delivery system, such as a hydrogel, to prolong contact time[1][2][11]. - Consider co-administration with a protease inhibitor (ensure compatibility and lack of toxicity).
Variability in wound healing response. - Suboptimal Hst-5 concentration. - Inconsistent application or delivery. - Differences in wound severity or animal model.- Perform a dose-response study to determine the optimal concentration for your specific model (e.g., 20-100 µM range)[4]. - Ensure consistent and standardized application techniques. - Tightly control experimental parameters, including wound creation and animal health.
Reduced Hst-5 activity in the presence of biological fluids (e.g., saliva). - Inhibition by salts and metal ions (e.g., Ca²⁺)[7]. - Binding to other proteins in the fluid.- If possible, buffer the formulation to maintain an optimal pH and ionic strength. - Consider using a delivery system that protects Hst-5 from inhibitory interactions until it reaches the target site.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Antifungal Studies

ApplicationOrganismModelEffective ConcentrationReference
Topical HydrogelCandida albicansMurine Oral Candidiasis (in vivo)2 mg/mL[1]
Topical SolutionCandida albicansMurine Oral Mucosa (ex vivo)50 - 500 µg/mL[3]
In SolutionCandida albicansIn vitro Killing Assay5 µg/mL (~90% killing)[12]
In SolutionCandida albicansIn vitro MIC₅₀25 µM (K11R–K17R variant)[8]

Table 2: Effective Concentrations of this compound in Wound Healing Studies

ApplicationCell Type/ModelEndpointEffective ConcentrationReference
Topical SolutionHuman Corneal Limbal Epithelial Cells (in vitro)Scratch Closure50 µM (peak effect)[4]
Topical SolutionHuman Corneal Epithelial Cells (in vitro)Scratch Closure80 µM (peak effect)[4]
Topical ApplicationMurine Wound Healing Model (in vivo)Improved Wound Healing10 µM (for Hst-1)[5]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Oral Candidiasis

This protocol is adapted from studies evaluating Hst-5 hydrogel formulations[1][2].

  • Animal Model: Use immunosuppressed mice (e.g., C57BL/6) to establish a consistent oral infection.

  • Inoculation:

    • Anesthetize the mice.

    • Introduce a swab saturated with a suspension of Candida albicans (e.g., 1x10⁸ cells/mL) into the oral cavity.

  • Treatment:

    • Beginning 24 hours post-infection, apply the this compound formulation (e.g., 2 mg/mL in a bioadhesive hydrogel) topically to the tongue and oral mucosa.

    • Apply the treatment daily for a predetermined period (e.g., 3 consecutive days).

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tongue and other relevant oral tissues.

    • Homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenate on appropriate agar (B569324) plates (e.g., YPD agar) to determine the Colony Forming Units (CFU) of C. albicans.

    • Perform histopathological analysis of the tissues to assess inflammation and fungal invasion.

Protocol 2: In Vitro Wound Healing Scratch Assay

This protocol is based on methodologies used to assess the wound healing properties of Hst-5[4].

  • Cell Culture:

    • Plate human corneal epithelial cells in a multi-well plate and grow to confluence.

  • Scratch Creation:

    • Create a uniform scratch in the confluent cell monolayer using a sterile pipette tip.

    • Wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing different concentrations of this compound (e.g., 20, 50, 80, 100 µM) to the wells. Include a vehicle control (medium without Hst-5).

  • Time-Lapse Microscopy:

    • Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

    • Capture images of the scratch at regular intervals (e.g., every 4 hours) for up to 24-48 hours.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of scratch closure over time for each treatment group compared to the initial scratch area.

Visualizations

Histatin5_Antifungal_Pathway Hst5 This compound Ssa Ssa1/2 Receptors Hst5->Ssa Binds to Transporter Polyamine Transporters Hst5->Transporter Enters via Candida Candida albicans Cell Internalization Internalization Ssa->Internalization Transporter->Internalization Mitochondria Mitochondria Internalization->Mitochondria Targets Hog1 Hog1 MAPK Pathway Internalization->Hog1 Activates ROS ROS Production Mitochondria->ROS ATP_efflux ATP Efflux Mitochondria->ATP_efflux Osmotic_stress Osmotic Stress Hog1->Osmotic_stress Cell_death Fungal Cell Death ROS->Cell_death ATP_efflux->Cell_death Osmotic_stress->Cell_death

Caption: Antifungal signaling pathway of this compound in Candida albicans.

Experimental_Workflow_Oral_Candidiasis start Start: Immunosuppressed Mouse Model inoculation Oral Inoculation with C. albicans start->inoculation treatment Topical Application of This compound Formulation inoculation->treatment 24h post-infection evaluation Endpoint Evaluation treatment->evaluation After treatment course cfu CFU Enumeration evaluation->cfu histology Histopathology evaluation->histology end End: Data Analysis cfu->end histology->end

Caption: Experimental workflow for an in vivo oral candidiasis model.

References

Histatin 5 aggregation issues and solubility improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Histatin 5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and application of this compound, with a specific focus on aggregation issues and solubility improvement.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized this compound?

A1: this compound is a cationic peptide and is generally soluble in aqueous solutions. For optimal results, we recommend dissolving lyophilized this compound in sterile, dilute acidic buffers. A common and effective solvent is 1 mM phosphate-buffered saline (PBS).[1] Another suitable option is 10 mM potassium phosphate (B84403) buffer at pH 7.0.[2] For a starting concentration, 2 mg/ml in 1 mM PBS has been successfully used in formulation studies.[1]

Q2: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • High Concentration: At very high concentrations (e.g., ≥100 mg/mL), this compound can be prone to self-aggregation.

  • Presence of Divalent Cations: this compound is known to interact with divalent metal ions, particularly zinc (Zn²⁺). This interaction can lead to the formation of peptide-metal complexes and subsequent precipitation, especially under alkaline conditions.[3]

  • pH: The solubility of this compound is pH-dependent. It is more soluble in acidic to neutral conditions. At alkaline pH, its solubility can decrease, increasing the risk of precipitation.

  • Improper Storage: Repeated freeze-thaw cycles can compromise the stability of the peptide in solution, potentially leading to aggregation.

Q3: How can I improve the solubility of my this compound solution?

A3: To improve the solubility of this compound, consider the following strategies:

  • Adjust the pH: Ensure your buffer is within the optimal pH range for this compound solubility (acidic to neutral).

  • Use a Suitable Buffer: Buffers such as 1 mM PBS or 10 mM potassium phosphate buffer (pH 7.0) are recommended.[1][2]

  • Control Metal Ion Concentration: If your experimental system contains divalent cations like zinc, be mindful of their concentration. A molar ratio of one part Zn²⁺ to two parts peptide has been shown to maintain full solubility, whereas a 1:1 or higher ratio can induce precipitation.[4]

  • Work with Lower Concentrations: If possible, prepare and use this compound at lower concentrations to minimize the risk of self-aggregation.

  • Proper Handling: Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles. If storage of a stock solution is necessary, aliquot it into smaller volumes and store at -20°C or -80°C.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, lyophilized this compound should be stored at -20°C in a desiccated environment. Once reconstituted in a buffer, it is best to use the solution fresh. If storage is required, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to troubleshooting common issues related to this compound aggregation during your experiments.

Problem 1: Visible Precipitates Upon Dissolving Lyophilized Peptide
Potential Cause Troubleshooting Step
Incorrect Solvent Ensure you are using a recommended solvent such as 1 mM PBS or 10 mM potassium phosphate buffer (pH 7.0).[1][2] Avoid using buffers with high concentrations of divalent cations or at an alkaline pH.
High Peptide Concentration Try dissolving the peptide at a lower concentration. A concentration of 2 mg/ml has been shown to be effective.[1]
Incomplete Dissolution Gently vortex or sonicate the solution to aid dissolution. Ensure the entire lyophilized powder has come into contact with the solvent.
Problem 2: Solution Becomes Cloudy Over Time or After Addition of Other Reagents
Potential Cause Troubleshooting Step
Zinc Contamination If your reagents or buffers contain zinc, this can induce precipitation.[3][4] Analyze your reagents for potential sources of zinc contamination. Consider using metal-free buffers if your experiment allows.
pH Shift The addition of other reagents may have shifted the pH of your solution to a more alkaline range. Measure the final pH of your solution and adjust if necessary to maintain a neutral or slightly acidic environment.
Temperature Effects While specific data is limited, drastic temperature changes can affect peptide stability. Maintain a consistent and appropriate temperature for your experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound solubility and its interaction with zinc.

Table 1: this compound Solubility in the Presence of Zinc

Molar Ratio (this compound : Zn²⁺)ObservationReference
2 : 1Completely soluble[4]
1 : 13% precipitation[4]
1 : 468% precipitation[4]

Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound aggregation and solubility.

Protocol 1: Thioflavin T (ThT) Assay for this compound Aggregation

This assay is used to detect the formation of amyloid-like fibrillar aggregates. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare this compound Samples: Dissolve this compound in the desired buffer to the target concentration for your experiment. Include a buffer-only control.

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final working concentration (e.g., 25 µM). Prepare this solution fresh.

  • Set up the Assay Plate:

    • To each well, add your this compound sample or control.

    • Add the ThT working solution to each well.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if required to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of your experiment.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence over time for the this compound samples compared to the control indicates the formation of fibrillar aggregates.

Protocol 2: Dynamic Light Scattering (DLS) for Characterizing this compound Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the formation of aggregates and monitoring changes in particle size over time.

Materials:

  • This compound solution

  • Appropriate buffer (must be filtered through a 0.22 µm filter to remove dust and other particulates)

  • DLS instrument

  • Low-volume cuvettes suitable for DLS measurements

Procedure:

  • Sample Preparation:

    • Prepare your this compound solution in a filtered buffer at the desired concentration.

    • It is crucial that the sample is free of dust and other contaminants that can interfere with the measurement. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to pellet any large aggregates or contaminants before transferring the supernatant to the DLS cuvette.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Allow the instrument and the sample to equilibrate to the set temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile of the particles in your sample.

    • Analyze the size distribution to identify the presence of monomeric this compound and any larger aggregates. An increase in the average particle size or the appearance of larger peaks over time indicates aggregation.

Visualizations

Experimental_Workflow_for_Histatin_5_Solubility_and_Aggregation_Analysis start Start: Lyophilized this compound dissolution Dissolution (e.g., 1 mM PBS, pH 7.4) start->dissolution visual_inspection Visual Inspection (Clarity of Solution) dissolution->visual_inspection soluble Soluble this compound Solution visual_inspection->soluble Clear insoluble Insoluble/Aggregated (Precipitate Observed) visual_inspection->insoluble Cloudy/ Precipitate dls DLS Analysis (Size Distribution) soluble->dls tht Thioflavin T Assay (Fibril Formation) soluble->tht troubleshooting Troubleshooting (Adjust pH, Concentration, Buffer) insoluble->troubleshooting troubleshooting->dissolution characterization Characterization of Aggregates dls->characterization tht->characterization end End: Characterized Solution characterization->end

This compound Solubility and Aggregation Workflow

Troubleshooting_Histatin_5_Aggregation problem Problem: This compound Aggregation cause1 Potential Cause 1: High Concentration problem->cause1 cause2 Potential Cause 2: Incorrect Buffer/pH problem->cause2 cause3 Potential Cause 3: Presence of Divalent Cations (e.g., Zn²⁺) problem->cause3 solution1 Solution: Decrease Concentration cause1->solution1 solution2 Solution: Use Recommended Buffer (e.g., 1 mM PBS, pH 7.4) cause2->solution2 solution3 Solution: Use Metal-Free Buffers or Control Ion Concentration cause3->solution3

Troubleshooting this compound Aggregation Logic

Histatin_5_Interaction_Pathway hst5 Monomeric this compound (Soluble) complex This compound-Zinc Complex (Intermediate) hst5->complex self_assembly Self-Assembly hst5->self_assembly zn Excess Zn²⁺ Ions (>1:2 Peptide:Ion Ratio) zn->complex aggregation Aggregation & Precipitation complex->aggregation high_conc High Peptide Concentration (≥100 mg/mL) high_conc->self_assembly self_assembly->aggregation

This compound Aggregation Pathways

References

Technical Support Center: Enhancing Histatin 5 Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on modifying the Histatin 5 (Hst-5) peptide sequence to enhance its antifungal potency, particularly against Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antifungal activity?

This compound exerts its fungicidal action through a multi-step process that does not involve lysis of the fungal cell membrane. The key steps are:

  • Binding and Internalization: Hst-5, a cationic peptide, initially binds to the negatively charged fungal cell wall. It is then actively transported into the cytoplasm.[1] This process is concentration-dependent, with different uptake mechanisms proposed at varying concentrations.[1]

  • Mitochondrial Targeting: Once inside the cell, Hst-5 specifically targets the mitochondria.[2][3]

  • Inhibition of Respiration & ROS Generation: The peptide disrupts mitochondrial function, inhibiting respiration. This leads to the generation of reactive oxygen species (ROS).[2][3][4][5]

  • Ion and ATP Efflux: Hst-5 causes an efflux of intracellular contents, including potassium ions (K+) and ATP, leading to ionic imbalance and volume dysregulation.[1][6]

  • Cell Death: The accumulation of ROS and the loss of essential ions and ATP ultimately trigger fungal cell death.[2][3]

Q2: Which regions or residues of this compound are most critical for its antifungal function?

The C-terminal fragment of this compound is crucial for its antifungal activity. Specifically, the 14-residue fragment known as dh-5 (residues 11-24) contains the primary candidacidal domain.[1][6] Cationic residues, such as lysine (B10760008) and arginine, within this and other regions are fundamental for its activity, as they are critical for the initial electrostatic attraction to the fungal cell surface and subsequent translocation into the cytoplasm.[1][7]

Q3: My modified this compound peptide shows reduced antifungal activity. What are the potential reasons?

Several factors could lead to a decrease in the antifungal potency of a modified Hst-5 peptide:

  • Reduced Cationic Charge: The net positive charge of Hst-5 is critical for its initial binding to the fungal cell and its translocation into the cytoplasm.[7] Substitutions that decrease the overall positive charge, such as replacing a lysine with a glutamic acid (K13E), can significantly reduce killing ability.[7][8]

  • Disruption of Critical Residues: Substitution of specific residues essential for the antifungal mechanism can impair activity. For example, replacing key lysine or arginine residues with glutamine has been shown to reduce the fungicidal activity of Hst-5 variants like P113.[6]

  • Increased Susceptibility to Proteolysis: C. albicans secretes aspartic proteases (Saps) that can cleave and inactivate Hst-5, primarily at lysine residues.[8][9][10] If your modification inadvertently creates a new protease cleavage site or makes an existing one more accessible, the peptide could be rapidly degraded.

  • Altered Secondary Structure: While Hst-5 has a flexible structure, modifications that significantly alter its conformation could affect its ability to interact with intracellular targets.[1]

Q4: How can I improve the proteolytic resistance of my this compound variant?

A key strategy to enhance the therapeutic potential of Hst-5 is to improve its stability against fungal proteases.[4][8] A successful approach is the substitution of lysine residues, the primary targets for Saps, with other amino acids.[10]

  • Lysine-to-Arginine Substitution: Replacing lysine with arginine maintains the positive charge while significantly increasing resistance to proteolysis. For example, the K17R substitution enhances resistance to degradation by Sap2 and Sap9 without reducing antifungal activity.[8][11] Combining beneficial mutations, such as in the K11R-K17R variant, can further improve both proteolytic resistance and antifungal potency.[8][9][11]

  • Truncation: Smaller fragments of Hst-5, such as 8WH5, 7WH5, and 6WH5, have shown slower degradation in saliva compared to the full-length peptide, while retaining potent antifungal action.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution / Next Step
Low yield during peptide synthesis. Inefficient coupling during solid-phase peptide synthesis (SPPS).Optimize coupling times and reagents. Consider using a different resin or protecting group strategy. Ensure high-purity reagents.[4][12]
Peptide is insoluble or aggregates. Hydrophobicity of the modified sequence. Incorrect pH or salt concentration of the buffer.Test a range of solvents and buffers (e.g., with varying pH, salt concentrations, or organic modifiers like acetonitrile). TFA salts from HPLC purification can sometimes affect solubility.[13]
Inconsistent results in antifungal susceptibility assays. Variation in fungal cell density or growth phase. Inconsistent incubation times or temperatures. Peptide degradation in the assay medium.Standardize the inoculum preparation to ensure a consistent starting cell density. Use cells from the same growth phase for all experiments. Follow a validated protocol, such as the broth microdilution method.[14][15][16]
High MIC value for a supposedly potent variant. The modification negatively impacted a key functional aspect (e.g., charge, structure). The peptide is being degraded by fungal proteases.Re-evaluate the design of your peptide. Consider substitutions that preserve positive charge. Test the stability of your peptide in the presence of C. albicans or purified Saps.[8][10]
Modified peptide is effective against planktonic cells but not biofilms. The peptide may not effectively penetrate the biofilm's extracellular matrix. Cells within the biofilm exhibit increased resistance.Test the peptide at higher concentrations. Evaluate the peptide in combination with other antifungal agents. Modify the peptide to enhance its ability to disrupt the biofilm matrix.[9]

Quantitative Data on this compound Variants

The following tables summarize the antifungal activity of various Hst-5 modifications against Candida albicans. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible fungal growth.

Table 1: Single and Double Amino Acid Substitutions

PeptideSequence ModificationKey FindingReference
Hst-5 (Parent) DSHAKRHHGYKRKFHEKHHSHRGYBaseline antifungal activity.[13][17]
K11R Lysine at position 11 replaced by ArginineEnhanced antifungal activity.[8][11]
K17R Lysine at position 17 replaced by ArginineIncreased resistance to proteolysis without reducing antifungal activity.[8][11]
K11R-K17R Double substitutionImproved proteolytic resistance and enhanced antifungal activity.[8][9][11]
F14A/H15A Phe14 and His15 replaced by Ala-AlaImportant for candidacidal activity.[18]
H18A/H19A His18 and His19 replaced by Ala-AlaImportant for candidacidal activity.[18]

Table 2: Truncated and Other this compound Derivatives

PeptideDescriptionMIC against C. albicansReference
P113 12-amino acid fragment (residues 4-15)Potent activity against various Candida species.[4][6][13]
Dh-5 14-amino acid C-terminal fragment (residues 11-24)Represents the active domain of Hst-5.[12]
Dhvar4 KRLFKKLLFSLRKYActive against fungi and bacteria.[12][13]
Dhvar5 LLLFLLKKRKKRKYActive against fungi and bacteria.[12][13]
6WH5, 7WH5, 8WH5 Smaller fragments of Hst-5Demonstrated greatest antifungal action and slower degradation.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Variants

This protocol outlines the general steps for synthesizing Hst-5 variants using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or similar resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Ether (cold)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by incubating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][19]

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry.[12]

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against Candida albicans.[14][15][16]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast nitrogen base (YNB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Synthesized peptide, stock solution prepared in sterile water or appropriate buffer

  • Spectrophotometer or microplate reader

Methodology:

  • Inoculum Preparation: Culture C. albicans overnight in a suitable broth. Dilute the culture to achieve a standardized final concentration of approximately 0.5-2.5 x 10³ cells/mL in the wells.

  • Peptide Dilution Series: Prepare serial twofold dilutions of the peptide in the growth medium directly in the 96-well plate. Concentrations may range from 250 µM down to ~0.5 µM.[17]

  • Controls: Include a positive control well (cells with no peptide) and a negative control well (medium only, no cells).

  • Inoculation: Add the standardized fungal inoculum to each well containing the peptide dilutions and the positive control well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which there is a significant reduction (often ≥50% or 100%, depending on the endpoint definition) in growth compared to the positive control.[16] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.[14][15]

Visualizations

Caption: Antifungal mechanism of this compound against C. albicans.

Caption: Experimental workflow for developing improved this compound variants.

References

Stabilizing Histatin 5 in mucoadhesive gel formulations for sustained release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the stabilization and sustained release of Histatin 5 (Hst-5) from mucoadhesive gel formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to formulate? A1: this compound is a 24-amino acid, histidine-rich peptide found in human saliva with potent antifungal activity, particularly against Candida albicans.[1][2][3] The primary challenge in its formulation is its high susceptibility to proteolytic degradation by enzymes present in saliva and those secreted by pathogens.[2][4][5][6] This rapid breakdown can inactivate the peptide, limiting its therapeutic efficacy.

Q2: What are mucoadhesive gels and why are they suitable for this compound delivery? A2: Mucoadhesive gels are semi-solid formulations designed to adhere to mucosal surfaces, such as the oral cavity. They are advantageous for this compound delivery because they can prolong the contact time of the peptide at the site of action, provide a protective barrier against enzymatic degradation, and facilitate a sustained, controlled release of the therapeutic agent.[7]

Q3: Which polymers are commonly used for these formulations? A3: The most common mucoadhesive polymers include polyacrylates like Carbopol® (carbomers), cellulose (B213188) derivatives such as hydroxypropyl methylcellulose (B11928114) (HPMC), and natural polymers like chitosan (B1678972).[7][8][9][10] Often, combinations of these polymers are used to optimize mucoadhesion, viscosity, and drug release characteristics.[10]

Q4: Can the bioactivity of this compound be preserved within a gel formulation? A4: Yes. Studies have successfully developed HPMC and Carbopol/HPMC-based gels that maintain the antimicrobial and candidacidal activity of this compound.[1][9][11][12] The key is to ensure the formulation provides a stable environment that protects the peptide until its release.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Formulation and Stability Issues

Q: My this compound shows rapid degradation after being incorporated into the gel. What can I do? A: This is a primary challenge. Consider the following causes and solutions:

  • Cause 1: Proteolytic Activity. Salivary enzymes or proteases from microbial contamination can degrade Hst-5.[4][6]

    • Solution A: Incorporate Protease Inhibitors. Add a commercially available protease inhibitor cocktail to your formulation to block enzymatic activity.[13] Ensure the inhibitor is compatible with your gel components and intended application.

    • Solution B: Optimize pH. The activity of proteases is highly pH-dependent. Adjust the pH of your gel to a range that minimizes the activity of relevant proteases while maintaining Hst-5 stability.

    • Solution C: Modify the Peptide. If feasible, consider using synthetic analogs of Hst-5 with amino acid substitutions at known cleavage sites (e.g., K17R or K17L) which have shown increased resistance to proteolysis.[5][6]

  • Cause 2: Formulation Incompatibility. Components of your gel or the storage conditions may be destabilizing the peptide.

    • Solution A: Check Excipient Compatibility. Ensure all excipients are compatible with peptides. Avoid reactive species or impurities that could lead to chemical degradation.

    • Solution B: Optimize Storage Conditions. Formulations containing Hst-5 should be stored at recommended temperatures (e.g., 4°C) to maintain stability.[1] Perform a formal stability study to determine the optimal storage conditions.

Q: The viscosity of my gel is too low or too high. How can I adjust it? A: Gel viscosity is critical for both application and retention.

  • For Low Viscosity:

    • Solution: Increase Polymer Concentration. Gradually increase the concentration of your mucoadhesive polymer (e.g., HPMC, Carbopol). Be aware that this will also likely affect the drug release rate.

    • Solution: Use a Gelling Agent. Incorporate a secondary gelling agent or use a polymer blend known to have synergistic effects on viscosity.

  • For High Viscosity:

    • Solution: Decrease Polymer Concentration. Reduce the amount of polymer in your formulation.

    • Solution: Adjust pH for Carbomers. For Carbopol-based gels, viscosity is highly dependent on pH. Neutralizing the acidic Carbopol with a base (like triethanolamine) will cause it to swell and thicken. Fine-tuning the pH can help you achieve the target viscosity.

Category 2: Performance and Testing Issues

Q: The mucoadhesion of my gel is poor. How can I improve it? A: Mucoadhesion depends on polymer characteristics and testing conditions.

  • Cause 1: Inappropriate Polymer Choice or Concentration.

    • Solution A: Use High-Adhesion Polymers. Polymers like Carbopol and chitosan generally exhibit strong mucoadhesive properties.[7][8][14] Thiolated polymers have also shown exceptionally high mucoadhesion.[15]

    • Solution B: Optimize Polymer Concentration. The mucoadhesive force generally increases with polymer concentration, but a plateau or decrease can occur at very high concentrations. Experiment with a range of concentrations.

    • Solution C: Use Polymer Blends. Combining polymers, such as Carbopol 974P and HPMC, can significantly improve mucoadhesive strength.[10]

  • Cause 2: Incorrect Testing Methodology.

    • Solution: Refine Your Method. Ensure your mucoadhesion test (e.g., tensile test) is properly configured.[16] Key parameters include contact time, contact force, and the hydration level of the mucosal tissue. The method should be validated for reproducibility.

Q: The release of this compound from the gel is too fast (burst release) or too slow. How can I modulate it? A: The drug release profile is mainly controlled by the polymer matrix.

  • For a High Initial Burst Release:

    • Solution A: Increase Polymer Concentration/Viscosity. A denser polymer network will slow the diffusion of the peptide.

    • Solution B: Increase Cross-linking. For polymers that can be cross-linked, increasing the cross-link density will create a tighter matrix and slow down drug release.

  • For an Excessively Slow Release:

    • Solution A: Decrease Polymer Concentration/Viscosity. A less dense polymer network will allow for faster diffusion.

    • Solution B: Incorporate a Release Enhancer. Add hydrophilic excipients that can create pores or channels within the gel matrix as they dissolve, facilitating drug release.

    • Solution C: Adjust Polymer Ratio. In a blended gel system (e.g., Carbopol/HPMC), altering the ratio of the polymers can significantly change the release kinetics.[10]

Data Summaries

Table 1: Comparison of Common Mucoadhesive Polymers

PolymerTypeMucoadhesive PropertiesKey Characteristics
Carbopol® (Carbomer) Anionic (Polyacrylic Acid)ExcellentHigh viscosity upon neutralization; pH-dependent properties.[7]
Chitosan Cationic (Polysaccharide)Good to ExcellentBiodegradable; can enhance transmucosal transport.[7][8][14][17]
HPMC Non-ionic (Cellulose Ether)ModerateForms clear, stable gels; widely used in controlled release.[1][18]
Sodium CMC Anionic (Cellulose Ether)ModerateGood swelling properties; often used in combination with other polymers.[10]

Table 2: Example In Vitro Release Data for this compound

Formulation BaseTime PointCumulative Release (%)Reference
HPMC Hydrogel0.5 hours~50%[12]
HPMC Hydrogel1.0 hour85%[12]
HPMC Hydrogel2.0 hours>90%[12]
Carbopol/HPMC BlendVariesRelease can be sustained over several hours depending on the polymer ratio.[10][10]

Visual Guides: Diagrams and Workflows

Experimental_Workflow start_end start_end process process decision decision analysis analysis fail fail start Start: Define Formulation Target Product Profile prep Prepare Mucoadhesive Gel with this compound start->prep char Physicochemical Characterization (pH, Viscosity, Spreadability) prep->char muco In Vitro Mucoadhesion Test char->muco check_spec Meets Specs? muco->check_spec release In Vitro Release & Stability Study (IVRT) check_release Acceptable Profile? release->check_release check_spec->release Yes optimize Troubleshoot & Re-formulate check_spec->optimize No check_stable Hst-5 Stable? check_release->check_stable Yes check_release->optimize No check_stable->optimize No finish Final Formulation Selected check_stable->finish Yes optimize->prep

Caption: Experimental workflow for developing and testing a this compound mucoadhesive gel.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Rapid Hst-5 Degradation c1a Proteolytic Activity p1->c1a c1b Formulation Incompatibility p1->c1b s1a Add Protease Inhibitors c1a->s1a s1b Optimize Formulation pH c1a->s1b s1c Check Excipient Compatibility c1b->s1c p2 Problem: Poor Mucoadhesion c2a Wrong Polymer/ Concentration p2->c2a c2b Incorrect Test Methodology p2->c2b s2a Increase Polymer Conc. or Use Polymer Blend c2a->s2a s2b Validate Adhesion Test Parameters c2b->s2b

Caption: Troubleshooting logic for common issues in this compound gel formulation.

Degradation_Pathways peptide peptide enzyme enzyme fragment fragment process process hst5 Intact this compound (Active) cleavage Proteolytic Cleavage hst5->cleavage sal_protease Salivary Proteases sal_protease->cleavage candida_protease Candida Secreted Aspartyl Proteases (Saps) candida_protease->cleavage fragments Inactive Peptide Fragments cleavage->fragments loss Loss of Antifungal Activity fragments->loss

Caption: Key proteolytic degradation pathways affecting this compound stability.

Key Experimental Protocols

Protocol 1: Preparation of a Carbopol/HPMC Mucoadhesive Gel

This protocol is adapted from methodologies used in the development of mucoadhesive gels.[10]

  • Materials & Equipment:

    • Carbopol 974P, Hydroxypropyl methylcellulose (HPMC K100M)

    • This compound (lyophilized powder)

    • Glycerin (plasticizer/humectant)

    • Triethanolamine (B1662121) (neutralizing agent)

    • Purified water

    • Magnetic stirrer and overhead mechanical stirrer

    • pH meter, analytical balance

  • Procedure:

    • Disperse HPMC: Slowly sprinkle the required amount of HPMC into a vortex of purified water under constant magnetic stirring. Continue stirring until a homogenous dispersion is formed.

    • Disperse Carbopol: In a separate beaker, slowly disperse the required amount of Carbopol 974P in purified water using an overhead mechanical stirrer, avoiding clump formation. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).

    • Combine Polymers: Slowly add the HPMC dispersion to the Carbopol dispersion under continuous stirring.

    • Add Excipients: Add glycerin to the polymer mixture and stir until uniform.

    • Incorporate this compound: Dissolve the pre-weighed this compound powder in a small amount of purified water and add it to the gel, stirring gently to ensure uniform distribution.

    • Neutralize the Gel: Slowly add triethanolamine dropwise while monitoring the pH. Continue until the desired pH (e.g., 6.8-7.2) is reached and a transparent, viscous gel is formed.

    • Final Mixing & Degassing: Stir the final gel gently to ensure homogeneity. Let it stand or centrifuge at low speed to remove any entrapped air bubbles.

Protocol 2: Evaluation of Mucoadhesive Strength (Tensile Test)

This protocol describes the widely used detachment force measurement method.[16][19]

  • Materials & Equipment:

    • Texture analyzer or universal testing machine with a suitable probe (e.g., 10 mm diameter cylindrical probe).

    • Porcine or bovine mucosal tissue (e.g., buccal or intestinal mucosa).

    • Phosphate buffered saline (PBS, pH 6.8) to simulate saliva.

    • Cyanoacrylate adhesive or double-sided tape.

  • Procedure:

    • Prepare Mucosal Tissue: Excise fresh mucosal tissue and equilibrate it in PBS at 37°C for 10-15 minutes. Securely attach the tissue to a fixed platform on the texture analyzer.

    • Apply Gel: Apply a standardized amount of the this compound gel formulation to the surface of the probe.

    • Initiate Test:

      • Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until it makes contact with the mucosal surface.

      • Apply a constant contact force (e.g., 0.5 N) for a set contact time (e.g., 60 seconds) to allow the mucoadhesive bond to form.

      • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • Measure Data: The instrument will record the force required to detach the probe from the mucosa as a function of displacement.

    • Calculate Results:

      • Peak Detachment Force (Fadh): The maximum force recorded during probe withdrawal.

      • Work of Adhesion (Wadh): Calculated from the area under the force-distance curve.[16] Higher values for both parameters indicate stronger mucoadhesion.

Protocol 3: In Vitro Release and Stability Testing (IVRT)

This protocol uses a vertical diffusion cell (Franz cell) to assess the release rate and stability of Hst-5.[12]

  • Materials & Equipment:

    • Vertical diffusion cell apparatus (e.g., Franz cell).

    • Synthetic membrane (e.g., Tuffryn, cellulose acetate) with a suitable pore size.

    • Receiver medium: PBS (pH 6.8) or other appropriate buffer.

    • Thermostatic water bath (37°C).

    • High-Performance Liquid Chromatography (HPLC) system for Hst-5 quantification.[4][20]

  • Procedure:

    • Setup Franz Cell: Mount the synthetic membrane between the donor and receiver compartments of the Franz cell. Fill the receiver compartment with pre-warmed (37°C) receiver medium and ensure no air bubbles are trapped beneath the membrane. Place the cell in the water bath and allow the system to equilibrate.

    • Apply Gel: Accurately weigh and apply a standardized amount of the this compound gel onto the membrane in the donor compartment.

    • Collect Samples: At pre-determined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receiver medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

    • Analyze Samples:

      • Quantify Hst-5: Determine the concentration of this compound in each sample using a validated stability-indicating HPLC method.[4][21] This method should be able to separate intact Hst-5 from its degradation products.

      • Assess Stability: The appearance of new peaks corresponding to degradation products in the chromatograms over time indicates instability.

    • Calculate Results:

      • Calculate the cumulative amount and percentage of this compound released at each time point.

      • Plot the cumulative percentage of Hst-5 released versus time to obtain the drug release profile.

      • Calculate the percentage of intact Hst-5 remaining in the donor compartment at the end of the study to assess its stability within the formulation.

References

Technical Support Center: Enhancing Histatin 5 Efficacy Against Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histatin 5 (Hst 5) and its activity against Candida glabrata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, along with detailed experimental protocols and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally less effective against Candida glabrata compared to Candida albicans?

A1: The primary reason for the lower efficacy of this compound against C. glabrata is its significantly reduced intracellular uptake by this yeast species.[1][2][3] In C. albicans, Hst 5 is actively transported into the cell by polyamine transporters, specifically Dur3 and Dur31.[1][3][4][5] C. glabrata appears to lack a comparable efficient transport system for Hst 5, which is a critical rate-limiting step for its antifungal activity.[1][2][3] While Hst 5 can bind to the cell surface of C. glabrata, its inability to efficiently translocate into the cytoplasm, where its primary targets reside, leads to the observed resistance.[1][6]

Q2: My candidacidal assay shows minimal killing of C. glabrata even at high concentrations of this compound. Is this expected?

A2: Yes, this is a widely reported observation. Studies have consistently shown that C. glabrata is significantly more resistant to Hst 5 than C. albicans. For instance, at a concentration of 31 µM Hst 5, one study observed 65% killing of C. albicans, whereas the most susceptible C. glabrata strain tested only showed 22% killing, with other strains exhibiting as low as 8-10% killing.[1][2] Another study reported that 50 µM of Hst 5 killed a mean of only 62.9% of C. glabrata isolates, while being highly effective against other non-albicans Candida species.[7]

Q3: I am observing variability in this compound susceptibility among different C. glabrata strains. What could be the reason for this?

A3: Strain-dependent variability in Hst 5 susceptibility is expected and has been documented.[1][2] This variation can be attributed to differences in the low levels of Hst 5 uptake that do occur among strains.[8] Although the primary mechanism of resistance (inefficient uptake) is common across C. glabrata, subtle differences in cell wall composition or other uncharacterized transport mechanisms may contribute to these variations in susceptibility.

Q4: Does the cell wall of C. glabrata play a role in its resistance to this compound?

A4: While the cell wall is the initial point of interaction for Hst 5, its composition in C. glabrata does not appear to be the primary reason for resistance. Interestingly, C. glabrata has been found to have a higher surface level of β-1,3-glucans, a known binding moiety for Hst 5, compared to C. albicans.[1][2][3] However, this increased binding capacity does not translate to increased uptake and killing, further emphasizing that the critical step for Hst 5 efficacy is intracellular translocation.[1][2]

Q5: Are there any known strategies to increase the susceptibility of C. glabrata to this compound?

A5: Yes, several strategies are being explored to overcome the innate resistance of C. glabrata to Hst 5:

  • Genetic Engineering: Expression of the C. albicans polyamine transporters, CaDUR3 and CaDUR31, in C. glabrata has been shown to significantly increase Hst 5 uptake and result in a two-fold increase in killing.[1][2][3]

  • Peptide Conjugation: Conjugating Hst 5 or its active fragments to spermidine, a natural substrate for polyamine transporters, has been shown to enhance its uptake and fungicidal activity against C. glabrata.[4][8]

  • Combination with Zinc: The presence of zinc ions (Zn²⁺) can alter the mechanism of action of Hst 5. Instead of relying on intracellular targets, Zn²⁺-bound Hst 5 appears to form pores in the fungal membrane, leading to rapid cell death.[9][10] This zinc-potentiated activity is also effective against C. glabrata.[9]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound killing assays with C. glabrata.

Possible Cause Troubleshooting Step
Variability in cell preparation Ensure consistent growth phase of C. glabrata (mid-log phase is recommended). Wash cells thoroughly to remove any residual growth medium that might interfere with Hst 5 activity.
Peptide degradation Use freshly prepared this compound solutions. Avoid repeated freeze-thaw cycles. Consider potential degradation by proteases if using complex media.
Inaccurate cell counting Verify cell counts using multiple methods (e.g., hemocytometer and plating for CFU).
Strain contamination Regularly check the purity of your C. glabrata strain.

Problem 2: Difficulty in measuring this compound uptake in C. glabrata.

Possible Cause Troubleshooting Step
Low uptake levels Increase the concentration of labeled Hst 5 (e.g., FITC-Hst 5 or biotinylated Hst 5). Increase the incubation time to allow for maximal uptake, although it will still be low compared to C. albicans.
High background fluorescence/signal Include appropriate controls, such as cells incubated without labeled Hst 5 and cells incubated with labeled Hst 5 at 4°C to inhibit active transport.
Inefficient cell lysis for intracellular quantification Use a robust lysis method (e.g., enzymatic digestion followed by mechanical disruption) to ensure complete release of intracellular Hst 5.

Data Presentation

Table 1: Comparative Candidacidal Activity of this compound against C. albicans and C. glabrata

SpeciesStrainHst 5 Concentration (µM)% KillingReference
C. albicansCAI43165%[1][2]
C. glabrataCg 9310103122%[1][2]
C. glabrataCg 90030318%[1][2]
C. glabrataCg 900323110%[1][2]
C. glabrata(mean of isolates)5062.9%[7]

Table 2: Effect of CaDUR3 and CaDUR31 Expression on this compound Efficacy in C. glabrata

StrainHst 5 UptakeHst 5 KillingReference
C. glabrata (wild-type)LowLow[1][3]
C. glabrata expressing CaDUR3 and CaDUR31Increased~2-fold increase[1][3]

Table 3: Impact of Zinc on this compound Killing Activity against C. glabrata

Condition% Killing of C. glabrataReference
This compound alone (7.5 fmol/cell)30%[9]
This compound (7.5 fmol/cell) + Zn²⁺Nearly 100%[9]

Experimental Protocols

1. Candidacidal Assay (Broth Microdilution Method)

This protocol is adapted from standard antifungal susceptibility testing methods.[11]

  • Microorganism Preparation: Culture C. glabrata in a suitable broth (e.g., YPD) overnight at 30°C. Dilute the overnight culture in fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.8).[12] Wash the cells twice with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.[12]

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial dilutions of Hst 5 in the assay buffer.

  • Assay: In a 96-well microtiter plate, add 50 µL of the cell suspension to 50 µL of the serially diluted Hst 5 solutions. Include a positive control (cells with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11]

  • Viability Assessment: After incubation, serially dilute the cell suspensions from each well in buffer. Plate 100 µL of appropriate dilutions onto YPD agar (B569324) plates. Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Count the number of colony-forming units (CFUs) on each plate. Calculate the percentage of killing for each Hst 5 concentration relative to the positive control.

2. This compound Uptake Assay (Using Fluorescently Labeled Hst 5)

This protocol is a general guide for assessing peptide uptake using flow cytometry.

  • Cell Preparation: Prepare C. glabrata cells as described in the candidacidal assay protocol.

  • Labeling: Use a fluorescently labeled Hst 5 derivative (e.g., FITC-Hst 5).

  • Uptake Experiment: Incubate the washed C. glabrata cells (1 x 10⁷ cells/mL) with the fluorescently labeled Hst 5 at a desired concentration (e.g., 15 µM) at 37°C for various time points (e.g., 5, 15, 30 minutes).[2] To distinguish between cell surface binding and internalization, run a parallel experiment at 4°C, which inhibits energy-dependent uptake.

  • Washing: After incubation, wash the cells twice with ice-cold buffer to remove unbound peptide.

  • Flow Cytometry Analysis: Resuspend the cells in buffer and analyze them using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

  • Data Interpretation: Compare the MFI of cells incubated at 37°C to those incubated at 4°C to determine the extent of internalization.

Mandatory Visualizations

Histatin5_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Hst5 This compound Cg_CellWall C. glabrata Cell Wall Hst5->Cg_CellWall Binding Cg_Cytoplasm Cytoplasm Cg_CellWall->Cg_Cytoplasm Inefficient Uptake Mitochondria Mitochondria Cg_Cytoplasm->Mitochondria Mitochondrial Dysfunction ROS ROS Production Mitochondria->ROS CellDeath Cell Death ROS->CellDeath

Caption: this compound mechanism and resistance in C. glabrata.

Experimental_Workflow_Candidacidal_Assay Start Start Culture Culture C. glabrata to mid-log phase Start->Culture Wash Wash and resuspend cells in buffer Culture->Wash Incubate Incubate cells with Hst 5 (1-2h at 37°C) Wash->Incubate PrepareHst5 Prepare serial dilutions of this compound PrepareHst5->Incubate Dilute Serially dilute cell suspensions Incubate->Dilute Plate Plate dilutions on YPD agar Dilute->Plate IncubatePlates Incubate plates (24-48h at 30°C) Plate->IncubatePlates Count Count CFUs IncubatePlates->Count Analyze Calculate % killing Count->Analyze End End Analyze->End

Caption: Workflow for a standard candidacidal assay.

Overcoming_Resistance_Strategies Problem Low Efficacy of Hst 5 against C. glabrata Cause Inefficient Intracellular Uptake Problem->Cause Strategy3 Co-administration: This compound + Zinc (Zn²⁺) Problem->Strategy3 Strategy1 Genetic Modification: Express CaDUR3/31 in C. glabrata Cause->Strategy1 Strategy2 Peptide Conjugation: Hst 5-Spermidine Conjugates Cause->Strategy2 Outcome1 Enhanced Hst 5 Uptake Strategy1->Outcome1 Strategy2->Outcome1 Outcome2 Membrane Pore Formation Strategy3->Outcome2 Result Increased Fungicidal Activity Outcome1->Result Outcome2->Result

Caption: Strategies to overcome C. glabrata resistance to this compound.

References

Loss of Histatin 5 activity when complexed with other salivary proteins like amylase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Histatin 5 (Hst 5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the loss of Hst 5 activity upon complexation with other salivary proteins like amylase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1][2] It is one of the most potent members of the histatin family of salivary peptides and exhibits strong antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][3][4] Its primary biological role is considered to be a key component of the innate immune system in the oral cavity, helping to control fungal populations.

Q2: My this compound shows reduced antifungal activity in my experiments. What could be the cause?

A2: Several factors can lead to a reduction in this compound activity. These include:

  • Complexation with other proteins: Hst 5 is known to form complexes with other salivary proteins, such as amylase. This interaction can mask the active sites of Hst 5, leading to a decrease in its antifungal potency.[5][6][7]

  • Proteolytic degradation: Saliva contains proteases that can degrade Hst 5, reducing its effective concentration. C. albicans itself also secretes aspartyl proteases that can cleave and inactivate Hst 5.[3][4]

  • High ionic strength: The antifungal activity of Hst 5 can be diminished in buffers with high ionic strength, which may interfere with its initial electrostatic interaction with the fungal cell surface.[8]

  • Interaction with metal ions: Hst 5 can bind to metal ions such as iron, which has been shown to significantly decrease its candidacidal ability.[9][10]

Q3: How does the complexation of this compound with salivary amylase affect its function?

A3: Studies have demonstrated that when this compound forms a complex with salivary amylase, its antifungal activity against C. albicans is significantly reduced.[5][6][7] The exact mechanism is not fully elucidated, but it is hypothesized that the binding of the larger amylase protein to Hst 5 sterically hinders the interaction of Hst 5 with its target on the fungal cell surface.

Q4: Have the binding affinity (K_d) and IC50 for the this compound-amylase interaction been determined?

A4: To date, specific quantitative data for the binding affinity (K_d) and the half-maximal inhibitory concentration (IC50) of amylase on this compound's antifungal activity have not been extensively reported in the literature. While studies confirm the inhibitory effect of this complexation, they primarily present this as a qualitative or semi-quantitative reduction in fungal killing at various concentrations.[5][6][7]

Troubleshooting Guides

This section provides guidance on common issues encountered during key experimental procedures involving this compound.

Issue 1: Inconsistent or Low Antifungal Activity of this compound in C. albicans Killing Assays
Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh this compound solutions for each experiment. - If working with saliva samples, consider adding protease inhibitors. Note that some inhibitors may affect C. albicans viability, so appropriate controls are necessary. - Minimize the duration of incubation in environments containing proteases.
Incorrect Buffer Conditions - Use a low ionic strength buffer, such as 10 mM sodium phosphate (B84403) buffer (pH 7.4), for the assay. High salt concentrations can inhibit Hst 5 activity.[8] - Ensure the pH of the buffer is stable throughout the experiment, as pH changes can affect the charge of Hst 5 and its interaction with the fungal cell.[2]
Presence of Inhibitory Proteins - If using a protein mixture (e.g., saliva), be aware that proteins like amylase can complex with and inhibit Hst 5.[5][6][7] - To confirm Hst 5-specific activity, consider purifying Hst 5 from the mixture or using a synthetic version.
Interaction with Metal Ions - If your experimental system contains metal ions, particularly iron, be aware that they can bind to Hst 5 and reduce its activity.[9][10] - Use buffers and reagents with minimal metal contamination.
C. albicans Growth Phase - Use C. albicans cells from the mid-logarithmic growth phase for consistent results, as their susceptibility to Hst 5 may vary with the growth stage.
Issue 2: Poor Yield or Non-specific Binding in Co-Immunoprecipitation (Co-IP) of this compound and its Binding Partners
Potential Cause Troubleshooting Steps
Inefficient Antibody Binding - Ensure the antibody is specific to this compound and has a high affinity. - Optimize the antibody concentration; too little will result in low yield, while too much can increase non-specific binding. - Choose the appropriate bead type (e.g., Protein A or Protein G) based on the antibody's isotype and origin.
Weak or Transient Protein-Protein Interaction - Perform the Co-IP under conditions that stabilize the interaction. This may include using buffers with physiological salt concentrations and pH. - Consider using a cross-linking agent to stabilize the complex before cell lysis, but be aware that this can create artificial interactions and may require optimization.
High Background/Non-specific Binding - Pre-clear the cell lysate with beads before adding the specific antibody to reduce non-specific binding. - Increase the number and stringency of washes after immunoprecipitation. You can optimize the wash buffer by slightly increasing the detergent or salt concentration. - Include a negative control using a non-specific IgG antibody to assess the level of non-specific binding.
Disruption of the Protein Complex - Use a mild lysis buffer to maintain the integrity of the protein complex. Buffers with high concentrations of harsh detergents can disrupt protein-protein interactions. - Perform all steps at 4°C to minimize protease activity and maintain protein stability.

Experimental Protocols

Protocol 1: Candida albicans Killing Assay

This protocol is a standard method to assess the antifungal activity of this compound.

  • C. albicans Culture Preparation:

    • Inoculate C. albicans in a suitable liquid medium (e.g., YPD broth) and grow overnight at 30°C with shaking.

    • The following day, dilute the overnight culture into fresh medium and grow for another 3-4 hours to reach the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4), and resuspend in the same buffer to a final concentration of approximately 1 x 10^6 cells/mL.

  • Incubation with this compound:

    • In a microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound (and/or the Hst 5-amylase complex).

    • Include a control with no this compound.

    • Incubate the mixture for 60-90 minutes at 37°C with gentle shaking.

  • Determination of Cell Viability:

    • After incubation, serially dilute the cell suspensions in the phosphate buffer.

    • Plate a known volume of the appropriate dilutions onto agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 37°C for 24-48 hours until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate.

    • Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU_treated / CFU_control)] * 100

Protocol 2: Co-Immunoprecipitation (Co-IP) of this compound and Salivary Amylase

This protocol outlines the steps to identify the interaction between this compound and other salivary proteins like amylase.[5][6][7]

  • Preparation of Saliva Sample:

    • Collect whole saliva and clarify it by centrifugation to remove cells and debris.

    • Determine the total protein concentration of the saliva supernatant.

  • Antibody-Bead Conjugation:

    • Resuspend Protein A/G magnetic beads in a binding buffer.

    • Add a specific anti-Histatin 5 antibody and incubate to allow the antibody to bind to the beads.

    • Wash the beads to remove any unbound antibody.

  • Immunoprecipitation:

    • Incubate the antibody-conjugated beads with the clarified saliva sample for several hours to overnight at 4°C with gentle rotation. This allows the antibody to capture this compound and any interacting proteins.

    • Include a negative control with a non-specific IgG antibody.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with a wash buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-amylase antibody to confirm the presence of amylase in the complex. Alternatively, the eluted proteins can be identified using mass spectrometry.

Visualizations

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Cell Hst5 This compound Ssa1_2 Ssa1/2 Receptor Hst5->Ssa1_2 Binds Amylase Amylase Hst5_Amylase Hst5-Amylase Complex Hst5_Amylase->Ssa1_2 Binding Inhibited Transporter Polyamine Transporter Ssa1_2->Transporter Mediates uptake Cytoplasm Cytoplasm Transporter->Cytoplasm Internalization Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Targets ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Inhibits respiration ATP_efflux ATP Efflux Mitochondrion->ATP_efflux Induces Cell_Death Fungal Cell Death ROS->Cell_Death ATP_efflux->Cell_Death Hst5Amylase Hst5Amylase Hst5Amylase->Hst5_Amylase

Caption: Mechanism of this compound antifungal activity and its inhibition by amylase.

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_killing_assay C. albicans Killing Assay Saliva Clarified Saliva Incubate_IP Immunoprecipitation (4°C, overnight) Saliva->Incubate_IP Antibody_Beads Anti-Hst5 Antibody + Beads Antibody_Beads->Incubate_IP Wash Wash Beads Incubate_IP->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot / Mass Spec Elute->Analysis Hst5_Complex Hst5 or Hst5-Amylase Complex Analysis->Hst5_Complex Confirms Interaction Candida Mid-log Phase C. albicans Incubate_Killing Incubate (37°C, 60-90 min) Candida->Incubate_Killing Hst5_Complex->Incubate_Killing Plate Serial Dilution & Plating Incubate_Killing->Plate Count_CFU Incubate & Count CFUs Plate->Count_CFU Calculate Calculate % Killing Count_CFU->Calculate

Caption: Workflow for studying Hst 5-protein interactions and functional consequences.

Troubleshooting_Logic Start Low Hst 5 Activity Observed Check_Degradation Is Hst 5 degraded? (Check with SDS-PAGE) Start->Check_Degradation Use_Inhibitors Use Protease Inhibitors Check_Degradation->Use_Inhibitors Yes Check_Buffer Is buffer high ionic strength? Check_Degradation->Check_Buffer No End Activity Restored Use_Inhibitors->End Use_Low_Ionic_Strength Use low ionic strength buffer (e.g., 10 mM Phosphate) Check_Buffer->Use_Low_Ionic_Strength Yes Check_Complexation Is Hst 5 in a protein mixture? Check_Buffer->Check_Complexation No Use_Low_Ionic_Strength->End Purify_Hst5 Purify Hst 5 or use synthetic peptide Check_Complexation->Purify_Hst5 Yes Check_Metals Are interfering metal ions present? Check_Complexation->Check_Metals No Purify_Hst5->End Use_Chelators Use metal-free buffers or chelators Check_Metals->Use_Chelators Yes Check_Metals->End No Use_Chelators->End

Caption: Troubleshooting logic for reduced this compound antifungal activity.

References

Validation & Comparative

A Comparative Analysis of Histatin 5 and Its Synthetic Derivatives: Unveiling Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the naturally occurring human salivary peptide, Histatin 5, and its rationally designed synthetic derivatives. Through a detailed examination of experimental data, this document highlights the advancements in peptide engineering aimed at augmenting the therapeutic potential of this promising antifungal agent.

This compound (Hst 5), a 24-amino acid cationic peptide found in human saliva, plays a crucial role in the innate immune defense against fungal pathogens, most notably Candida albicans. Its inherent antifungal activity has spurred significant interest in its development as a novel therapeutic. However, challenges such as susceptibility to proteolytic degradation have driven the creation of synthetic derivatives with improved stability and enhanced candidacidal effects. This guide delves into a comparative analysis of these next-generation peptides, presenting quantitative data on their antifungal efficacy and detailing the experimental methodologies used for their evaluation.

Quantitative Comparison of Antifungal Activity

The antifungal potency of this compound and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable organisms. The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of the antifungal activity of this compound and its key synthetic derivatives against pathogenic Candida species.

Peptide/DerivativeFungal SpeciesMIC (μg/mL)MFC (μg/mL)Reference(s)
This compound (Hst 5) Candida albicans8 - 16-[1][2]
Candida glabrata>50-[3][4]
Candida krusei--[5][6]
Cryptococcus neoformans--[5][6]
P113 Candida albicans2 - 4-[7][8]
Candida albicans (Fluconazole-resistant)--[9]
Candida glabrata--[2]
Candida parapsilosis--[2]
Candida tropicalis--[2]
K11R-K17R Hst 5 Candida albicansEnhanced activity compared to Hst 5-[10][11][12]
Hst 54–15-Spermidine Candida albicansSignificantly more effective than Hst 5-[3][4][13]
Candida glabrataSignificantly more effective than Hst 5-[3][4][13]
di-PH2 (Hst 5-Halocidin Hybrid) Candida spp.1 - 2-[7][8]
di-WP2 (Hst 5-Halocidin Hybrid) Candida spp.2 - 4-[7][8]
HHP1 (Hst 5-Halocidin Hybrid) Candida spp.2 - 4-[7][8]

Note: "-" indicates data not available in the cited sources. The activity of some derivatives is described qualitatively as "enhanced" or "more effective" in the literature, without providing specific MIC/MFC values.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antimicrobial peptides.[14][15][16][17]

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in a sterile broth medium and the concentration is adjusted to a standard density (typically 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Peptide Preparation and Serial Dilution: The peptide is dissolved in an appropriate solvent and serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate also includes a positive control (fungus without peptide) and a negative control (broth only). The plate is then incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[15][16]

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay is performed to determine whether a peptide is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.

  • Plating and Incubation: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the peptide that results in no colony growth or a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[18]

Radial Diffusion Assay

This assay provides a measure of the antimicrobial activity of a peptide by observing the zone of growth inhibition in an agar gel.[19]

  • Preparation of Agar Plates: A molten agar medium is seeded with a standardized concentration of the fungal inoculum and poured into petri dishes.

  • Application of Peptide: Once the agar has solidified, small wells are punched into the agar, and a known concentration of the peptide solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The antifungal activity is quantified by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their antifungal effects through a multi-step process that involves binding to the fungal cell surface, internalization, and interaction with intracellular targets.[5][20][21][22] The following diagrams illustrate the key signaling pathways and experimental workflows.

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cellwall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hst5 This compound / Derivative Ssa1/2 Ssa1/2 Proteins Hst5->Ssa1/2 Binding Glucans β-Glucans Hst5->Glucans Binding Transporters Polyamine Transporters (Dur3, Dur31) Hst5->Transporters Internalization Ssa1/2->Transporters Glucans->Transporters Mitochondria Mitochondria Transporters->Mitochondria Intracellular Targeting ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS IonEfflux K+ Efflux & ATP Release Mitochondria->IonEfflux OsmoticStress Osmotic Stress & Volume Dysregulation ROS->OsmoticStress IonEfflux->OsmoticStress CellDeath Fungal Cell Death OsmoticStress->CellDeath

Caption: Mechanism of action of this compound and its derivatives.

Antifungal_Assay_Workflow Start Start: Prepare Fungal Inoculum and Peptide Dilutions Incubation Incubate Fungal Suspension with Peptide Dilutions (24-48 hours) Start->Incubation MIC_Reading Read MIC: Lowest concentration with no visible growth Incubation->MIC_Reading MFC_Plating Plate aliquots from clear wells onto agar plates MIC_Reading->MFC_Plating For fungicidal determination End End: Determine MIC & MFC MIC_Reading->End MFC_Incubation Incubate agar plates (24-48 hours) MFC_Plating->MFC_Incubation MFC_Reading Read MFC: Lowest concentration with no colony growth MFC_Incubation->MFC_Reading MFC_Reading->End

Caption: General workflow for MIC and MFC determination.

Conclusion

The development of synthetic derivatives of this compound represents a significant advancement in the quest for novel antifungal therapeutics. By modifying the peptide's structure, researchers have successfully created analogues with enhanced stability and superior candidacidal activity compared to the parent molecule. Derivatives such as P113, the K11R-K17R variant, and this compound-conjugates have demonstrated promising results, including efficacy against drug-resistant fungal strains and improved performance in biofilm models.[3][4][9][11] The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration and optimization of this compound-based peptides as a potent new class of antifungal agents.

References

Histatin 5: A Comparative Analysis of its Efficacy Against Oral Candidiasis In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the potent antifungal peptide Histatin 5, detailing its performance in laboratory settings versus live models in the fight against oral candidiasis. This guide synthesizes key experimental data, outlines methodologies, and visualizes the mechanisms of action for researchers and drug development professionals.

This compound (Hst-5), a naturally occurring histidine-rich cationic peptide found in human saliva, has emerged as a promising therapeutic agent against oral candidiasis, primarily caused by the opportunistic yeast Candida albicans.[1][2] Its potent antifungal activity, coupled with a low propensity for inducing resistance, makes it an attractive alternative to conventional antifungal drugs, which are increasingly challenged by resistance.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and protocols.

Quantitative Efficacy: A Tale of Two Environments

The effectiveness of this compound has been demonstrated in both controlled laboratory settings (in vitro) and in living organisms (in vivo). While in vitro studies provide a foundational understanding of its direct antifungal activity, in vivo models offer crucial insights into its therapeutic potential in a complex biological system.

ParameterIn Vitro FindingsIn Vivo Findings (Murine Model)Reference
Concentration for Efficacy A concentration-dependent killing effect is observed. 5 µg/ml of purified Hst-5 can result in 90% killing of C. albicans. The median lethal dose (LD50) has been determined to be between 15 µM and 20 µM.A hydrogel formulation with Hst-5 applied topically three times daily was effective in protecting against the development of oral candidiasis. In some instances, it cleared existing lesions.[1][3][4]
Fungal Burden Reduction Not directly applicable. Efficacy is measured by percentage of killing or inhibition of growth.In a mouse model of oral candidiasis, a high level of C. albicans was recovered from untreated mice, whereas in the Hst-5 treated group, no C. albicans was recovered from 19 of 41 mice, with low-level recovery from 11 of 41 mice.[1]
Effect on Host Tissue Studies using reconstructed human oral epithelium show that Hst-5 can reduce the adhesion and growth of C. albicans without causing significant cytotoxicity to the epithelial cells.Histopathological analysis of tongue tissue from treated mice confirmed the clearance of lesions and a reduction in associated tissue inflammation. Hst-5 also exhibits anti-inflammatory and wound-healing properties.[1][5]

Mechanism of Action: An Intracellular Assault

Unlike many conventional antifungal agents that target the cell membrane, this compound exerts its candidacidal effect through a multi-step intracellular process. It does not cause pore formation or membrane lysis.[6][7]

The proposed mechanism involves:

  • Binding and Entry: Hst-5 initially binds to C. albicans cell wall proteins (Ssa1/2) and is then actively transported into the fungal cell via polyamine transporters in an energy-dependent manner.[6][7]

  • Intracellular Targeting: Once inside, Hst-5 targets mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1][7]

  • Induction of Osmotic Stress: The ultimate cause of cell death is believed to be volume dysregulation and ion imbalance triggered by osmotic stress.[6][7] This is supported by the observation that Hst-5 treatment leads to the phosphorylation of the Hog1 stress-activated MAPK.[2][6]

  • ATP Efflux: Hst-5 also induces a non-lytic release of intracellular ATP, which may act as a signal for cytotoxicity by binding to membrane purinergic receptors.[2][6][8]

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Cell Hst5_ext This compound CellWall Cell Wall (Ssa1/2 binding) Hst5_ext->CellWall Binds Transporter Polyamine Transporter CellWall->Transporter Translocation Hst5_int Internalized this compound Transporter->Hst5_int Internalization Mitochondrion Mitochondrion Hst5_int->Mitochondrion Hog1 Hog1 MAPK Activation Hst5_int->Hog1 ATP_efflux ATP Efflux Hst5_int->ATP_efflux ROS ROS Production Mitochondrion->ROS CellDeath Cell Death (Osmotic Stress) ROS->CellDeath Hog1->CellDeath ATP_efflux->CellDeath

Mechanism of this compound action against C. albicans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Killing Assay

This assay quantifies the direct candidacidal activity of this compound.

  • Candida albicans Culture: C. albicans strains are grown in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 37°C. The cells are then harvested, washed with a buffer (e.g., PBS), and resuspended to a specific concentration (e.g., 1 x 10^6 cells/mL).

  • Incubation with this compound: The fungal suspension is incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C. A control group with buffer only is included.

  • Quantification of Viable Cells: After incubation, the mixture is serially diluted and plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

  • Colony Forming Unit (CFU) Counting: The plates are incubated for 24-48 hours, and the resulting colonies are counted. The percentage of killing is calculated by comparing the CFU counts of the this compound-treated groups to the control group.[1]

in_vitro_workflow Start Start: C. albicans Culture Prepare Prepare Cell Suspension Start->Prepare Incubate Incubate with this compound Prepare->Incubate Dilute Serial Dilution and Plating Incubate->Dilute Count Incubate and Count CFUs Dilute->Count Analyze Calculate Percent Killing Count->Analyze

Workflow for in vitro killing assay.
In Vivo Murine Model of Oral Candidiasis

This model assesses the therapeutic efficacy of this compound in a living organism.

  • Immunosuppression (Optional but common): Mice (e.g., C57BL/6) are often immunosuppressed to facilitate a robust and reproducible infection. This can be achieved through the administration of agents like cortisone (B1669442) acetate.

  • Infection: A cotton swab saturated with a high concentration of C. albicans is placed sublingually for a set duration (e.g., 75 minutes).

  • Treatment: One day post-infection, a hydrogel formulation containing this compound is applied topically to the oral cavity of the mice. Treatment is typically administered daily for several days. A control group receives the hydrogel vehicle without this compound.[1][9]

  • Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and their tongues are excised. The tongues are homogenized, and the homogenate is plated to determine the number of viable C. albicans (CFU/gram of tissue).[1]

  • Histopathological Analysis: Tongue tissues may also be fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and assess tissue inflammation.[1]

in_vivo_workflow Immunosuppression Immunosuppression of Mice Infection Oral Infection with C. albicans Immunosuppression->Infection Treatment Topical Application of Hst-5 Hydrogel Infection->Treatment Euthanasia Euthanasia and Tongue Excision Treatment->Euthanasia Analysis Fungal Burden (CFU) and Histopathology Euthanasia->Analysis

References

Validating Histatin 5 as a Therapeutic Agent for Fluconazole-Resistant Candida auris: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Histatin 5's performance with alternative antifungal agents against the multidrug-resistant pathogen, Candida auris.

The emergence of fluconazole-resistant Candida auris poses a significant global health threat, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of this compound, a naturally occurring human salivary peptide, against established antifungal drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Performance Comparison: Planktonic and Biofilm Susceptibility

The following tables summarize the in vitro efficacy of this compound and current frontline antifungal agents against fluconazole-resistant Candida auris. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Susceptibility of Planktonic Fluconazole-Resistant Candida auris
Antifungal AgentClassMIC Range (µg/mL) against Fluconazole-Resistant C. aurisKilling PercentageCitation(s)
This compound Antimicrobial PeptideNot typically measured by MIC; activity assessed by killing assays55-90% killing at 7.5 µM (approximately 25 µg/mL)[1][2][3]
Anidulafungin Echinocandin0.5 - ≥4Not specified[4][5][6][7]
Caspofungin EchinocandinMICs can be inconsistent due to paradoxical growthNot specified[8][9]
Micafungin Echinocandin0.125 - ≥4Potent fungicidal effect at MICs <4 µg/mL[9][10][11]
Amphotericin B Polyene0.25 - ≥2 (Resistance breakpoint ≥2 µg/mL)Not specified[10][12][13][14]

Note: Fluconazole resistance in C. auris is defined by a Minimum Inhibitory Concentration (MIC) of ≥32 µg/mL.[15]

Table 2: Efficacy Against Candida auris Biofilms

Biofilms are a major concern in clinical settings as they exhibit increased resistance to antifungal treatments.

Antifungal AgentBiofilm Inhibition/DisruptionCitation(s)
This compound Inhibited C. auris biofilm formation and reduced metabolic activity of mature biofilms by up to 76% and 66% respectively at 25 µg/mL.[16][17]
Echinocandins Generally considered first-line therapy, but some isolates show reduced susceptibility. Caspofungin has been reported as ineffective against some C. auris biofilms.[9][18][19]
Amphotericin B Variable efficacy; some isolates exhibit resistance.[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are protocols for key experiments cited in this guide.

Protocol 1: Antifungal Susceptibility Testing of Planktonic C. auris

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M27-S4 guidelines for yeast broth microdilution.[20][21][22][23]

  • Inoculum Preparation: C. auris isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared C. auris suspension.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Protocol 2: C. auris Biofilm Formation and Disruption Assay

This protocol outlines a common method for assessing the anti-biofilm activity of a compound.[24][25][26]

  • Biofilm Formation: C. auris cells are suspended in RPMI 1640 medium and added to the wells of a 96-well flat-bottom plate. The plate is incubated for 24 hours at 37°C to allow for biofilm formation.

  • Biofilm Washing: After incubation, the supernatant is removed, and the biofilms are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment: The antifungal agent, diluted in fresh RPMI 1640 medium, is added to the wells containing the pre-formed biofilms. The plate is then incubated for another 24 hours.

  • Viability Assessment (XTT Assay): The viability of the biofilm is quantified using the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The metabolic activity of the cells reduces XTT to a formazan (B1609692) product, which can be measured colorimetrically. The reduction in color intensity in treated wells compared to untreated controls indicates the efficacy of the antifungal agent in disrupting the biofilm.

Visualizing Mechanisms and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key biological processes and experimental workflows.

Histatin5_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound C. auris Cell Wall C. auris Cell Wall This compound->C. auris Cell Wall Binding Translocation Translocation C. auris Cell Wall->Translocation Energy-dependent uptake Mitochondrial Dysfunction Mitochondrial Dysfunction Translocation->Mitochondrial Dysfunction Ion Efflux Ion Efflux Translocation->Ion Efflux ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Cell Death Cell Death ROS Production->Cell Death Osmotic Stress Osmotic Stress Ion Efflux->Osmotic Stress Osmotic Stress->Cell Death

Mechanism of Action of this compound against Candida auris.

Antifungal_Resistance_Pathways cluster_azoles Azole Resistance cluster_echinocandins Echinocandin Resistance cluster_polyenes Polyene Resistance ERG11 mutations ERG11 mutations Efflux pump overexpression (CDR1, MDR1) Efflux pump overexpression (CDR1, MDR1) Azole drug efflux Azole drug efflux Efflux pump overexpression (CDR1, MDR1)->Azole drug efflux UPC2 activation UPC2 activation UPC2 activation->ERG11 mutations Upregulates FKS1 mutations FKS1 mutations Altered ß-1,3-glucan synthase Altered ß-1,3-glucan synthase FKS1 mutations->Altered ß-1,3-glucan synthase Hsp90/Calcineurin pathway Hsp90/Calcineurin pathway Hsp90/Calcineurin pathway->FKS1 mutations Stabilizes mutant Fks1p ERG gene mutations (ERG2, ERG6) ERG gene mutations (ERG2, ERG6) Altered ergosterol (B1671047) biosynthesis Altered ergosterol biosynthesis ERG gene mutations (ERG2, ERG6)->Altered ergosterol biosynthesis

Key Signaling Pathways in C. auris Antifungal Resistance.[8]

Experimental_Workflow Start Start Isolate C. auris Isolate C. auris Start->Isolate C. auris Prepare Inoculum Prepare Inoculum Isolate C. auris->Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Serial Drug Dilution Serial Drug Dilution Serial Drug Dilution->Inoculate Microtiter Plate Incubate 24h Incubate 24h Inoculate Microtiter Plate->Incubate 24h Read MIC Read MIC Incubate 24h->Read MIC Data Analysis Data Analysis Read MIC->Data Analysis End End Data Analysis->End

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

The data presented in this guide suggest that this compound is a promising therapeutic candidate against fluconazole-resistant Candida auris. Its distinct mechanism of action, targeting intracellular components and inducing osmotic stress, circumvents the common resistance pathways developed against azoles.[1][3] Furthermore, its efficacy against biofilms, a significant challenge in treating C. auris infections, warrants further investigation. While echinocandins remain the first-line treatment, the emergence of resistance underscores the need for alternative therapies like this compound.[9][19] The provided experimental protocols offer a standardized framework for researchers to validate and compare the efficacy of novel antifungal agents against this formidable pathogen.

References

Histatin 5: A Salivary Peptide's Potent Bactericidal Activity Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the bactericidal spectrum and mechanisms of action of Histatin 5, a naturally occurring human salivary peptide, against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, supported by experimental data and methodologies.

This compound (Hst 5), a 24-amino acid histidine-rich peptide found in human saliva, is emerging as a promising candidate in the search for novel antimicrobial agents. Primarily known for its potent antifungal activity against Candida albicans, recent studies have unveiled its significant bactericidal effects against five of the six ESKAPE pathogens, a group of multidrug-resistant bacteria that are a leading cause of hospital-acquired infections.[1][2][3] This guide synthesizes the current understanding of this compound's effectiveness against these formidable pathogens, detailing its bactericidal spectrum, mechanisms of action, and the experimental protocols used to elucidate these properties.

Quantitative Bactericidal Spectrum of this compound

The bactericidal activity of this compound against ESKAPE pathogens varies, with distinct mechanisms of killing observed for different species. The following table summarizes the available quantitative data on the efficacy of this compound. It is important to note that standard minimum inhibitory concentration (MIC) values could not be determined for E. faecium and S. aureus using conventional broth microdilution methods due to the inactivation of this compound by media components.[3]

PathogenPercent Killing (30 µM Hst 5)MIC (µM)Primary Mechanism of Action
Enterococcus faecium 20-60% (in 10 mM NaPB)[1][2][3]Not DeterminedEnergy-dependent internalization[1][3]
Staphylococcus aureus 60-70% (in 10 & 100 mM NaPB)[1][2][3]Not DeterminedNon-lytic and energy-independent[1][3]
Klebsiella pneumoniae No activity against planktonic cells; 20% killing of biofilm cells[1][3]Not ApplicableLack of sustained binding to planktonic cells[3]
Acinetobacter baumannii 85-90% (in 10 & 100 mM NaPB)[1][2][3]38Membrane disruption[1][3]
Pseudomonas aeruginosa >99% (in 10 mM NaPB)[1][2][3]47Membrane disruption[1][3]
Enterobacter cloacae 60-80% (in 10 mM NaPB)[1][2][3]90Energy-dependent internalization[1][3]

Mechanisms of Action: A Dichotomous Approach

This compound employs at least two distinct strategies to kill ESKAPE pathogens, highlighting its versatility as an antimicrobial peptide.

1. Rapid Membrane Disruption: Against Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii, this compound acts swiftly by disrupting the bacterial membrane.[1][3] This lytic mechanism is energy-independent and leads to rapid cell death.

2. Energy-Dependent Internalization: For Enterococcus faecium and Enterobacter cloacae, the killing process is more intricate, requiring the peptide to be internalized by the bacterial cell in an energy-dependent manner.[1][3] Once inside, it is presumed to interact with intracellular targets, leading to cell death. The precise intracellular targets in these bacteria are yet to be fully elucidated.[4]

A Unique Case: Staphylococcus aureus : The mechanism of killing for the Gram-positive bacterium Staphylococcus aureus is distinct from the others. It is a non-lytic and energy-independent process, suggesting a different mode of action that does not rely on membrane disruption or active uptake.[1][3]

The Resistant Outlier: Klebsiella pneumoniae : In its free-floating, planktonic form, Klebsiella pneumoniae is resistant to this compound. This resistance is attributed to the peptide's inability to maintain a stable binding to the bacterial surface.[3] Interestingly, this compound does exhibit some activity against K. pneumoniae within a biofilm structure.[1][3]

A spermidine-conjugated derivative of this compound, Hst5-Spd, has been shown to have improved killing activity against E. faecium, E. cloacae, and A. baumannii.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the bactericidal spectrum and mechanisms of action of this compound.

Bactericidal Assay (Time-Kill Assay)

This assay is used to determine the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Bacterial Culture Preparation: Grow bacterial strains to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth for E. faecium and S. aureus; Luria-Bertani broth for others) at 37°C.

  • Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them twice with 10 mM sodium phosphate (B84403) buffer (NaPB), pH 7.4.

  • Incubation with this compound: Resuspend the washed cells in 10 mM NaPB to a final concentration of approximately 1-2 x 10^6 colony-forming units (CFU)/mL. Add this compound to the desired final concentration (e.g., 30 µM).

  • Time-Point Sampling: Incubate the mixture at 37°C. At specific time points (e.g., 1, 60, and 300 minutes), withdraw aliquots of the suspension.

  • Viable Cell Counting: Serially dilute the aliquots in NaPB and plate them on appropriate agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL.

  • Data Analysis: Calculate the percentage of killing by comparing the CFU/mL of the this compound-treated samples to the CFU/mL of an untreated control at each time point.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and dilute it in a suitable broth (e.g., 10% Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in the same broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Visualizing the Science

To better illustrate the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Bactericidal Spectrum Analysis cluster_prep Bacterial Preparation cluster_assay Bactericidal Assay cluster_mic MIC Assay Culture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Incubate Incubate with This compound Resuspend->Incubate Sample Sample at Time Points Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plate Incubate Plates Plate->Incubate_Plate Count Count Colonies (CFU) Incubate_Plate->Count Analysis Analysis Count->Analysis Calculate % Killing Prepare_Inoculum Prepare Inoculum Inoculate_Plate Inoculate Microplate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Read_MIC->Analysis Determine MIC Value G Proposed Mechanisms of Action of this compound Against ESKAPE Pathogens cluster_gram_neg Gram-Negative (P. aeruginosa, A. baumannii) cluster_gram_pos_internal Gram-Positive / Gram-Negative (E. faecium, E. cloacae) cluster_sa Gram-Positive (S. aureus) Hst5 This compound Membrane_Binding_GN Binding to Outer Membrane Hst5->Membrane_Binding_GN Membrane_Binding_GP Binding to Cell Surface Hst5->Membrane_Binding_GP Binding_SA Binding to Cell Surface Hst5->Binding_SA Membrane_Disruption Membrane Disruption Membrane_Binding_GN->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Internalization Energy-Dependent Internalization Membrane_Binding_GP->Internalization Intracellular_Targets Interaction with Intracellular Targets Internalization->Intracellular_Targets Cell_Death_Internal Cell Death Intracellular_Targets->Cell_Death_Internal Non_Lytic_Mechanism Non-Lytic, Energy- Independent Mechanism Binding_SA->Non_Lytic_Mechanism Cell_Death_SA Cell Death Non_Lytic_Mechanism->Cell_Death_SA

References

A Comparative Analysis of the Efficacy of Histatin 5 and Other Natural Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of histatin 5 with two other prominent natural antimicrobial peptides: lactoferrin and human neutrophil defensin (B1577277) 1 (HNP-1). The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in making informed decisions.

Quantitative Antimicrobial Efficacy

The antimicrobial activities of this compound, lactoferrin, and human neutrophil defensin 1 (HNP-1) have been evaluated against a range of pathogens. The following tables summarize their minimum inhibitory concentrations (MICs), which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Antifungal Activity against Candida albicans

Antimicrobial PeptideMIC (µg/mL)Relevant Findings
This compound 10 - 20Potent activity against various Candida species. Its action is non-lytic and involves intracellular targets.[1][2][3]
Lactoferrin 8 - 100+Broadly active against yeast. Its efficacy is influenced by iron saturation.[4][5][6][7]
Human Neutrophil Defensin 1 (HNP-1) 7.8 - 62.5Exhibits a similar mechanism of action against C. albicans as this compound, involving non-lytic ATP efflux.[8][9]

Table 2: Antibacterial Activity against Various Pathogens

Antimicrobial PeptideTarget PathogenMIC (µg/mL)Relevant Findings
This compound (Dhvar-5, a synthetic analogue) Staphylococcus aureus (MRSA)Starting at 6Effective against methicillin-resistant S. aureus.[10]
Lactoferrin (hLF1-11, a peptide derivative) Staphylococcus aureus (MRSA)Starting at 6Demonstrates dose-dependent killing of various bacterial strains.[10]
Human Neutrophil Defensin 1 (HNP-1) Staphylococcus aureusNot specified in direct comparisonPotent against Gram-positive bacteria.[11]
This compound Streptococcus mutans>50Shows limited activity against several oral streptococci under conditions mimicking saliva.
Lactoferrin (hLF1-11) Streptococcus mutansPotent bactericidal activityActs via an intracellular mechanism that may involve DNA binding.[12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound, lactoferrin, and HNP-1 are distinct, targeting different cellular processes and structures.

This compound

This compound's primary mechanism, particularly against Candida albicans, is non-lytic and involves a multi-step process. It begins with binding to the fungal cell wall, followed by translocation into the cytoplasm in an energy-dependent manner.[1][2][13] Once inside, it targets intracellular components, leading to the efflux of ATP and potassium ions, which causes a fatal ionic imbalance and volume dysregulation.[3][13]

Signaling Pathway of this compound against Candida albicans

Histatin5_Pathway cluster_cytoplasm Cytoplasm Hst5 This compound CellWall C. albicans Cell Wall Hst5->CellWall Binding Ssa1_2 Ssa1/2 Proteins Hst5->Ssa1_2 Binds to Translocation Energy-Dependent Translocation Ssa1_2->Translocation IntracellularTargets Intracellular Targets Translocation->IntracellularTargets Cytoplasm Cytoplasm ATPEfflux ATP Efflux IntracellularTargets->ATPEfflux K_Efflux K+ Efflux IntracellularTargets->K_Efflux IonicImbalance Ionic Imbalance & Volume Dysregulation ATPEfflux->IonicImbalance K_Efflux->IonicImbalance CellDeath Fungal Cell Death IonicImbalance->CellDeath

This compound antifungal mechanism.
Lactoferrin

Lactoferrin employs a dual-action mechanism. Firstly, it sequesters iron, an essential nutrient for microbial growth, thereby creating a bacteriostatic or fungistatic environment.[4][7] Secondly, it can directly interact with the microbial cell surface, leading to membrane disruption and cell lysis.[5][7][14] This direct interaction is often mediated by lactoferricin, a peptide derived from lactoferrin.

Mechanism of Action of Lactoferrin

Lactoferrin_Pathway Lactoferrin Lactoferrin IronSequestration Iron Sequestration Lactoferrin->IronSequestration DirectInteraction Direct Interaction with Microbial Membrane Lactoferrin->DirectInteraction Microbe Microbe IronSequestration->Microbe NutrientDeprivation Nutrient Deprivation Microbe->NutrientDeprivation Deprives GrowthInhibition Inhibition of Growth NutrientDeprivation->GrowthInhibition MembraneDisruption Membrane Disruption DirectInteraction->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis

Lactoferrin's dual antimicrobial mechanism.
Human Neutrophil Defensin 1 (HNP-1)

Against C. albicans, HNP-1's mechanism is remarkably similar to that of this compound, involving a non-lytic release of cellular ATP.[8][9] This suggests that both peptides may interact with shared components on the yeast cell surface.[8][9] In addition to its direct antimicrobial effects, HNP-1 can also modulate the host immune response by activating signaling pathways such as NF-κB and IRF1 in immune cells.[15]

Signaling Pathway of Human Neutrophil Defensin 1

HNP1_Pathway HNP1 HNP-1 Candida Candida albicans HNP1->Candida Interacts with ImmuneCell Immune Cell (e.g., Macrophage) HNP1->ImmuneCell Activates ATPEfflux Non-lytic ATP Efflux Candida->ATPEfflux NFkB NF-κB Pathway ImmuneCell->NFkB IRF1 IRF1 Pathway ImmuneCell->IRF1 FungalDeath Fungal Cell Death ATPEfflux->FungalDeath ImmuneModulation Immune Modulation NFkB->ImmuneModulation IRF1->ImmuneModulation

HNP-1's dual role in antimicrobial activity and immune modulation.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.[16][17][18][19][20]

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PreparePeptide Prepare serial dilutions of antimicrobial peptide Start->PreparePeptide PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum Inoculate Inoculate microtiter plate wells with peptide dilutions and inoculum PreparePeptide->Inoculate PrepareInoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Visually inspect for turbidity or measure optical density Incubate->Observe DetermineMIC Determine MIC as the lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Workflow for the MIC assay.

Protocol:

  • Peptide Preparation: A two-fold serial dilution of the antimicrobial peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The target microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

ATP Efflux Assay

This assay measures the release of intracellular ATP from microbial cells upon treatment with an antimicrobial peptide, indicating membrane disruption or altered cellular processes.[21]

Protocol:

  • Cell Preparation: Microbial cells are grown to the mid-log phase, harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: The cell suspension is incubated with various concentrations of the antimicrobial peptide for a defined period (e.g., 30-60 minutes).

  • Sample Collection: After incubation, the cell suspension is centrifuged to pellet the cells. The supernatant, containing the released ATP, is collected.

  • ATP Measurement: The amount of ATP in the supernatant is quantified using a luciferin-luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.

  • Data Analysis: The results are typically expressed as the percentage of total intracellular ATP released, which is determined by lysing an untreated cell sample to measure the maximum possible ATP release.

Hemolysis Assay

This assay assesses the cytotoxicity of antimicrobial peptides by measuring their ability to lyse red blood cells.[22][23][24][25]

Protocol:

  • Red Blood Cell (RBC) Preparation: Freshly obtained red blood cells (typically from human or sheep) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended to a specific concentration (e.g., 2-4% v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide in a microtiter plate for a set time (e.g., 1 hour) at 37°C.

  • Controls: Positive (100% hemolysis, e.g., using Triton X-100) and negative (0% hemolysis, e.g., buffer alone) controls are included.

  • Centrifugation: After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed RBCs, is transferred to a new plate. The absorbance of the supernatant is measured at a specific wavelength (e.g., 414 or 540 nm) using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Conclusion

This compound, lactoferrin, and human neutrophil defensin 1 are all potent natural antimicrobial peptides with distinct mechanisms of action. This compound and HNP-1 show particular promise against fungal pathogens like Candida albicans through a shared, non-lytic mechanism. Lactoferrin exhibits broad-spectrum activity through both iron sequestration and direct membrane disruption. The choice of peptide for a specific therapeutic application will depend on the target pathogen, the desired mechanism of action, and considerations of potential cytotoxicity. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development in this promising field.

References

Histatin 5: A Comparative Analysis of Cross-Reactivity and Cytotoxicity on Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Histatin 5 (Hst 5), a naturally occurring human salivary peptide, concerning its cross-reactivity and cytotoxic effects on human cells. The information presented herein is supported by experimental data to offer an objective evaluation for researchers and professionals in drug development.

Executive Summary

This compound is a histidine-rich antimicrobial peptide found in human saliva, primarily known for its potent antifungal activity, particularly against Candida albicans. A key attribute of Hst 5 for therapeutic consideration is its remarkably low cytotoxicity towards human cells at physiologically effective concentrations. This contrasts with some other antimicrobial peptides, such as LL-37, which can exhibit greater toxicity to host cells. Experimental evidence indicates that Hst 5's mechanism of action is targeted towards fungal cell processes, leading to cell death without significant damage to human cell membranes. Furthermore, studies have revealed beneficial effects of Hst 5 on human cells, including the promotion of wound healing and modulation of inflammatory responses.

Data Presentation: Cytotoxicity of this compound and Comparators

The following tables summarize the quantitative data on the cytotoxicity of this compound and the common comparator antimicrobial peptide, LL-37, on various human cell lines.

Table 1: Cytotoxicity of this compound on Human Cells

Cell LineAssay TypeConcentrationIncubation Time% Cell Viability/Non-viabilityReference
Human Gingival FibroblastsMTT Assay50 µg/mLNot Specified91% Viability (9% inhibition)[1][1]
Human Gingival FibroblastsMTT Assay6.25 - 800 µg/mLNot SpecifiedConsidered non-cytotoxic[1][1]
Human Gingival FibroblastsMTT Assay3200 - 12800 µg/mLNot SpecifiedUp to 94% reduction in viability[2][2]
HEK293TPropidium (B1200493) Iodide Staining & Flow CytometryNot SpecifiedNot Specified7.22 ± 1.03% Non-viable (no significant difference from buffer control)[3][3]

Table 2: Cytotoxicity of LL-37 on Human Cells

Cell LineAssay TypeConcentration% Cell Viability/EffectReference
Vascular Smooth Muscle CellsLDH Release, Caspase-3 Activity1-10 µMCytotoxic and pro-apoptotic[4][4]
Human LeukocytesNot SpecifiedNot SpecifiedToxic[5][5]
T-lymphocytesNot SpecifiedNot SpecifiedToxic[5][5]
NIH-3T3 FibroblastsMTT Assay< 75 µg/mL (for derivative GF-17)Non-toxic[5][5]
NIH-3T3 FibroblastsMTT Assay< 150 µg/mL (for derivative FK-16)Non-toxic[5][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay using MTT

This protocol is based on the methodology used to assess the effect of this compound on human gingival fibroblast viability[1].

  • Cell Culture: Human gingival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a 5% CO₂ incubator until they reach approximately 90% confluence.

  • Cell Seeding: Cells are detached using trypsin/EDTA, counted, and seeded into 96-well plates at a predetermined density to ensure they form a confluent monolayer within 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.25 to 12800 µg/mL). Control wells receive medium without the peptide.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C.

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Cytotoxicity Assay using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is based on the methodology used to evaluate the cytotoxicity of this compound and its variants on HEK293T cells[3].

  • Cell Culture and Treatment: HEK293T cells are cultured under standard conditions. Cells are then incubated with this compound or its variants at the desired concentrations. A buffer solution is used as a negative control.

  • Cell Staining: Following incubation, cells are harvested and washed with phosphate-buffered saline (PBS). The cells are then resuspended in a binding buffer containing propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for non-viable cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument excites the PI and detects the emitted fluorescence.

  • Data Analysis: The percentage of PI-positive cells is quantified, representing the proportion of non-viable cells in the population. Statistical analysis is performed to compare the percentage of non-viable cells in the peptide-treated groups to the buffer control.

In Vitro Wound Healing (Scratch) Assay

This protocol is based on the methodology used to assess the migratory effects of this compound on human corneal epithelial cells[6].

  • Cell Seeding: Human corneal epithelial cells (HCECs) are seeded in a 24-well plate and grown to confluence.

  • Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of the cell monolayer.

  • Treatment: The cells are washed with PBS to remove dislodged cells, and then fresh medium containing different concentrations of this compound (e.g., 20, 50, 80, and 100 µM) is added. Control wells receive medium without the peptide.

  • Image Acquisition: The scratch is imaged at different time points (e.g., 0, 24, 48, 72 hours) using a phase-contrast microscope.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups to determine the effect of this compound on cell migration.

Mandatory Visualization

Signaling Pathways

Histatin5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Unknown Receptor(s) This compound->Receptor MAPK_Pathway MAPK Pathway (ERK1/2) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Cell_Migration Enhanced Cell Migration & Wound Healing MAPK_Pathway->Cell_Migration Inflammatory_Cytokines Reduced Inflammatory Cytokine Production NFkB_Pathway->Inflammatory_Cytokines

Caption: this compound signaling in human cells.

Experimental Workflows

Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed Human Cells in a Multi-well Plate Start->Seed_Cells Grow_Confluence Grow to a Confluent Monolayer Seed_Cells->Grow_Confluence Create_Scratch Create a 'Scratch' in the Cell Monolayer Grow_Confluence->Create_Scratch Wash_Cells Wash to Remove Debris Create_Scratch->Wash_Cells Add_Treatment Add this compound or Control Wash_Cells->Add_Treatment Incubate_Image Incubate and Image at Regular Intervals Add_Treatment->Incubate_Image Analyze_Data Measure Scratch Area and Calculate Closure Rate Incubate_Image->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a scratch wound healing assay.

References

Synergistic Antifungal Effects of Histatin 5 with Conventional Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BUFFALO, NY – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of Histatin 5 (Hst 5), a naturally occurring human salivary peptide, with conventional antifungal drugs. This guide provides an objective overview of the enhanced efficacy of these combination therapies against pathogenic fungi, particularly Candida species, supported by available experimental data.

Introduction

The rise of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the combination of existing antifungal agents with sensitizing compounds that can enhance their efficacy. This compound, a histidine-rich peptide found in human saliva, has demonstrated potent antifungal properties and, more importantly, synergistic activity when combined with conventional antifungal drugs. This guide summarizes the current understanding of these synergistic interactions, providing valuable insights for the development of more effective antifungal therapies.

Comparative Efficacy of this compound Combination Therapy

The synergistic potential of this compound has been most notably observed in combination with the polyene antifungal, Amphotericin B. Studies have also suggested synergistic interactions with azoles, such as fluconazole. However, quantitative data on the synergistic effects with echinocandins remains limited in the currently available literature.

Synergism with Amphotericin B

Strong synergistic activity has been reported when this compound and its analogues are combined with Amphotericin B against a range of fungal pathogens, including various species of Aspergillus, Candida, and Cryptococcus.[1] This synergy is significant as it allows for the use of lower concentrations of Amphotericin B, potentially reducing its associated toxicity. While specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays are not consistently reported across studies, the qualitative evidence for synergy is compelling.

Interaction with Fluconazole

This compound has shown efficacy against fluconazole-resistant Candida strains, suggesting a different mechanism of action that can bypass existing resistance pathways.[2] Some studies indicate a synergistic relationship between histatin-derived peptides and fluconazole.[3] The proposed mechanism involves this compound disrupting the fungal cell membrane, thereby facilitating the entry of fluconazole.

Efficacy Against Biofilms

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. This compound has been shown to be effective against Candida albicans and Candida glabrata biofilms.[4][5][6] One study reported that this compound at a concentration of 150 µg/mL could reduce the metabolic activity of a fluconazole-resistant C. albicans biofilm by 41% and decrease its thickness by 41.2%.[7] While direct quantitative comparisons of biofilm reduction between this compound monotherapy and combination therapies are not extensively available, the potent anti-biofilm activity of this compound suggests its potential to enhance the efficacy of conventional antifungals against these resilient structures.

Data Presentation

Table 1: In Vitro Activity of this compound and Conventional Antifungals against Candida Biofilms

Antifungal AgentFungal SpeciesConcentrationBiofilm Metabolic Activity ReductionSource
This compound C. albicans (Fluconazole-resistant)150 µg/mL41%[7]
This compound C. albicans50 µM40%[3]
This compound C. albicans100 µM60%[3]
Amphotericin B C. albicans1 µg/mL56%[3]
Nystatin C. albicans1 µg/mL85%[3]
Fluconazole C. albicans1-64 µg/mLHighly resistant[3]

Note: This table presents data from different studies and is intended for comparative purposes. Direct comparison of efficacy should be made with caution due to variations in experimental conditions.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

  • Preparation of Antifungal Agents: Stock solutions of this compound and the conventional antifungal drug are prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640).

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the conventional antifungal are added. Along the y-axis, decreasing concentrations of this compound are added. This creates a matrix of wells with various combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal test organism.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined visually or by spectrophotometry. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Biofilm Formation and Susceptibility Assay
  • Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate and incubated to allow for cell adherence and biofilm formation.

  • Treatment: After a specified period of biofilm formation, the planktonic cells are removed, and fresh medium containing various concentrations of this compound, the conventional antifungal, or their combination is added to the wells.

  • Incubation: The plate is incubated for a further period to allow the antifungal agents to act on the biofilm.

  • Quantification of Biofilm Viability: The viability of the biofilm is assessed using a metabolic assay, such as the XTT reduction assay. The absorbance is read using a microplate reader, and the percentage of biofilm reduction is calculated relative to the untreated control.

Visualization of Mechanisms and Pathways

Proposed Mechanism of Synergistic Action

The synergy between this compound and conventional antifungals is thought to arise from their distinct but complementary mechanisms of action.

Synergistic_Mechanism Proposed Synergistic Mechanism of this compound and Conventional Antifungals Hst5 This compound Fungal_Cell_Wall Fungal Cell Wall Hst5->Fungal_Cell_Wall Binds to and disrupts Synergy Synergistic Antifungal Effect Hst5->Synergy Direct antifungal activity Conv_Drug Conventional Antifungal (e.g., Amphotericin B, Fluconazole) Fungal_Membrane Fungal Cell Membrane Conv_Drug->Fungal_Membrane Increased uptake Intracellular_Targets Intracellular Targets (e.g., Ergosterol synthesis, DNA/RNA synthesis) Conv_Drug->Intracellular_Targets Inhibits Fungal_Cell_Wall->Fungal_Membrane Increased Permeability Fungal_Membrane->Intracellular_Targets Access to Intracellular_Targets->Synergy Synergy_Testing_Workflow Experimental Workflow for Antifungal Synergy Testing Start Start Prepare_Reagents Prepare Antifungal Solutions and Fungal Inoculum Start->Prepare_Reagents Checkerboard Perform Checkerboard Assay Prepare_Reagents->Checkerboard Time_Kill Perform Time-Kill Assay Prepare_Reagents->Time_Kill Biofilm_Assay Perform Biofilm Assay Prepare_Reagents->Biofilm_Assay Incubate Incubate Microtiter Plate Checkerboard->Incubate Read_Results Determine MICs Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret Interpret Synergy Calculate_FICI->Interpret End End Interpret->End Incubate_TK Incubate and Sample Over Time Time_Kill->Incubate_TK Plate_and_Count Plate Samples and Count CFUs Incubate_TK->Plate_and_Count Analyze_TK Analyze Time-Kill Curves Plate_and_Count->Analyze_TK Analyze_TK->End Treat_Biofilm Treat Biofilm with Combinations Biofilm_Assay->Treat_Biofilm Quantify_Biofilm Quantify Biofilm Viability Treat_Biofilm->Quantify_Biofilm Analyze_Biofilm Analyze Biofilm Reduction Quantify_Biofilm->Analyze_Biofilm Analyze_Biofilm->End MAPK_Signaling_Pathway Potential Involvement of MAPK Signaling in Antifungal Synergy Hst5 This compound Cell_Stress Cell Wall/Membrane Stress Hst5->Cell_Stress Conv_Drug Conventional Antifungal Conv_Drug->Cell_Stress HOG_Pathway HOG Pathway (MAPK Cascade) Cell_Stress->HOG_Pathway Hog1 Hog1 Activation HOG_Pathway->Hog1 Cell_Response Cellular Response (e.g., Osmoregulation, Cell Wall Synthesis) Hog1->Cell_Response Synergy Synergistic Cell Death Cell_Response->Synergy Dysregulation leads to

References

Unraveling the Wound Healing Potential: A Comparative Analysis of Histatin 5 and Histatin 1

Author: BenchChem Technical Support Team. Date: December 2025

Historically recognized for its potent antifungal properties, Histatin 5 has recently emerged as a significant player in wound healing, a role traditionally attributed to Histatin 1. This guide provides a detailed comparison of the wound healing domains of these two salivary peptides, presenting experimental data, methodologies, and the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their therapeutic potential.

While Histatin 1 has long been acknowledged for its wound healing capabilities, recent studies have revealed that this compound also possesses robust properties that promote wound closure, mediated by a newly identified functional domain.[1][2] In contrast, the wound-healing properties of Histatin 1, along with Histatin 2 and 3, are generally associated with their C-terminal regions.[3]

Comparative Efficacy in Wound Healing Processes

The effectiveness of Histatin 1 and this compound in promoting various stages of wound healing has been evaluated through numerous in vitro and in vivo studies. The following table summarizes their comparative performance based on available experimental data.

FeatureHistatin 1This compound
Wound Healing Domain The minimal active wound healing domain is identified as the 13-amino acid sequence SHREFPFYGDYGS at residues 20-32.[3][4][5]A functional domain necessary and sufficient for promoting wound healing has been identified, distinct from the C-terminal domain of Histatin 1.[1][2] The C-terminal of this compound only retains the "SHR" portion of the wound healing domain found in Histatin 1.[1]
Cell Migration Actively promotes the migration of epithelial cells, fibroblasts, and endothelial cells.[4][5][6][7]Demonstrates robust induction of cell migration in multiple cell types.[1][2]
Cell Adhesion & Spreading Enhances endothelial cell adhesion and spreading on fibronectin.[8] It also promotes the adhesion and spreading of epithelial cells.[4][5]Supports cell spreading and attachment to the extracellular matrix.[3]
Angiogenesis Promotes angiogenesis by inducing endothelial cell adhesion, migration, and signaling.[3][8][9][10] In vivo studies show an increase in CD31-positive blood vessels.[9]The direct role in angiogenesis is less characterized compared to Histatin 1, but it is known to influence endothelial cells.[3]
Re-epithelialization Significantly promotes re-epithelialization in acute skin wound healing models.[4][5]Shown to promote wound healing in a murine corneal wound healing model, which involves re-epithelialization.[1][2]
Anti-inflammatory Effects Suppresses inflammation, including the expression of pro-inflammatory cytokines.[4][5]Exhibits immunomodulatory effects and can inhibit periodontal inflammation.[3]
Collagen Deposition Improves collagen deposition during and after wound healing.[6]The direct effect on collagen deposition is not as extensively documented as for Histatin 1.

Signaling Pathways in Histatin-Mediated Wound Healing

The pro-healing effects of Histatin 1 and this compound are mediated through the activation of distinct intracellular signaling pathways.

Histatin 1: In fibroblasts, Histatin 1 is thought to activate G protein-coupled receptors, which in turn activates the PI3K/Akt/mTOR signaling pathway to promote cell migration and the transformation of fibroblasts into myofibroblasts.[6] In endothelial cells, its pro-angiogenic effects are mediated through the RIN2/Rab5/Rac1 signaling axis.[8][11] Furthermore, in skin keratinocytes, Histatin 1 has been shown to alleviate high-glucose-induced injury through the MAPK signaling pathway.[12] It has also been identified as an endogenous ligand for the sigma-2 receptor (TMEM97), which is required for its promotion of cell migration.[13]

Histatin1_Signaling cluster_fibroblast Fibroblast cluster_endothelial Endothelial Cell Hst1_f Histatin 1 GPCR_f GPCR Hst1_f->GPCR_f PI3K PI3K GPCR_f->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration_f Cell Migration & Myofibroblast Transformation mTOR->Migration_f Hst1_e Histatin 1 RIN2 RIN2 Hst1_e->RIN2 Rab5 Rab5 RIN2->Rab5 Rac1 Rac1 Rab5->Rac1 Angiogenesis Angiogenesis Rac1->Angiogenesis Histatin5_Signaling Hst5 This compound GPCR_k GPCR Hst5->GPCR_k Downstream Downstream Effectors GPCR_k->Downstream Migration_k Cell Migration Downstream->Migration_k Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro migration Cell Migration (Scratch Assay) in_vitro->migration proliferation Cell Proliferation (EdU/CCK8) in_vitro->proliferation in_vivo In Vivo Model (Murine Wound) migration->in_vivo proliferation->in_vivo analysis Data Analysis & Histology in_vivo->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Analysis of Recombinant and Synthetic Histatin 5 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the biological activities of recombinantly produced and chemically synthesized Histatin 5, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a 24-amino acid cationic peptide found in human saliva, is a promising therapeutic agent due to its potent antifungal, antibacterial, and wound-healing properties. The production of this compound for research and clinical applications relies on two primary methods: recombinant expression and chemical synthesis. This guide provides a detailed comparison of the biological activity of this compound derived from these two sources, supported by experimental data to aid in the selection of the most suitable product for specific research needs.

Comparative Biological Activity: A Data-Driven Overview

The primary function of this compound, and the most extensively studied, is its candidacidal activity, particularly against Candida albicans. Studies have demonstrated that both recombinant and synthetic this compound exhibit potent antifungal effects.

Notably, research has shown that recombinant this compound (re-Hst5) displays a dose-dependent candidacidal activity that is nearly identical to that of native this compound purified from human salivary secretions.[1] This suggests that the recombinant production process yields a biologically active peptide that faithfully mimics the natural molecule.

Synthetic this compound and its analogues have also been shown to possess broad-spectrum antimicrobial activity.[2][3] Modified synthetic analogues have even exhibited enhanced activity compared to the native peptide fragments.[2][3]

The following table summarizes the key biological activities and provides a comparative overview of recombinant and synthetic this compound.

Biological ActivityRecombinant this compoundSynthetic this compound & AnaloguesKey Findings
Antifungal Activity (Candida albicans) High candidacidal activity, nearly identical to native this compound.[1]Potent fungicidal effects.[2][3] Multi-site substituted analogues showed a 6-fold increased activity over a key active fragment of this compound.[2][3]Both forms are highly effective against C. albicans. Synthetic analogues offer the potential for enhanced activity through modification.
Antibacterial Activity Possesses bactericidal activities.[4][5]Broad-spectrum activity against oral and non-oral pathogens.[3]Both forms exhibit antibacterial properties, with synthetic analogues demonstrating a broad spectrum of action.
Wound Healing Promotes cell migration and re-epithelialization, indicating a role in wound healing.[6][7]Implicated in wound healing processes.[6][7]The wound-healing properties are a key feature of the Histatin family, and both forms are expected to contribute to this activity.
Mechanism of Action Induces non-lytic release of ATP from Candida albicans, leading to cell death.[8]The proposed mechanism involves pore formation in the membrane of the target organism.[2]While the precise mechanisms may be described differently, both forms target the fungal cell membrane and disrupt cellular integrity.

Experimental Methodologies

To ensure a comprehensive understanding of the data presented, detailed protocols for key experiments are provided below.

Candidacidal Activity Assay

This assay is fundamental to determining the antifungal efficacy of this compound.

Objective: To quantify the killing of Candida albicans by recombinant or synthetic this compound.

Protocol:

  • Candida albicans Preparation: C. albicans cells are grown in a suitable broth medium (e.g., Sabouraud Dextrose Broth) overnight at 37°C. The cells are then harvested by centrifugation, washed with a low-ionic-strength buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspended in the same buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Peptide Incubation: The C. albicans cell suspension is incubated with various concentrations of recombinant or synthetic this compound (typically ranging from 1 to 50 µM) at 37°C for a defined period (e.g., 1-3 hours). A control group with no peptide is included.

  • Viability Assessment: After incubation, the cell suspensions are serially diluted in the buffer. Aliquots of the dilutions are plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubated at 37°C for 24-48 hours.

  • Data Analysis: The number of colony-forming units (CFUs) on the plates is counted. The percentage of killing is calculated by comparing the CFU counts of the peptide-treated groups to the control group.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in this compound activity and its production, the following diagrams are provided.

Histatin5_Antifungal_Mechanism cluster_peptide This compound cluster_candida Candida albicans Cell H5 Recombinant or Synthetic this compound Membrane Cell Membrane H5->Membrane Binds to cell surface Cytoplasm Cytoplasm Membrane->Cytoplasm Translocation Death Fungal Cell Death Membrane->Death Leads to Cytoplasm->Membrane Cellular Efflux & Ion Imbalance Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Targets mitochondria Mitochondrion->Cytoplasm ATP Release

Caption: Proposed mechanism of this compound's candidacidal activity.

Experimental_Workflow_Candidacidal_Assay start Start prep Prepare Candida albicans cell suspension start->prep incubate Incubate cells with This compound (recombinant or synthetic) prep->incubate dilute Serially dilute the cell suspension incubate->dilute plate Plate dilutions on agar plates dilute->plate incubate_plates Incubate plates at 37°C plate->incubate_plates count Count Colony-Forming Units (CFUs) incubate_plates->count analyze Calculate percentage of killing count->analyze end End analyze->end

Caption: Experimental workflow for the candidacidal activity assay.

Conclusion

Both recombinant and synthetic this compound are potent antimicrobial agents with significant therapeutic potential. The choice between the two will likely depend on the specific application, desired purity, and the need for modified analogues with potentially enhanced activities. Recombinant this compound offers a biologically active form that closely mimics the native peptide.[1] Synthetic chemistry, on the other hand, provides a powerful platform for generating this compound analogues with improved stability and efficacy.[2][3] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their work with this versatile and promising peptide.

References

Differential Susceptibility of Non-Albicans Candida Species to Histatin 5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the susceptibility of various non-albicans Candida species to Histatin 5 (Hst 5), a naturally occurring human salivary peptide with potent antifungal properties. The increasing prevalence of infections caused by non-albicans Candida species, coupled with rising antifungal resistance, has spurred research into alternative therapeutic agents like Hst 5. This document summarizes key experimental data on the differential candidacidal activity of this compound, details the underlying mechanisms of susceptibility and resistance, and provides standardized experimental protocols for in vitro assessment.

Quantitative Susceptibility of Non-Albicans Candida Species to this compound

The in vitro efficacy of this compound varies significantly among different Candida species. The following table summarizes the available quantitative data on the susceptibility of several non-albicans Candida species to this compound.

Candida SpeciesSusceptibility MetricResultReference
Candida tropicalis% Killing (at 50 µM Hst 5)>95%[1][2]
Candida guilliermondii% Killing (at 50 µM Hst 5)>95%[1][2]
Candida parapsilosis% Killing (at 50 µM Hst 5)>90%[1][2]
MIC₅₀10-20 µg/mL
Candida krusei% Killing (at 50 µM Hst 5)>90%[1][2]
MIC₅₀10-20 µg/mL[3]
Candida glabrata% Killing (at 50 µM Hst 5)~62.9%[1][2]
IC₅₀ (planktonic cells)>100 µM[4]
Candida kefyrMIC₅₀10-20 µg/mL[3]
Candida dubliniensisNo specific data for this compound found.-
Candida lusitaniaeNo specific data for this compound found.-

Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) and IC₅₀ (50% inhibitory concentration) values provide a measure of the peptide concentration required to inhibit fungal growth, while percentage killing indicates the direct fungicidal effect at a specific concentration. The data indicates high susceptibility for C. tropicalis, C. guilliermondii, C. parapsilosis, and C. krusei, and notably lower susceptibility for C. glabrata.

Mechanism of Differential Susceptibility

The primary determinant of a Candida species' susceptibility to this compound is the efficiency of its intracellular uptake. This compound exerts its antifungal effect through intracellular action, necessitating its transport across the fungal cell wall and membrane.[3]

Susceptible Species: In susceptible species like Candida albicans, this compound is actively transported into the cytoplasm by polyamine transporters, specifically Dur3 and Dur31. Once inside the cell, it disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), and causes an imbalance of intracellular ions, ultimately resulting in cell death.

Resistant Species: The resistance of Candida glabrata to this compound is primarily attributed to a lack of these specific polyamine transporters, leading to significantly reduced uptake of the peptide.[1] This intrinsic resistance mechanism highlights the importance of the transport system in mediating the candidacidal activity of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its antifungal activity.

Histatin5_Pathway cluster_extracellular Extracellular Space cluster_cell Candida Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Binding Polyamine Transporters (Dur3/31) Polyamine Transporters (Dur3/31) Cell Wall->Polyamine Transporters (Dur3/31) Cell Membrane Cell Membrane Mitochondrion Mitochondrion Polyamine Transporters (Dur3/31)->Mitochondrion Intracellular Uptake Ion Imbalance Ion Imbalance Polyamine Transporters (Dur3/31)->Ion Imbalance ROS Production ROS Production Mitochondrion->ROS Production Disruption Cell Death Cell Death ROS Production->Cell Death Ion Imbalance->Cell Death

Caption: Mechanism of this compound action in susceptible Candida species.

Fungicidal_Assay_Workflow Start Start Prepare Candida Inoculum Prepare Candida Inoculum Start->Prepare Candida Inoculum Incubate Candida with this compound Incubate Candida with this compound Prepare Candida Inoculum->Incubate Candida with this compound Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Incubate Candida with this compound Plate on Agar Plate on Agar Incubate Candida with this compound->Plate on Agar Incubate Plates Incubate Plates Plate on Agar->Incubate Plates Count Colonies (CFU) Count Colonies (CFU) Incubate Plates->Count Colonies (CFU) Calculate % Killing Calculate % Killing Count Colonies (CFU)->Calculate % Killing End End Calculate % Killing->End

Caption: Experimental workflow for a fungicidal activity assay.

Experimental Protocols

Fungicidal Activity Assay (Colony Forming Unit - CFU)

This protocol is adapted from methodologies described in the literature for determining the direct killing effect of this compound.[1]

a. Preparation of Candida Inoculum:

  • Culture Candida species on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C.

  • Inoculate a single colony into Yeast Nitrogen Base (YNB) medium supplemented with glucose and grow overnight at 37°C with shaking.

  • Harvest the cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 1 mM phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer.

  • Adjust the cell density to approximately 1 x 10⁶ cells/mL.

b. Fungicidal Assay:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate or microcentrifuge tubes, mix equal volumes of the Candida cell suspension and the this compound dilutions. Include a control with buffer only.

  • Incubate the mixture for 90 minutes at 37°C with shaking.

  • After incubation, serially dilute the samples in buffer and plate a defined volume onto SDA plates.

  • Incubate the plates for 24-48 hours at 37°C.

c. Data Analysis:

  • Count the number of colonies (CFU) on each plate.

  • Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU in this compound treated sample / CFU in control sample)] x 100

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing, adapted for antimicrobial peptides.

a. Preparation of Reagents and Inoculum:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Culture and prepare the Candida inoculum as described in the fungicidal assay protocol, but resuspend the final cell pellet in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

  • Adjust the final inoculum concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

b. Assay Procedure:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium.

  • Add the standardized Candida inoculum to each well.

  • Include a positive control (no peptide) and a negative control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

c. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

  • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Histatin 5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and proper disposal of Histatin 5, a naturally occurring antimicrobial peptide found in human saliva. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with waste disposal regulations. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are crucial to maintain a safe laboratory environment.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

    • Use chemical safety goggles or glasses to protect the eyes.[2]

    • Wear nitrile gloves to prevent skin contact.[2]

    • In cases of handling powdered this compound, a type N95 (US) respirator is recommended to avoid inhalation.[2]

  • Engineering Controls:

    • Handle powdered forms of this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedures

All waste must be managed in accordance with local, state, and federal regulations.[3] The following are general guidelines for the disposal of this compound.

For Solid this compound Waste (e.g., expired powder, contaminated consumables):

  • Collection: Carefully collect all solid waste material, including any unused or expired this compound powder and contaminated items such as weigh boats, pipette tips, and microfuge tubes.

  • Containment: Place all collected solid waste into a designated, leak-proof, and clearly labeled waste container. The label should include "this compound Waste," the date, and the primary hazard (if any, as per institutional guidelines for non-hazardous chemical waste).

  • Storage: Store the sealed waste container in a designated area away from incompatible materials.

  • Disposal: Dispose of the container through your institution's chemical waste management program.

For Liquid this compound Waste (e.g., unused solutions, contaminated buffers):

  • Aqueous Solutions:

    • For aqueous solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous chemical waste. In many cases, this may be permissible for drain disposal with copious amounts of water, but this must be verified with your local safety office.

    • If drain disposal is not permitted, collect the liquid waste in a sealed, labeled, and leak-proof container.

  • Organic Solvent Solutions:

    • This compound can be dissolved in organic solvents such as DMSO, ethanol, and DMF.[4]

    • Do not dispose of solutions containing organic solvents down the drain.

    • Collect this waste in a designated, sealed, and properly labeled hazardous waste container. The label must clearly indicate the solvent and the presence of this compound.

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of running water. Seek medical attention if irritation occurs.[3]
Eye Contact Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or discomfort continues.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and then have the person drink water comfortably. Seek medical advice.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Histatin5_Disposal_Workflow Start Start: this compound Waste Generated Waste_Form Identify Waste Form Start->Waste_Form Solid_Waste Solid Waste (Powder, Contaminated Items) Waste_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Form->Liquid_Waste Liquid Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Check_Solvent Aqueous or Organic Solvent? Liquid_Waste->Check_Solvent Chemical_Waste_Disposal Dispose via Institutional Chemical Waste Program Collect_Solid->Chemical_Waste_Disposal Aqueous_Solution Aqueous Solution Check_Solvent->Aqueous_Solution Aqueous Organic_Solution Organic Solvent Solution Check_Solvent->Organic_Solution Organic Institutional_Guidelines Consult Institutional Guidelines for Aqueous Waste Aqueous_Solution->Institutional_Guidelines Collect_Organic Collect in Labeled Hazardous Waste Container Organic_Solution->Collect_Organic Drain_Disposal Permitted Drain Disposal with Water Institutional_Guidelines->Drain_Disposal Yes Collect_Aqueous Collect in Labeled, Sealed Container Institutional_Guidelines->Collect_Aqueous No End End: Proper Disposal Complete Drain_Disposal->End Collect_Aqueous->Chemical_Waste_Disposal Collect_Organic->Chemical_Waste_Disposal Chemical_Waste_Disposal->End

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Histatin 5

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Histatin 5, a naturally occurring human salivary peptide with potent antimicrobial properties. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental protocols.

Immediate Safety and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to treat all synthetic peptides as potentially hazardous materials.[1][2] The primary risks associated with handling this compound, particularly in its lyophilized (powder) form, are inhalation, and dermal or eye contact.[3]

A tiered approach to Personal Protective Equipment (PPE) is recommended based on the nature of the procedure and the quantity of the peptide being handled.

Tier Activity Required Personal Protective Equipment (PPE)
1 Routine handling of solutions and small quantities (milligram scale).Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat.
2 Weighing of lyophilized powder, reconstituting the peptide, or procedures with a potential for aerosol generation.Gloves: Nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. Respiratory Protection: Use of a certified chemical fume hood or biosafety cabinet is required. For larger quantities, a NIOSH-approved N95 dust mask or higher-level respirator should be considered.[3][4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • For long-term storage, maintain the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][5]

  • Short-term storage of the lyophilized powder at 4°C is acceptable for days to weeks.[1]

Preparation for Use (Reconstitution)
  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This crucial step prevents condensation from forming on the peptide, which can compromise its stability.[1][5]

  • Weighing: Conduct all weighing of the lyophilized powder within a chemical fume hood or a biosafety cabinet to minimize the risk of inhalation.[3]

  • Solubilization: The choice of solvent for reconstitution depends on the experimental requirements. This compound is soluble in 1% acetic acid.[4]

    • Use sterile, high-purity solvents.

    • Avoid vigorous vortexing which can cause peptide aggregation. Gentle swirling or inversion is recommended.[3]

  • Solution Storage:

    • For short-term storage (up to a few days), peptide solutions can be kept at 2-8°C.[3]

    • For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the peptide.[1][3]

Experimental Use
  • Always wear the appropriate PPE as outlined in the table above.

  • Handle all solutions containing this compound with standard good laboratory practices for chemical solutions.

  • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan

The disposal of this compound and all contaminated materials must be carried out in accordance with local, state, and federal regulations for chemical waste. As a precautionary measure, treat all this compound waste as potentially hazardous.

Waste Segregation:
  • Solid Waste:

    • Includes: Contaminated PPE (gloves, masks), weighing papers, and empty vials.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes: Unused this compound solutions and solvents used for rinsing contaminated glassware.

    • Procedure: Collect all liquid waste in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain. [3]

  • Sharps Waste:

    • Includes: Needles, syringes, or any other sharp objects that have come into contact with this compound.

    • Procedure: Dispose of all sharps immediately in a designated, puncture-resistant sharps container.

Biological Safety Level (BSL)

There is no officially assigned Biological Safety Level (BSL) specifically for this compound. However, given its potent biological activity as an antimicrobial peptide, a cautious approach is warranted. It is recommended to handle this compound under BSL-1 conditions. For procedures involving high concentrations or the potential for aerosol generation, incorporating practices from BSL-2 , such as working in a biosafety cabinet, is strongly advised.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receiving Receiving and Storage (-20°C/-80°C) acclimatize Acclimatize to Room Temperature receiving->acclimatize weigh Weigh Powder in Fume Hood/BSC acclimatize->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute experiment Conduct Experiment (with appropriate PPE) reconstitute->experiment solid_waste Solid Waste (Contaminated PPE, Vials) liquid_waste Liquid Waste (Unused Solutions, Rinsates) experiment->solid_waste experiment->liquid_waste sharps_waste Sharps Waste (Needles, etc.) experiment->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps

References

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